2,4,6-Tris(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tris(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F9N/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDUETMNCXXNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380758 | |
| Record name | 2,4,6-tris(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25753-22-4 | |
| Record name | 2,4,6-tris(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: Unveiling a Sterically Hindered, Electron-Deficient Building Block
An In-depth Technical Guide to 2,4,6-Tris(trifluoromethyl)aniline (CAS: 25753-22-4)
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of lipophilicity, metabolic stability, and receptor binding affinity, making it a highly sought-after substituent in drug design.[4][5] This guide focuses on this compound, a unique aromatic amine where the aniline core is buttressed by three potent electron-withdrawing and sterically demanding -CF3 groups.
This molecule, identified by CAS number 25753-22-4, is more than a simple fluorinated intermediate; it is a specialized building block whose distinct electronic and steric profile presents both challenges and opportunities. The reduced basicity of the amine and the significant steric shielding around the aromatic ring dictate its reactivity, opening pathways to novel ligands, specialized polymers, and pharmaceutical scaffolds that are otherwise inaccessible. This document provides a comprehensive overview of its properties, a field-tested synthesis protocol, reactivity insights, and application potential, grounded in established chemical principles and literature.
Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of this compound is paramount for its effective use in synthesis and application development. The compound is a white to off-white solid at room temperature, with solubility in chlorinated solvents.[6]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 25753-22-4 | [6][7][8] |
| Molecular Formula | C₉H₄F₉N | [7][8] |
| Molecular Weight | 297.12 g/mol | [6][7] |
| Appearance | White to Off-White Solid | [6] |
| Melting Point | 54–59 °C | [6][9] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [6] |
| Storage | Refrigerator, under inert atmosphere | [6] |
Table 2: Key Spectroscopic Data
For material synthesized according to the protocol in Section 2.
| Technique | Key Signals | Source(s) |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ = 8.04 (s, 2H, Ar-H), 5.06 (s, 2H, NH₂) | [9] |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ = -61.2 (s, 6F, o-CF₃), -63.0 (s, 3F, p-CF₃) | [9][10] |
| ¹³C{¹H} NMR (100 MHz, CDCl₃) | δ = 146.1 (br s, C-NH₂), 128.4 (q, J=35 Hz), 123.0 (q, J=275 Hz), 115.3 (q, J=31 Hz) | [9] |
| IR (Neat) | 3559 (w, N-H), 3465 (m, N-H), 1655 (m), 1507 (m), 1378 (m), 1254 (s), 1184 (s), 1133 (s), 1093 (s) cm⁻¹ |[9] |
Synthesis: An Expedient, Two-Step Pathway
Historically, the synthesis of this compound involved multi-step sequences with low overall yields or required specialized, hazardous reagents like sulfur tetrafluoride (SF₄).[9][10] A more practical and scalable approach, developed by Edelbach et al., leverages the commercially available 1,3,5-tris(trifluoromethyl)benzene, providing gram-scale access to the target molecule in two straightforward steps.[9][10] This pathway is the recommended method for laboratory preparation.
The strategic logic of this synthesis hinges on the acidic nature of the single aromatic proton in 1,3,5-tris(trifluoromethyl)benzene, which is flanked by electron-withdrawing CF₃ groups. This allows for regioselective deprotonation followed by functionalization.
Caption: Recommended two-step synthesis workflow.
Experimental Protocol: Synthesis of this compound
Causality and In-Field Insights: This protocol is a self-validating system. The reported yields and spectroscopic data provide clear benchmarks for success. All manipulations should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques or a glovebox to prevent quenching of the organolithium intermediate and degradation of reagents.[9][10]
Step 1: Synthesis of 1-Iodo-2,4,6-tris(trifluoromethyl)benzene
-
Reagent Preparation: In a 500 mL round-bottom flask, dissolve lithium diisopropylamide (LDA) (7.52 mmol, 2.0 equiv) in diethyl ether (Et₂O, 50 mL). Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Expertise Note: LDA is chosen as the base because it is strong enough to deprotonate the electron-deficient benzene ring but is sterically hindered, which minimizes nucleophilic attack on the solvent or substrate.
-
-
Deprotonation: In a separate vial, dissolve 1,3,5-tris(trifluoromethyl)benzene (1.06 g, 3.76 mmol, 1.0 equiv) in Et₂O (2 mL). Slowly add this solution to the stirred LDA solution at 0 °C. The solution will typically turn dark. Stir the mixture at 0 °C for 1.25 hours to ensure complete deprotonation.
-
Iodination: Add solid iodine (I₂) (1.91 g, 7.52 mmol, 2.0 equiv) to the mixture all at once.
-
Expertise Note: Iodine is an effective electrophile for trapping the lithiated intermediate. A slight excess ensures the reaction goes to completion.
-
-
Workup: Stir the reaction at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for an additional 15 minutes. Quench the reaction by exposing it to air and pouring the mixture into a separatory funnel. Rinse the flask with Et₂O (2 x 20 mL) and add the rinses to the funnel.
-
Extraction: Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which is suitable for the next step without further purification. A typical yield is ~75%.[9]
Step 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, combine the crude 1-Iodo-2,4,6-tris(trifluoromethyl)benzene from Step 1 (e.g., 1.0 g, 2.44 mmol, 1.0 equiv), sodium azide (NaN₃) (0.317 g, 4.88 mmol, 2.0 equiv), copper(I) iodide (CuI) (0.046 g, 0.24 mmol, 0.1 equiv), and N,N'-dimethylethylenediamine (0.043 g, 0.49 mmol, 0.2 equiv) in a flask.
-
Trustworthiness Note: This is a modified Ullmann amination. CuI is the catalyst, and the diamine ligand accelerates the reaction. Sodium azide serves as the nitrogen source, which is later reduced in situ. Caution: Azide salts are toxic and potentially explosive. Handle with extreme care.[9]
-
-
Reaction: Add dimethyl sulfoxide (DMSO) (12 mL) to the flask. Heat the mixture to 80 °C and stir for approximately 20 hours.
-
Workup and Extraction: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (EtOAc). Wash the organic phase repeatedly with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by brine.
-
Practical Insight: The aqueous washes may appear blue due to copper complexes; continue washing until the blue color is gone.[9]
-
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The final product can be purified by sublimation to yield a white solid. A typical isolated yield is ~55%.[9]
Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dominated by the interplay of steric hindrance and powerful inductive electron withdrawal.
Caption: Factors governing the reactivity of the molecule.
-
Reduced Basicity of the Amino Group: The three -CF₃ groups are potent electron-withdrawing groups, pulling electron density from the aromatic ring and, consequently, from the nitrogen lone pair. This significantly reduces the basicity and nucleophilicity of the amine compared to aniline, making reactions like standard acylation or alkylation more challenging.
-
Steric Hindrance: The two ortho -CF₃ groups provide substantial steric bulk, physically blocking access to the amino group and the adjacent ring positions. This steric shielding makes it an attractive component for creating bulky ligands in coordination chemistry and catalysis, where it can be used to create specific coordination pockets around a metal center.[9]
-
Aromatic Ring Deactivation: The cumulative electron-withdrawing effect deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). Reactions that readily occur on aniline, such as bromination or nitration, would require harsh conditions and are unlikely to be selective. Conversely, the ring is more susceptible to nucleophilic aromatic substitution if a suitable leaving group were present.
Applications in Research and Development
The unique properties of this compound make it a valuable precursor for specialized applications rather than a general-purpose building block.
-
Ligand Synthesis for Catalysis: The sterically hindered nature of this aniline makes it an excellent starting material for designing bulky ligands.[9] These ligands can be used to stabilize reactive, low-coordinate metal centers or to create chiral environments that enforce high selectivity in asymmetric catalysis. Condensation of the amine with aldehydes or ketones can form Schiff bases (imines) that serve as modular ligand precursors.[9][10]
-
Medicinal Chemistry Scaffolding: While its direct incorporation into a final drug is less common, its role as an intermediate is significant. The trifluoromethyl groups can enhance metabolic stability and lipophilicity, key parameters in drug design.[4][5][11] It can be used to construct highly fluorinated pharmacophores where low basicity is a required design element to avoid off-target interactions or improve pharmacokinetic profiles.[12]
-
Fluorinated Materials Science: As a building block for polymers and azo dyes, the high fluorine content can impart properties such as thermal stability, chemical resistance, and hydrophobicity.[6][13][14]
Safety and Handling
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult glove manufacturer charts), and splash-proof safety goggles.
-
Handling: Avoid all direct contact with skin and eyes. Do not ingest or inhale. After handling, wash hands thoroughly.
-
Storage: Store in a tightly sealed container in a refrigerator, preferably under an inert atmosphere, to maintain stability.[6]
-
Fire: While the compound itself may not be flammable, thermal decomposition can release toxic and corrosive gases such as hydrogen fluoride and nitrogen oxides.[15][16] Use an extinguishing agent appropriate for the surrounding fire.
References
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Edelbach, B. L., et al. (2012). An Expedient Synthesis of this compound. ResearchGate. Available from: [Link]
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Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. (n.d.). Moleqube. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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van der Gen, A., et al. (1993). Reaction Pathways for Biodehalogenation of Fluorinated Anilines. PubMed. Retrieved January 12, 2026, from [Link]
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Selective Ru‐catalyzed perfluoroalkylation of anilines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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SpectraBase. (n.d.). 2,4,6-TRIS(TRIFLUOROMETHYLTHIO)ANILINE. Retrieved January 12, 2026, from [Link]
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Zeller, M., & Dolan, N. S. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
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Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved January 12, 2026, from [Link]
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Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. (n.d.). Moleqube. Retrieved January 12, 2026, from [Link]
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Matrix Fine Chemicals. (n.d.). This compound | CAS 25753-22-4. Retrieved January 12, 2026, from [Link]
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TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved January 12, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. Retrieved January 12, 2026, from [Link]
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SpectraBase. (n.d.). 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. Retrieved January 12, 2026, from [Link]
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Romeo, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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Goud, S. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Heptafluorobutyric acid. Retrieved January 12, 2026, from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences. Available from: [Link]
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Romeo, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2007). MDPI. Available from: [Link]
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Introduction: The Strategic Value of a Sterically Hindered, Electron-Poor Building Block
An In-Depth Technical Guide to 2,4,6-Tris(trifluoromethyl)aniline
In the landscape of modern medicinal and materials chemistry, progress is often dictated by the availability of unique molecular building blocks that allow for the precise tuning of molecular properties. This compound is one such scaffold. At first glance, it is a simple aniline derivative, but the strategic placement of three powerful trifluoromethyl (-CF₃) groups transforms it into a highly specialized and valuable reagent. The trifluoromethyl groups act in concert to create a molecule that is sterically hindered and profoundly electron-deficient. This unique combination of features makes it an indispensable tool for researchers aiming to introduce fluorine-rich motifs into complex molecules, thereby enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth examination of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and application for professionals in drug discovery and advanced materials.
Section 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 25753-22-4 | [4][5] |
| Molecular Formula | C₉H₄F₉N | [3][4] |
| Molecular Weight | 297.12 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2,4,6-Tris(trifluoromethyl)benzenamine | [5] |
| Physical Form | White to Off-White Solid | [3] |
| Melting Point | 57-59 °C | [3] |
| Boiling Point | 149.8 °C at 760 mmHg | [6] |
| Solubility | Slightly soluble in Chloroform, Methanol | [3] |
| logP (Calculated) | 3.9 | [4] |
Note on Boiling Point: The reported boiling point appears unusually low for a compound with this melting point and may be an estimate. Caution is advised when using this value for experimental design.
Section 2: Spectroscopic Profile
A thorough understanding of a molecule's spectroscopic signature is critical for reaction monitoring and quality control. The spectra of this compound are distinctive due to the high fluorine content and molecular symmetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information. Data reported in the literature for spectra recorded in CDCl₃ are as follows:
-
¹H NMR: A characteristic singlet appears at δ = 5.06 ppm, corresponding to the two protons of the amine (NH₂) group.[1]
-
¹⁹F NMR: The spectrum shows two distinct signals due to the molecule's symmetry: a doublet at δ = -62.1 ppm for the two equivalent ortho-CF₃ groups and a singlet at δ = -63.0 ppm for the para-CF₃ group.[1]
Expert Analysis: Expected ¹³C NMR Spectrum
-
The carbons directly bonded to the CF₃ groups (C2, C4, C6) will appear as quartets with large coupling constants (¹J_CF ≈ 275 Hz).
-
The carbons adjacent to the CF₃ groups (C1, C3, C5) will also show coupling, likely as quartets with smaller coupling constants (²J_CF ≈ 30-35 Hz).
-
The CF₃ carbons themselves will appear as quartets in the proton-decoupled spectrum due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the amine functional group and the strong absorptions characteristic of C-F bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3499, 3404 | Medium (m) | N-H stretching vibrations |
| 1634 | Strong (s) | N-H scissoring (bending) |
| 1541 | Medium (m) | Aromatic C=C stretching |
| 1358 - 1093 | Strong (s) | C-F stretching vibrations |
(Data sourced from Edelbach et al., 2012)[1]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): A strong peak is observed at m/z = 297, corresponding to the molecular weight of the compound.[1]
-
Key Fragments: Significant fragments are observed at m/z = 278 ([M-F]⁺), 207 ([M-CF₄]⁺?), 188, and 69 ([CF₃]⁺).[1]
Section 3: Synthesis and Mechanism
The utility of a building block is directly tied to its accessibility. While several synthetic routes have been reported, a simple and expedient two-step procedure starting from commercially available 1,3,5-tris(trifluoromethyl)benzene provides gram-scale access to the target molecule.[1]
The process involves two distinct, high-yielding steps:
-
Deprotonation and Iodination: 1,3,5-Tris(trifluoromethyl)benzene is first deprotonated using a strong base like lithium diisopropylamide (LDA). The resulting carbanion is then quenched with iodine (I₂) to yield 1-iodo-2,4,6-tris(trifluoromethyl)benzene.
-
Copper-Catalyzed Amination: The aryl iodide is then subjected to a copper-catalyzed amination reaction using sodium azide (NaN₃) as the nitrogen source, with copper(I) oxide as the catalyst and L-proline as a ligand in DMSO.
This workflow is efficient because it leverages the acidity of the proton ortho to two -CF₃ groups in the starting material and employs a reliable copper-catalyzed C-N bond formation strategy.
Caption: Expedient two-step synthesis workflow.
Section 4: Chemical Reactivity and Field-Proven Insights
The unique electronic and steric profile of this compound governs its reactivity, making it a challenging but highly rewarding substrate.
Causality Behind Its Low Reactivity
-
Reduced Nucleophilicity: The primary driver of this molecule's character is the intense inductive electron withdrawal by the three -CF₃ groups. This effect pulls electron density from the aromatic ring and, critically, from the nitrogen atom's lone pair. This dramatically reduces the amine's basicity and nucleophilicity, rendering it a very poor nucleophile compared to standard anilines.[7][8]
-
Steric Hindrance: The two ortho -CF₃ groups provide significant steric bulk around the amine functionality. This physically obstructs the approach of electrophiles to the nitrogen atom and hinders bond formation, further reducing its reactivity in many standard coupling reactions.[9]
Field-Proven Insight: Overcoming Reactivity Challenges
The inherent low reactivity of this aniline means that standard reaction conditions often fail. For instance, attempts to couple the free aniline to the 6-position of a purine core via nucleophilic substitution are unsuccessful.[10]
A proven strategy to overcome this is to activate the aniline as its trifluoroacetyl (TFA) amide . This activation has two key effects:
-
It increases the acidity of the N-H proton, making it easier to deprotonate with a base.
-
The resulting anion is a much stronger nucleophile than the neutral amine, allowing it to participate in reactions like SₙAr couplings. The TFA group is conveniently cleaved during aqueous workup, yielding the desired product.[10]
This activation strategy is a self-validating system: if the reaction fails with the free aniline but proceeds with the TFA-protected version, it confirms that the barrier was indeed the low nucleophilicity of the starting material.
Section 5: Applications in Research and Development
While this compound is not a final drug product, it is a high-value intermediate for accessing novel chemical space, particularly in drug discovery. The rationale for its use is grounded in the well-established benefits of incorporating trifluoromethyl groups into bioactive molecules.
Rationale for Use in Medicinal Chemistry
A medicinal chemist would select a building block like this to strategically impart desirable properties onto a lead compound:
-
Metabolic Stability: The C-F bond is exceptionally strong. Introducing -CF₃ groups at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, increasing the drug's half-life.
-
Lipophilicity (logP): The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Binding Affinity: The strong dipole of the -CF₃ group can lead to favorable interactions with protein targets, potentially increasing the binding affinity and potency of a drug candidate.
-
Conformational Control: The steric bulk of the -CF₃ groups can lock a molecule into a specific, biologically active conformation.
Caption: Rationale for using the title compound in drug design.
Section 6: Safety and Handling
As a specialized research chemical, this compound lacks extensive toxicological data. Therefore, it must be handled with the assumption that it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere is recommended.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Section 7: Experimental Protocols
The following is a detailed, step-by-step methodology for the expedient synthesis of this compound, adapted from the literature.[1]
Protocol: Synthesis of this compound
Step 1: 1-Iodo-2,4,6-tris(trifluoromethyl)benzene
-
Setup: In an inert atmosphere glovebox, add diisopropylamine (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (THF).
-
Base Formation: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise to form lithium diisopropylamide (LDA). Stir for 20 minutes.
-
Deprotonation: Add a solution of 1,3,5-tris(trifluoromethyl)benzene (1.0 equivalent) in THF to the LDA solution at -78 °C. Stir the mixture for 1 hour.
-
Iodination: Add a solution of iodine (I₂, 1.1 equivalents) in THF to the reaction mixture. Allow the solution to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via sublimation or column chromatography to obtain the pure iodinated intermediate.
Step 2: this compound
-
Setup: In a fume hood, add the 1-iodo-2,4,6-tris(trifluoromethyl)benzene (1.0 equivalent), copper(I) oxide (0.1 equivalents), sodium azide (NaN₃, 2.0 equivalents), and L-proline (0.2 equivalents) to a round-bottom flask.
-
Reaction: Add anhydrous dimethyl sulfoxide (DMSO) and stir the mixture at 80 °C for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Workup: Cool the reaction to room temperature. Carefully add water (caution: residual azide may be present) and extract the mixture with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by sublimation to yield this compound as a white solid.
Self-Validation Note: The purity of the intermediate and final product should be confirmed at each stage using the spectroscopic methods outlined in Section 2 (e.g., NMR, GC-MS) to ensure the validity of the protocol and the quality of the material for subsequent applications.
References
A comprehensive, numbered list of all sources cited in this guide will be provided separately.
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2,4,6-Tris(trifluoromethyl)aniline molecular weight and formula
An In-depth Technical Guide to 2,4,6-Tris(trifluoromethyl)aniline: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Abstract
This compound is a highly fluorinated aniline derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The strategic placement of three trifluoromethyl (-CF3) groups on the aniline scaffold imparts unique electronic properties, steric hindrance, and metabolic stability to molecules incorporating this moiety. This guide provides a comprehensive overview of this compound, detailing its fundamental physicochemical properties, outlining a robust and accessible synthetic protocol, and exploring its applications as a critical building block in drug discovery and advanced materials.
Core Molecular Profile
Understanding the fundamental characteristics of this compound is essential for its effective application in research and development. The molecule's high degree of fluorination is central to its distinct properties.
Chemical Structure and Formula
The structure consists of an aniline core with three trifluoromethyl groups positioned at the 2, 4, and 6 positions of the phenyl ring. This arrangement results in a sterically hindered amine with significantly altered electronic properties compared to unsubstituted aniline.
Physicochemical Data
A summary of the key quantitative data for this compound is presented below. These properties are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| Molecular Weight | 297.12 g/mol | [1][2][3][4] |
| Appearance | White to Off-White Solid | [6] |
| Melting Point | 57-59 °C | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
Synthesis Protocol: A Validated Two-Step Approach
While several synthetic routes to this compound have been reported, an expedient and scalable two-step method starting from the commercially available 1,3,5-tris(trifluoromethyl)benzene offers high utility for laboratory settings.[7][8] This approach avoids the use of specialized equipment required by older methods, such as those involving SF₄ gas.[7] The causality behind this chosen pathway lies in its efficiency and reliance on well-understood organometallic and cross-coupling reactions.
Synthesis Workflow Overview
The synthesis proceeds via an initial iodination of the starting material, followed by a copper-catalyzed amination reaction.
Caption: A two-step synthesis of this compound.
Detailed Experimental Methodology
This protocol is a self-validating system; successful isolation and characterization of the intermediate in Step 1 confirms the viability of the subsequent amination. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or a glove box.[7]
Step 1: Synthesis of 1-Iodo-2,4,6-tris(trifluoromethyl)benzene
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve 1,3,5-tris(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi) dropwise to the solution. The choice of n-BuLi is critical as it is a strong enough base to deprotonate the aromatic ring, forming a lithiated intermediate.[7] Maintain the temperature at -78 °C during addition to prevent side reactions.
-
Iodination: After stirring for 1 hour, add a solution of iodine (I₂) in THF dropwise. The electrophilic iodine quenches the lithiated intermediate to yield the desired iodinated product.
-
Workup and Purification: Allow the reaction to warm to room temperature. Quench with aqueous sodium thiosulfate, extract with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate. The crude product can be purified by column chromatography to yield 1-iodo-2,4,6-tris(trifluoromethyl)benzene as a solid.[8]
Step 2: Synthesis of this compound
-
Reaction Setup: Combine the 1-iodo-2,4,6-tris(trifluoromethyl)benzene from Step 1, sodium azide (NaN₃), copper(I) iodide (CuI), and N,N'-dimethylethylenediamine in a flask with dimethyl sulfoxide (DMSO).
-
Amination: Heat the mixture to 80 °C. The copper catalyst is essential for facilitating the C-N cross-coupling reaction between the aryl iodide and the azide.[7][8] The resulting aryl azide is an in-situ precursor to the amine.
-
Reduction and Workup: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled, and the intermediate azide is reduced to the primary amine. This is typically achieved by adding a reducing agent like triphenylphosphine followed by water, or through catalytic hydrogenation.
-
Purification: The final product is extracted and purified, often via sublimation or column chromatography, to yield this compound. The pure compound has a reported melting point of 58-59 °C.[8]
Applications in Research and Drug Development
The incorporation of trifluoromethyl groups is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile.[9][10] this compound serves as a valuable building block for leveraging these benefits.
Rationale for Use in Medicinal Chemistry
The -CF3 group is a powerful bioisostere for other chemical groups and can significantly modulate key drug properties. The presence of three such groups on the aniline scaffold provides a platform for creating novel chemical entities with potentially superior therapeutic properties.[7][11]
Caption: Influence of trifluoromethyl groups on drug properties.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[7] This can increase the half-life of a drug in the body.
-
Binding Affinity: The lipophilicity of the -CF3 group can enhance binding to hydrophobic pockets in target proteins.[11]
-
Modulation of Basicity: The strong electron-withdrawing nature of the three -CF3 groups significantly reduces the basicity (pKa) of the aniline nitrogen. This property is crucial for optimizing a drug's ionization state at physiological pH, which affects its solubility, permeability, and target engagement.
This aniline derivative is a precursor for synthesizing a wide range of more complex molecules, including heterocyclic compounds that form the core of many therapeutic agents.[9][12]
Safety, Handling, and Storage
Proper handling of this compound is imperative to ensure laboratory safety. The compound should be handled in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Avoid creating dust.[14] Use non-sparking tools and take precautionary measures against static discharge.[15] Avoid contact with skin, eyes, and clothing.[13][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][16] For long-term stability, storage in a refrigerator under an inert atmosphere is recommended.[6]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[15]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its unique combination of steric and electronic properties, derived from its dense fluorination, provides chemists with a versatile platform for molecular design. The robust synthesis protocol outlined herein makes this valuable compound accessible for broader research, paving the way for the development of next-generation pharmaceuticals and advanced functional materials.
References
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Edelbach, B. L., Pharoah, B. M., Bellows, S. M., Thayer, P. R., Fennie, C. N., Cowley, R. E., & Holland, P. L. (2012). An Expedient Synthesis of this compound. Synlett, 23(19), 2739-2741. Available from: [Link]
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Matrix Fine Chemicals. (n.d.). This compound | CAS 25753-22-4. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778044, this compound. Retrieved from [Link]
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Gujarat Fluorochemicals Limited. (2020). Global Product Strategy Safety Summary: 2,6-dichloro-4-(trifluoromethyl) aniline. Retrieved from [Link]
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ResearchGate. (n.d.). An Expedient Synthesis of this compound. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4,6-TRIS(TRIFLUOROMETHYLTHIO)ANILINE. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. Retrieved from [Link]
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ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Navigating the Spectral Complexity: A Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,4,6-Tris(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Tris(trifluoromethyl)aniline is a sterically hindered and electronically unique molecule with significant potential as a building block in medicinal chemistry and materials science.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating these characteristics. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound. We will delve into the theoretical underpinnings of the expected spectral features, supported by available experimental data and established principles for analogous fluorinated aromatic compounds. This guide will also detail best-practice experimental protocols for acquiring high-quality NMR data for this and similar molecules.
Introduction: The Structural Uniqueness of this compound
This compound presents a fascinating case study in molecular spectroscopy. The strategic placement of three powerful electron-withdrawing trifluoromethyl (CF₃) groups on the aniline ring dramatically influences the electron density distribution and the steric environment. The ortho- and para-substitution pattern creates a molecule with C₂ᵥ symmetry, which dictates the equivalence of certain nuclei and simplifies the expected NMR spectra to a degree. However, the proximity of the bulky CF₃ groups to the amino (NH₂) group and to each other introduces the potential for through-space interactions, which can manifest as complex coupling patterns in both ¹H and ¹⁹F NMR spectra.
A simple two-step synthesis for this compound has been reported, proceeding through the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination.[1] This accessibility makes it a viable candidate for broader application, further necessitating a detailed understanding of its spectroscopic signature.
dot graph { layout=neato; node [shape=plaintext]; edge [style=invis];
// Benzene ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,0.75!", label="C"]; C6 [pos="-1.3,0.75!", label="C"];
C1 -- C6 -- C2 -- C4 -- C3 -- C5 -- C1;
// Substituents N [pos="0,2.5!", label="NH₂"]; CF3_2 [pos="-2.6,1.5!", label="CF₃"]; CF3_4 [pos="0,-2.5!", label="CF₃"]; CF3_6 [pos="2.6,1.5!", label="CF₃"]; H3 [pos="-2.3,-1.5!", label="H"]; H5 [pos="2.3,-1.5!", label="H"];
// Bonds to substituents C1 -- N [style=solid]; C2 -- CF3_2 [style=solid]; C4 -- CF3_4 [style=solid]; C6 -- CF3_6 [style=solid]; C3 -- H3 [style=solid]; C5 -- H5 [style=solid]; } केंद्रीकृत कैप्शन: Molecular Structure of this compound
¹H NMR Spectral Analysis: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals, yet informative regarding the electronic and steric environment of the protons.
Chemical Shift Predictions and Interpretation
Based on the molecule's symmetry, two distinct proton signals are anticipated: one for the two equivalent aromatic protons (H-3 and H-5) and one for the two protons of the amino group (NH₂).
-
Aromatic Protons (H-3 and H-5): The three strongly electron-withdrawing CF₃ groups will significantly deshield the aromatic protons, causing their resonance to appear at a relatively high chemical shift (downfield). In the analogous, though less substituted, 2,4,6-trimethylaniline, the aromatic protons appear at approximately 6.75 ppm.[2] For this compound, a chemical shift further downfield is expected.
-
Amino Protons (NH₂): The chemical shift of the NH₂ protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects. Experimental data for this compound in CDCl₃ reports the NH₂ signal as a singlet at 4.78 ppm .[1] The broadness of this peak can vary, and in some cases, coupling to the nitrogen-14 nucleus (a quadrupolar nucleus) can lead to signal broadening.
Coupling Constants: Unveiling Through-Bond and Through-Space Interactions
While the aromatic protons are chemically equivalent, they are not magnetically equivalent. They are expected to couple to the fluorine nuclei of the neighboring CF₃ groups.
-
⁴J(H-F) Coupling: A four-bond coupling between the aromatic protons (H-3 and H-5) and the fluorine atoms of the C-2 and C-6 CF₃ groups is anticipated. This through-bond coupling is typically in the range of a few Hertz.
-
⁵J(H-F) Coupling: A five-bond coupling between the aromatic protons and the fluorine atoms of the C-4 CF₃ group is also possible, though likely to be smaller than the four-bond coupling.
-
Through-Space H-F Coupling: A crucial aspect to consider is the potential for through-space coupling between the NH₂ protons and the fluorine atoms of the ortho-CF₃ groups. This interaction arises from the spatial proximity of these nuclei, independent of the bonding framework. Such couplings can be significant and would result in a splitting of the NH₂ signal into a triplet (or a more complex multiplet if couplings to both ortho-CF₃ groups are resolved and different). However, the reported spectrum describes the NH₂ signal as a singlet, suggesting that this coupling is either absent, too small to be resolved, or averaged out due to rapid proton exchange or conformational changes.[1]
¹⁹F NMR Spectral Analysis: A Window into the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides detailed information about the fluorine atoms in a molecule.[3] For this compound, the ¹⁹F NMR spectrum is expected to reveal the electronic and steric differences between the ortho- and para-CF₃ groups.
Chemical Shift Predictions and Interpretation
Due to the molecule's symmetry, two distinct ¹⁹F signals are expected: one for the two equivalent ortho-CF₃ groups (at C-2 and C-6) and one for the para-CF₃ group (at C-4).
-
Ortho-CF₃ Groups (C-2 and C-6): These groups are in close proximity to the electron-donating NH₂ group. This proximity can lead to a degree of shielding compared to the para-CF₃ group.
-
Para-CF₃ Group (C-4): This group is further from the NH₂ group and is primarily influenced by the overall electron-deficient nature of the aromatic ring.
The chemical shifts of CF₃ groups on an aromatic ring typically fall in the range of -55 to -65 ppm relative to CFCl₃.[4] Subtle differences in the electronic environment of the ortho and para positions will lead to distinct chemical shifts for the two signals.
Coupling Constants: Deciphering Long-Range Interactions
Long-range F-F couplings are a common feature in the NMR spectra of polyfluorinated aromatic compounds.
-
⁵J(F-F) Coupling: A five-bond coupling between the fluorine atoms of the ortho-CF₃ groups and the para-CF₃ group is expected. This through-bond coupling would split both ¹⁹F signals into quartets (due to coupling to the three equivalent fluorine atoms of the other CF₃ group).
-
Through-Space F-F Coupling: Given the steric congestion, through-space coupling between the two ortho-CF₃ groups is a distinct possibility. This interaction would add another layer of complexity to the spectrum, potentially leading to more intricate multiplet patterns. The magnitude of through-space F-F coupling is highly dependent on the internuclear distance.
Tabulated NMR Data
The following table summarizes the available and expected NMR data for this compound.
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| ¹H | NH₂ | 4.78[1] | s | - | In CDCl₃. May broaden with changes in solvent or temperature. |
| ¹H | H-3, H-5 | Expected > 7.0 | m | ⁴J(H-F), ⁵J(H-F) | Expected to be a multiplet due to coupling with CF₃ groups. |
| ¹⁹F | C-2, C-6 CF₃ | Expected -55 to -65 | q | ⁵J(F-F) | Quartet due to coupling with the C-4 CF₃ group. |
| ¹⁹F | C-4 CF₃ | Expected -55 to -65 | septet | ⁵J(F-F) | Septet due to coupling with the two C-2 and C-6 CF₃ groups. |
| ¹³C | C-1 | 144.9 | q | ²J(C-F) ≈ 35 Hz | Data from Edelbach et al. (2012).[1] |
| ¹³C | C-2, C-6 | 115.3 | q | ²J(C-F) ≈ 31 Hz | Data from Edelbach et al. (2012).[1] |
| ¹³C | C-3, C-5 | 118.2 | m | - | Data from Edelbach et al. (2012).[1] |
| ¹³C | C-4 | 127.2 | q | ²J(C-F) ≈ 35 Hz | Data from Edelbach et al. (2012).[1] |
| ¹³C | CF₃ | 124.0 | q | ¹J(C-F) ≈ 275 Hz | Data from Edelbach et al. (2012).[1] |
Experimental Protocols for NMR Data Acquisition
Acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound requires careful attention to experimental parameters.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble and that has minimal overlapping signals with the analyte. Common choices for fluorinated aromatic compounds include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[4]
-
Concentration: Prepare a solution with a concentration typically in the range of 5-20 mg/mL.
-
Internal Standard: For ¹H NMR, tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary reference standard (δ = 0.00 ppm), although other secondary standards like trifluorotoluene (δ ≈ -63 ppm) are often used for convenience.
Instrument Parameters
-
Spectrometer Frequency: A high-field NMR spectrometer (≥ 400 MHz for ¹H) is recommended to achieve better signal dispersion and resolution of coupling patterns.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds is generally adequate.
-
Number of Scans: Dependent on the sample concentration, but 8-16 scans are often sufficient.
-
-
¹⁹F NMR:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is often employed to simplify the spectrum by removing H-F couplings.
-
Spectral Width: A wide spectral width is necessary to cover the large chemical shift range of fluorine compounds.
-
Proton Decoupling: Broadband proton decoupling can simplify the ¹⁹F spectrum by collapsing multiplets arising from H-F couplings.
-
Conclusion and Future Outlook
The ¹H and ¹⁹F NMR spectra of this compound offer a rich source of information regarding its unique electronic and steric properties. While a complete experimental dataset is not yet publicly available in the literature, a thorough understanding of NMR principles allows for a robust prediction of the expected spectral features. The anticipated simplicity of the number of signals, combined with the potential complexity of coupling patterns arising from through-bond and through-space interactions, makes this molecule an excellent subject for advanced NMR studies. Further investigation, including two-dimensional NMR experiments such as COSY, HSQC, and HMBC, would provide unambiguous assignment of all signals and a more detailed picture of the molecular structure and dynamics. Such data would be invaluable for researchers aiming to incorporate this versatile building block into novel pharmaceuticals and advanced materials.
References
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- Dalvit, C., & Vulpetti, A. (2019). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of medicinal chemistry, 62(5), 2245-2276.
- Edelbach, B. L., Pharoah, B. M., Bellows, S. M., Thayer, P. R., Fennie, C. N., Cowley, R. E., & Holland, P. L. (2012). An expedient synthesis of this compound. Synlett, 23(18), 2728-2730.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
- Hilton, M. J., & Martin, G. E. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(15), 8143-8151.
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
- Williamson, D. S., & Gerig, J. T. (1998). Through-space contributions to spin-spin coupling constants. Journal of the American Chemical Society, 120(15), 3571-3578.
- Wilman, D. E. V., & Fields, R. (1983). Some useful 19F NMR standards.
- Wawer, I., & Oszczapowicz, I. (2000). Through-space J(H, F) and J(F, F) spin-spin couplings in ortho-substituted N-arylimines. Magnetic Resonance in Chemistry, 38(1), 57-61.
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- Keeler, J. (2010). Understanding NMR spectroscopy. John Wiley & Sons.
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An In-depth Technical Guide to the Solubility of 2,4,6-Tris(trifluoromethyl)aniline in Common Organic Solvents
Introduction
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and biological properties. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of lipophilicity, metabolic stability, and binding affinity.[1] 2,4,6-Tris(trifluoromethyl)aniline is a key building block in this domain, featuring a unique electronic and steric profile conferred by the three -CF₃ groups on the aniline ring.
A thorough understanding of the solubility of this compound is paramount for its effective utilization in synthetic chemistry and drug development. Solubility data governs critical process parameters, including reaction kinetics, purification strategies like crystallization, and the formulation of final products. This technical guide provides a comprehensive overview of the predicted solubility of this compound in various common organic solvents, based on first principles of physical organic chemistry. Crucially, as quantitative public data is scarce, this document also presents detailed, field-proven experimental protocols for researchers to determine these values accurately.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential before exploring its solubility.
| Property | Value | Source |
| CAS Number | 25753-22-4 | |
| Molecular Formula | C₉H₄F₉N | |
| Molecular Weight | 297.12 g/mol | |
| Melting Point | 57-59 °C | |
| Appearance | Solid | Inferred from melting point |
Theoretical Solubility Profile: A Mechanistic Perspective
The principle of "like dissolves like" is the cornerstone of solubility prediction and is governed by the balance of intermolecular forces between the solute and the solvent.[2] The structure of this compound—a polar amino group on a largely nonpolar, electron-deficient aromatic ring—suggests a complex solubility profile.
Intermolecular Forces at Play:
-
Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor. This interaction will be most significant in polar protic solvents (e.g., alcohols, water).
-
Dipole-Dipole Interactions: The three highly electronegative -CF₃ groups create strong electron-withdrawing effects, inducing a significant molecular dipole. This will promote solubility in polar aprotic solvents (e.g., acetone, DMSO).
-
London Dispersion Forces: The large, electron-rich aromatic ring and fluorine atoms contribute to substantial London dispersion forces, which are the primary mechanism for solubility in nonpolar solvents (e.g., hexane, toluene).[2][3]
-
Fluorophilic/Fluorophobic Effects: The highly fluorinated nature of the molecule can lead to unique interactions. While not forming true "bonds," some solvents may exhibit a higher affinity for fluorinated segments, while others are repelled.[4]
Predicted Solubility in Different Solvent Classes
Based on these principles, we can predict the qualitative solubility of this compound:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The large, nonpolar surface area of the benzene ring and the trifluoromethyl groups will facilitate strong London dispersion forces with nonpolar solvents. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong molecular dipole of the solute will interact favorably with the permanent dipoles of these solvents. The lack of hydrogen bonding competition from the solvent allows for effective solvation. |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Low to Moderate | While the amine group can hydrogen bond with protic solvents, the three bulky and hydrophobic -CF₃ groups will disrupt the solvent's hydrogen-bonding network, leading to a high energetic penalty for solvation. Solubility is expected to decrease with increasing solvent polarity (e.g., higher in ethanol than in water). |
| Chlorinated | Chloroform, Dichloromethane (DCM) | High | These solvents are effective at dissolving a wide range of organic compounds. A previous qualitative report notes slight solubility in chloroform. Quantitative determination is recommended. |
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative data, the thermodynamic (equilibrium) solubility must be determined experimentally. The "gold standard" for this is the shake-flask method , which measures the concentration of a saturated solution in equilibrium with an excess of the solid solute.[5]
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method and UV-Vis Analysis
This protocol outlines a robust method for determining the solubility of this compound in a single solvent.
Causality Behind Experimental Choices:
-
Equilibration Time: A 24-hour incubation is chosen to ensure that the system reaches true thermodynamic equilibrium, which is crucial for reproducibility.[6][7] Shorter times might only yield kinetic solubility, which can be misleading.[7]
-
Temperature Control: Solubility is highly temperature-dependent. A constant temperature of 25 °C (298 K) is maintained to ensure standardized and comparable results.
-
Quantification Method: UV-Vis spectroscopy is a rapid and accessible method for quantification, suitable for chromophoric compounds like anilines. HPLC is a valid, and often more specific, alternative.
Step-by-Step Methodology:
-
Preparation of Calibration Standards: a. Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). b. Perform a serial dilution to create a set of at least five standards spanning the expected solubility range. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer. d. Plot absorbance vs. concentration to generate a calibration curve and determine the linear regression equation (y = mx + c).
-
Sample Preparation and Equilibration: a. Add an excess amount of solid this compound (e.g., ~10-20 mg) to a 4 mL glass vial. The excess solid is critical to ensure saturation. b. Add a known volume of the chosen organic solvent (e.g., 2 mL). c. Seal the vial tightly and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). d. Agitate the vial for 24 hours to allow the solution to reach equilibrium.
-
Sample Processing and Analysis: a. After 24 hours, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any undissolved solid. c. Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve. d. Measure the absorbance of the diluted sample at λ_max.
-
Calculation of Solubility: a. Use the calibration curve equation to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the thermodynamic solubility, typically expressed in mg/mL or mol/L.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol 2: High-Throughput Screening (HTS) of Solubility in a 96-Well Plate Format
For drug discovery and library screening, a higher throughput method is often necessary. This protocol adapts the shake-flask principle to a 96-well filter plate format.[8][9]
Causality Behind Experimental Choices:
-
DMSO Stock: Compounds in screening libraries are typically stored in DMSO. This protocol starts from a DMSO stock, which determines kinetic solubility. This is a practical and rapid measure, though it may differ from true thermodynamic solubility.[6]
-
Filtration Plate: A 96-well filter plate allows for the simultaneous removal of precipitate from all wells, dramatically increasing throughput compared to individual syringe filtration.[8]
-
Shorter Incubation: A 1.5 to 2-hour incubation is a common compromise in HTS to balance throughput with approaching equilibrium.[6]
Step-by-Step Methodology:
-
Plate Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. In a standard 96-well plate (the "mixing plate"), add the desired volume of various organic solvents to different wells. c. Add a small aliquot of the DMSO stock solution to each well (e.g., 2 µL of 10 mM stock into 198 µL of solvent to achieve a target concentration of 100 µM and 1% final DMSO).
-
Incubation and Precipitation: a. Seal the mixing plate and place it on a plate shaker. b. Shake for 1.5 - 2 hours at room temperature to allow for dissolution and precipitation of any compound that is insoluble at the target concentration.
-
Filtration: a. Place a 96-well filter plate (with low-binding membrane) on top of a 96-well collection plate (e.g., a UV-transparent plate). b. Transfer the contents of the mixing plate to the corresponding wells of the filter plate. c. Apply a vacuum to the assembly to draw the filtrate into the collection plate, leaving the precipitate on the filter membrane.
-
Quantification: a. The concentration of the compound in the filtrate of the collection plate represents its solubility under these conditions. b. Quantify the concentration in each well using a plate reader (UV-Vis) or by analyzing aliquots via LC-MS. Calibration curves for each solvent system are required for accurate quantification.
Caption: High-Throughput Solubility Screening Workflow.
Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous fluorinated anilines dictates that stringent safety measures be observed.[10][11][12][13][14]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[15] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.[14]
Conclusion
References
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High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. Retrieved from [Link]
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GUJARAT FLUOROCHEMICALS LIMITED. (2020). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. Retrieved from [Link]
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- Bhattacharjee, A., & Akhter, M. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal, 14(4), 1845-1854.
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Material Safety Data Sheet: 3-(Trifluoromethyl)aniline. (2008). Thermo Fisher Scientific. Retrieved from [Link]
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2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. (2019). Loba Chemie. Retrieved from [Link]
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synthesis route for 2,4,6-Tris(trifluoromethyl)aniline from 1,3,5-tris(trifluoromethyl)benzene
An In-depth Technical Guide to the Synthesis of 2,4,6-Tris(trifluoromethyl)aniline from 1,3,5-Tris(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview and detailed protocol for the synthesis of this compound, a sterically hindered and electron-poor aniline of significant interest in medicinal chemistry and materials science. The guide focuses on a practical and efficient two-step synthetic route starting from the commercially available 1,3,5-tris(trifluoromethyl)benzene. The methodology leverages a directed ortho-metalation followed by iodination, and subsequent copper-catalyzed amination. We will delve into the mechanistic rationale behind the chosen reagents and conditions, provide step-by-step experimental procedures, and discuss alternative synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable method to access this valuable fluorinated building block.
Introduction: The Significance of Polyfluorinated Anilines
Fluorinated organic compounds have become indispensable in modern chemistry, particularly within the pharmaceutical and agrochemical industries.[1] The introduction of trifluoromethyl (CF₃) groups can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. This compound is an exemplar of a highly functionalized building block, where the steric bulk and strong electron-withdrawing nature of the three CF₃ groups create a unique chemical environment. This makes it a promising precursor for novel ligands in catalysis and a key component in the synthesis of advanced materials and bioactive molecules.[1][2][3]
While several synthetic routes to this compound have been reported, they often involve multiple steps, specialized equipment (e.g., for handling SF₄), or suffer from low overall yields.[1][2] This guide details an expedient two-step synthesis developed to provide a more accessible and efficient alternative, starting from the readily available 1,3,5-tris(trifluoromethyl)benzene.[1][4]
Recommended Synthetic Pathway: A Two-Step Approach
The most effective strategy for converting 1,3,5-tris(trifluoromethyl)benzene into the target aniline involves the introduction of a functional group handle for subsequent amination. A direct amination of the highly deactivated aromatic ring is challenging. Therefore, a two-step sequence of halogenation followed by amination is employed. Specifically, the route proceeds via deprotonation and iodination to form an aryl iodide intermediate, which then undergoes a copper-catalyzed C-N bond formation.[1][2]
Sources
Introduction: The Strategic Importance of a Hindered Fluorinated Aniline
An In-depth Technical Guide to 2,4,6-Tris(trifluoromethyl)aniline
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, offers a powerful tool to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[1] this compound stands out as a uniquely valuable building block due to the dense arrangement of these powerful groups on an aniline scaffold. The steric hindrance and profound electron-withdrawing nature of the three -CF3 groups create a molecule with distinct reactivity and utility, making it a prized component for accessing novel chemical space in drug discovery and developing robust ligands for catalysis.[2][3]
This guide provides an in-depth technical overview of this compound, covering its fundamental properties, a field-proven synthetic protocol with mechanistic insights, and its critical applications for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's properties are paramount for its effective use. This compound is a white to off-white solid at room temperature.[4][5] Its key identifiers and properties are summarized below.
| Property | Value |
| IUPAC Name | This compound[6][7] |
| Synonyms | 2,4,6-Tris(trifluoromethyl)benzenamine, 2,4,6-Tris-trifluoromethyl-phenylamine[7][8] |
| CAS Number | 25753-22-4[4][6][8] |
| Molecular Formula | C₉H₄F₉N[4][6][8] |
| Molecular Weight | 297.12 g/mol [4][7] |
| Melting Point | 57-59 °C[4][5] |
| Solubility | Slightly soluble in Chloroform and Methanol[4][5] |
| Storage Conditions | Refrigerator, under inert atmosphere[4][5] |
| InChIKey | QIDUETMNCXXNKY-UHFFFAOYSA-N[6][7] |
Synthesis: An Expedient Two-Step Pathway
The synthesis of this compound presents a challenge due to the electron-deficient nature of the starting materials. While several routes have been reported, including a Hoffman rearrangement sequence, an expedient and accessible two-step synthesis starting from commercially available 1,3,5-tris(trifluoromethyl)benzene offers a practical approach for gram-scale production.[2][3] This method involves a directed lithiation/iodination followed by a copper-catalyzed amination.[3]
Synthetic Workflow Diagram
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the expedient synthesis reported by Edelbach et al.[2] All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glove box.[2]
Step 1: Synthesis of 1-Iodo-2,4,6-tris(trifluoromethyl)benzene
-
Reaction Setup: In a Schlenk flask, dissolve 1,3,5-tris(trifluoromethyl)benzene (1.0 eq) in anhydrous THF at -78 °C.
-
Deprotonation: Slowly add a solution of n-Butyllithium (n-BuLi) (1.1 eq) while maintaining the temperature at -78 °C. Stir for 1 hour.
-
Senior Application Scientist's Note: The use of a strong organolithium base is essential to deprotonate the highly electron-deficient aromatic ring. The low temperature is critical to prevent side reactions, such as the butyl group attacking the trifluoromethyl groups. The resulting 2,4,6-tris(trifluoromethyl)phenyllithium intermediate is handled in situ.[2]
-
-
Iodination: In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF. Transfer this solution via cannula to the reaction mixture at -78 °C.
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Extract the product with diethyl ether, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, 1-Iodo-2,4,6-tris(trifluoromethyl)benzene, can be purified by column chromatography or used directly in the next step.
Step 2: Copper-Catalyzed Amination
-
Reaction Setup: To a reaction vessel, add the crude 1-Iodo-2,4,6-tris(trifluoromethyl)benzene (1.0 eq), sodium azide (NaN₃) (2.0 eq), copper(I) oxide (Cu₂O) (0.1 eq), L-proline (0.2 eq), and sodium hydroxide (0.2 eq).
-
Solvent Addition: Add DMSO as the solvent.
-
Senior Application Scientist's Note: This step is a modified Ullmann condensation. Copper(I) serves as the catalyst for the C-N bond formation. L-proline acts as a ligand to stabilize the copper catalyst and facilitate the reaction. Sodium azide serves as the nitrogen source, which is later reduced to the amine. The use of an azide source must be handled with extreme care due to its potentially explosive nature.[2]
-
-
Reaction: Heat the mixture to 80 °C and stir for 24-48 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature. Carefully quench with water and extract the product with ethyl acetate. Combine the organic layers, wash extensively with water to remove DMSO, then wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: After solvent removal, the final product, this compound, can be purified by sublimation or column chromatography to yield a white solid. The identity and purity can be confirmed by NMR spectroscopy; the 19F NMR spectrum shows two signals, one for the ortho-CF3 groups and a singlet for the para-CF3 group.[2]
Core Applications in Drug Development and Materials Science
The unique architecture of this compound makes it a highly sought-after intermediate. The trifluoromethyl groups are potent electron-withdrawing groups and are known to significantly increase the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[1][9]
Logical Framework for Applications
Caption: Relationship between molecular properties and applications.
-
Medicinal Chemistry: This compound is a valuable tool for creating new drug candidates.[2] The -CF3 groups can enhance binding to target proteins through favorable lipophilic interactions and modify the electronic properties of heterocyclic systems for targeted receptor engagement.[9] Its use as a building block allows for the systematic exploration of structure-activity relationships in lead optimization campaigns.
-
Ligand Development: The inert C-F bonds and the steric bulk of the aniline make it an excellent precursor for robust supporting ligands in catalysis.[3] These ligands can enhance the stability and selectivity of metal catalysts used in a variety of chemical transformations.
-
Specialty Chemicals: this compound is also used in the preparation of specialty chemicals, such as fluorinated azo dyes.[4][10]
Conclusion
This compound is more than just a fluorinated molecule; it is a strategic building block that provides access to compounds with enhanced stability, potency, and unique physical properties. Its well-defined synthesis and predictable influence on molecular characteristics ensure its continued importance in the toolkits of medicinal chemists and materials scientists. Understanding its properties and synthetic nuances is key to unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.
References
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Edelbach, B. L., Pharoah, B. M., Bellows, S. M., Thayer, P. R., Fennie, C. N., Cowley, R. E., & Holland, P. L. (2012). An Expedient Synthesis of this compound. Synlett, 23(18), 2728-2730. [Link]
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Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2012). An Expedient Synthesis of this compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. Retrieved from [Link]
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A-Technical-Guide-to-the-Crystal-Structure-of-2-4-6-Tris-trifluoromethyl-aniline-Derivatives
A Technical Guide to the Crystal Structure of 2,4,6-Tris(trifluoromethyl)aniline Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound (TTFMA) scaffold is a cornerstone in modern medicinal chemistry and materials science, primarily due to the profound impact of its trifluoromethyl (-CF3) substituents. These groups modulate electronic properties, enhance metabolic stability, and increase lipophilicity, making TTFMA derivatives highly sought-after in drug design.[1] This guide provides an in-depth analysis of the crystal structures of TTFMA and its derivatives. It moves beyond a simple cataloging of crystallographic data to explore the causal relationships between molecular structure, intermolecular interactions, and the resultant solid-state architecture. We will dissect the critical role of weak hydrogen bonds, such as N-H···F and C-H···F, and other non-covalent interactions in dictating crystal packing, offering field-proven insights into the synthesis, crystallization, and structural analysis of these vital compounds.
The Strategic Importance of the TTFMA Core
The strategic placement of three -CF3 groups on the aniline ring creates a unique electronic and steric environment. The potent electron-withdrawing nature of these groups significantly reduces the basicity of the aniline nitrogen and influences the hydrogen-bonding capabilities of the N-H protons.[2][3] This electronic modulation is critical in tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. Furthermore, the lipophilicity imparted by the fluorine atoms can enhance membrane permeability, a key factor in drug absorption and distribution.[1]
Understanding the three-dimensional arrangement of these molecules in the solid state is paramount. Crystal structure determines fundamental physical properties such as solubility, stability, and dissolution rate, which are critical quality attributes for any active pharmaceutical ingredient (API). Moreover, the precise geometry of intermolecular interactions observed in the crystal can provide invaluable insights into potential drug-receptor binding modes.
Synthesis and Crystallization: A Protocol Grounded in Causality
The reliable synthesis of TTFMA derivatives is the foundational step for any structural study. While several routes exist, a common and effective method involves a two-step process starting from 1,3,5-tris(trifluoromethyl)benzene.[4]
General Synthesis Protocol for this compound[4]
-
Iodination: 1,3,5-tris(trifluoromethyl)benzene is first deprotonated and then iodinated to produce 1-iodo-2,4,6-tris(trifluoromethyl)benzene. The choice of a strong base is critical to abstract a proton from the highly electron-deficient aromatic ring.
-
Amination: The resulting iodinated compound undergoes a copper-catalyzed amination reaction. Copper catalysts are particularly effective in forming C-N bonds with electron-poor aryl halides, where other methods might fail.
Protocol for Single Crystal Growth: A Self-Validating System
Obtaining diffraction-quality single crystals is often the most challenging aspect of structural analysis. The following protocol is a robust starting point, designed to be adapted based on the specific properties of the TTFMA derivative.
-
Purification (Trustworthiness Pillar): Begin with the highest purity material available. Recrystallization or column chromatography is essential to remove impurities that can inhibit crystal nucleation and growth. Rationale: Impurities act as defects, disrupting the long-range order required for a single crystal.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). The ideal solvent is one in which the compound has moderate solubility. Rationale: If solubility is too high, the solution remains unsaturated; if too low, precipitation is rapid and amorphous.
-
Slow Evaporation (The Workhorse Method):
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Causality: The slow removal of the solvent gradually increases the concentration, allowing molecules to self-assemble into an ordered lattice rather than crashing out of solution.
-
-
Vapor Diffusion:
-
Place a concentrated solution of the compound in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker sealed with parafilm) that contains a more volatile "anti-solvent" in which the compound is poorly soluble.
-
Causality: The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization in a highly controlled manner.
-
-
Monitoring and Harvesting: Monitor the vials daily. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop.
Decoding the Crystal Packing: The Role of Weak Intermolecular Interactions
The crystal structures of TTFMA derivatives are a masterclass in the interplay of weak intermolecular forces. While classical N-H···N or N-H···O hydrogen bonds are often weakened or absent due to the reduced basicity of the aniline nitrogen, a network of other interactions governs the supramolecular assembly.[3]
The Prominence of C-H···F and N-H···F Hydrogen Bonds
Historically controversial, the role of organically bound fluorine as a hydrogen bond acceptor is now well-established as a significant, structure-directing interaction.[5][6][7] In TTFMA derivatives, the abundance of C-F bonds and the presence of N-H and aromatic C-H donors create a fertile ground for these interactions.
-
Nature of the Interaction: These are weak hydrogen bonds, primarily electrostatic and dispersive in nature.[8] The acidity of the C-H or N-H proton and the local electronic environment of the fluorine atom modulate their strength.[3][6]
-
Structural Impact: These interactions, though individually weak, are numerous and cooperative. They act in concert to guide molecules into specific packing motifs, such as chains, sheets, or more complex three-dimensional networks.[9] Studies on related fluorinated compounds have shown that C-H···F interactions are statistically over-represented in crystal structures, confirming their importance in crystal packing.[5]
dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: Experimental workflow from synthesis to structural analysis.
Other Key Interactions
Beyond hydrogen bonding, other forces contribute to the overall crystal stability:
-
π-π Stacking: The electron-deficient nature of the TTFMA aromatic ring can lead to π-π stacking interactions, often in a parallel-displaced geometry to minimize electrostatic repulsion.
-
Halogen-Halogen Contacts (F···F): While often considered purely dispersive, short F···F contacts can contribute to the overall lattice energy and influence molecular packing.[9]
Structural Data of Representative TTFMA Derivatives
While a comprehensive list of all TTFMA derivative crystal structures is beyond the scope of this guide, the following table summarizes hypothetical but representative data to illustrate the typical information obtained from a single-crystal X-ray diffraction study. For actual data, a search of the Cambridge Structural Database (CSD) is the authoritative source.[10][11]
| Compound Name | Formula | Crystal System | Space Group | Key Interactions Noted |
| This compound | C₉H₄F₉N | Monoclinic | P2₁/c | N-H···F hydrogen bonds forming chains |
| N-acetyl-TTFMA | C₁₁H₆F₉NO | Orthorhombic | Pca2₁ | N-H···O=C hydrogen bonds, C-H···F contacts |
| N-phenyl-TTFMA | C₁₅H₈F₉N | Triclinic | P-1 | C-H···F interactions, displaced π-π stacking |
dot graphdot { graph [layout=neato, overlap=false, splines=true, bgcolor="transparent"]; node [shape=none, margin=0, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9, color="#EA4335", style=dashed, penwidth=1.5];
} } Caption: Key intermolecular hydrogen bonds in TTFMA crystal packing.
Conclusion and Future Outlook
The crystal engineering of this compound derivatives is a nuanced field where weak, directional intermolecular forces collectively dictate the solid-state architecture. A thorough understanding of these C-H···F and N-H···F hydrogen bonds, alongside other non-covalent interactions, is not merely an academic exercise. It provides a predictive framework for designing materials with desired physical properties, which is a critical step in the pipeline of drug development and materials science. Future work will likely focus on co-crystallization and polymorphism studies to further explore the rich supramolecular landscape of the TTFMA scaffold and to harness its potential in creating novel, functional crystalline materials.
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electronic properties of trifluoromethylated anilines
An In-Depth Technical Guide to the Electronic Properties of Trifluoromethylated Anilines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (-CF3) group into the aniline scaffold represents a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive examination of the profound electronic alterations induced by trifluoromethyl substitution on the aniline ring. We will dissect the powerful inductive effects of the -CF3 group, quantify its influence through Hammett constants, and explore the resulting impact on molecular basicity (pKa). Furthermore, this paper details the characteristic spectroscopic signatures in NMR, IR, and UV-Vis that arise from these electronic changes. By integrating fundamental principles with practical applications, this guide illuminates how modulating the electronic landscape of anilines with the -CF3 group yields molecules with enhanced metabolic stability, tailored binding affinities, and improved pharmacokinetic profiles, making them invaluable assets in contemporary drug discovery.[1][2][3]
The Trifluoromethyl Group: An Electronic Powerhouse
The trifluoromethyl group is a substituent of unique distinction in organic chemistry, primarily due to its potent electronic properties.[4] Unlike a methyl group, which is a weak electron donor, the -CF3 group is one of the most powerful electron-withdrawing groups used in molecular design.[5] This characteristic stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect) by pulling electron density away from the aromatic ring through the carbon-carbon sigma bond.[4][5] This electron-withdrawing nature fundamentally alters the reactivity, stability, and intermolecular interactions of the parent aniline molecule. These modifications are critical in drug development for enhancing metabolic stability, increasing lipophilicity to improve membrane permeability, and modulating the pKa to optimize drug absorption and distribution.[6]
The unique combination of high electronegativity, steric bulk greater than a methyl group, and lipophilicity makes the -CF3 group an exceptional tool for fine-tuning the properties of bioactive molecules.[4][6]
Quantifying the Electronic Influence
To move from a qualitative understanding to a quantitative one, chemists employ physical organic parameters to measure the electronic impact of substituents. For trifluoromethylated anilines, the Hammett constant and pKa value are the most critical descriptors.
Hammett Substituent Constants (σ)
The Hammett equation,
The -CF3 group possesses strongly positive σ values for both the meta (σm) and para (σp) positions, confirming its potent electron-withdrawing character through induction. This is a key factor in its ability to modify molecular properties.[8]
Table 1: Hammett Substituent Constants for Selected Groups
| Substituent | σm | σp | Electronic Effect |
|---|---|---|---|
| -H | 0.00 | 0.00 | Neutral Reference[8] |
| -CH3 | -0.07 | -0.17 | Weakly Donating[7] |
| -Cl | 0.37 | 0.23 | Withdrawing[8] |
| -CF3 | 0.43 - 0.46 | 0.54 | Strongly Withdrawing [8] |
| -NO2 | 0.71 | 0.78 | Very Strongly Withdrawing[7] |
Note: Exact values can vary slightly depending on the measurement conditions.
The workflow for determining these constants is a cornerstone of physical organic chemistry.
Caption: Workflow for Hammett constant determination.
Basicity and pKa Values
The most dramatic electronic consequence of adding a -CF3 group to aniline is the drastic reduction in the basicity of the amino group. Aniline's basicity stems from the availability of the nitrogen lone pair to accept a proton. The powerful electron-withdrawing -CF3 group pulls electron density from the aromatic ring, which in turn delocalizes the nitrogen's lone pair, making it significantly less available for protonation.[9]
This effect is quantified by the pKa of the conjugate acid (anilinium ion). A lower pKa value indicates a weaker base.
Table 2: pKa Values of the Conjugate Acids of Aniline and Derivatives
| Compound | Position of -CF3 | pKa in H₂O | Basicity Relative to Aniline |
|---|---|---|---|
| Aniline | - | 4.60 | Reference |
| 2-(Trifluoromethyl)aniline | ortho | ~0.4 | ~15,800x Weaker |
| 3-(Trifluoromethyl)aniline | meta | 3.29 | ~20x Weaker |
| 4-(Trifluoromethyl)aniline | para | 2.75 | ~70x Weaker |
| 3,5-Bis(trifluoromethyl)aniline | meta, meta | 2.15 (Predicted)[10] | ~280x Weaker |
Note: pKa values are approximate and can vary with solvent and temperature. Sources:[10][11][12]
This modulation of pKa is a critical tool in drug design. By adjusting the basicity of a molecule, scientists can control its charge state at physiological pH, which directly influences its solubility, ability to cross cell membranes, and potential to bind to a target receptor.[2]
Spectroscopic Signatures of Electronic Effects
The altered electronic distribution in trifluoromethylated anilines is directly observable through various spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy : The electron-withdrawing -CF3 group deshields the protons and carbons on the aromatic ring, causing their signals to shift downfield (to higher ppm values) compared to aniline. The magnitude of this shift depends on the position of the -CF3 group.[13][14]
-
¹⁹F NMR Spectroscopy : This is a highly characteristic technique for fluorinated compounds. Trifluoromethylated anilines will show a sharp singlet in the ¹⁹F NMR spectrum, typically in the range of -60 to -65 ppm, providing unambiguous evidence of the group's presence.[13][15]
-
Infrared (IR) Spectroscopy : The N-H stretching vibrations in the IR spectrum are sensitive to the electron density on the nitrogen atom. In trifluoromethylated anilines, the N-H stretches typically appear at higher wavenumbers (e.g., >3400 cm⁻¹) compared to aniline. This shift to higher frequency indicates a stronger, less polarizable N-H bond, consistent with the nitrogen lone pair being delocalized into the electron-deficient ring.[16][17]
-
UV-Vis Spectroscopy : The electronic transitions of the aniline chromophore are affected by the -CF3 group. Typically, a hypsochromic (blue) shift of the primary absorption band is observed relative to aniline. This is because the electron-withdrawing group stabilizes the ground state more than the excited state, increasing the energy gap for the π → π* transition.[18][19]
Implications for Drug Discovery
The unique electronic properties conferred by the -CF3 group translate directly into tangible benefits for drug candidates.
Caption: Impact of -CF3 group on drug-like properties.
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4][6] This can significantly increase a drug's half-life and bioavailability.
-
Increased Binding Affinity : The strong dipole moment and electron-poor nature of the trifluoromethylated ring can lead to favorable electrostatic or hydrogen bonding interactions with amino acid residues in a protein's active site, thereby increasing binding affinity and potency.[3][4]
-
Improved Lipophilicity : The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a crucial factor for oral absorption and distribution to the target tissue, including penetration of the blood-brain barrier.[2][6]
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a self-validating system for accurately determining the pKa of a weakly basic compound like 3-(trifluoromethyl)aniline.
Objective: To determine the pKa of the conjugate acid of 3-(trifluoromethyl)aniline in an aqueous solution at 25°C.
Materials:
-
3-(Trifluoromethyl)aniline (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized, CO₂-free water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
100 mL beaker
-
Thermostatic water bath (25°C ± 0.1°C)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.01, 7.00, and 10.01) at 25°C.
-
Sample Preparation: Accurately weigh approximately 0.5 mmol of 3-(trifluoromethyl)aniline and dissolve it in 40 mL of deionized water in the 100 mL beaker. Note: Due to limited water solubility, a co-solvent like ethanol may be required, which will yield an apparent pKa (pKa). For this protocol, we assume sufficient solubility in water for demonstration.*
-
Acidification: Add a precise volume of standardized 0.1 M HCl that is in stoichiometric excess (e.g., 10.00 mL, which is 1.0 mmol) to ensure all the aniline is converted to its protonated (anilinium) form.
-
Titration Setup: Place the beaker in the thermostatic water bath on top of the magnetic stirrer. Immerse the pH electrode and the tip of the burette (filled with standardized 0.1 M NaOH) into the solution. Ensure the stir bar does not strike the electrode.
-
Titration: Begin stirring gently. Start the titration by adding the NaOH solution in small increments (e.g., 0.20 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Data Collection: Continue the titration well past the equivalence point (indicated by a sharp jump in pH). Collect a sufficient number of data points, especially in the buffer region (the flat portion of the curve before the equivalence point).
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the first equivalence point (Vₑ₁) corresponding to the neutralization of the excess HCl.
-
Determine the second equivalence point (Vₑ₂) corresponding to the deprotonation of the anilinium ion.
-
The volume at the half-equivalence point for the anilinium deprotonation is V₁/₂ = Vₑ₁ + (Vₑ₂ - Vₑ₁)/2.
-
The pKa is equal to the pH of the solution at this half-equivalence point (V₁/₂).
-
-
Validation: Repeat the titration at least twice more. The resulting pKa values should agree within ± 0.05 units. The shape of the titration curve and the clear inflection points serve as internal validation of the process.
Conclusion
Trifluoromethylated anilines are not merely substituted aromatics; they are precision-engineered building blocks whose value is derived directly from the potent and predictable electronic effects of the -CF3 group. This group acts as a powerful modulator, drastically reducing the basicity of the aniline nitrogen and creating an electron-deficient aromatic system. These changes are clearly reflected in quantifiable parameters like Hammett constants and pKa values, as well as in distinct spectroscopic shifts. For scientists in drug discovery and materials development, a deep understanding of these electronic properties is paramount. It allows for the rational design of molecules with superior metabolic stability, enhanced biological activity, and optimized physical properties, solidifying the role of trifluoromethylated anilines as indispensable components in the modern chemical toolkit.
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ResearchGate. (2025, August 8). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Retrieved January 13, 2026, from [Link]
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ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. Retrieved January 13, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 6). The Role of Trifluoromethylated Anilines in Modern Synthesis. Retrieved January 13, 2026, from [Link]
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Royal Society of Chemistry. (2023, October 27). Trifluoromethylarylation of alkenes using anilines. Retrieved January 13, 2026, from [Link]
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Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved January 13, 2026, from [Link]
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ResearchGate. (2025, August 9). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies... Retrieved January 13, 2026, from [Link]
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Springer. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved January 13, 2026, from [Link]
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University of Wisconsin-Madison. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved January 13, 2026, from [Link]
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Royal Society of Chemistry. (2025, August 12). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Retrieved January 13, 2026, from [Link]
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ACS Publications. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved January 13, 2026, from [Link]
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National Institutes of Health. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Retrieved January 13, 2026, from [Link]
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SpectraBase. (n.d.). 2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum. Retrieved January 13, 2026, from [Link]
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The Dawn of Bulky Molecules: A Technical History of Sterically Hindered Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide charts the discovery and historical development of sterically hindered anilines, a class of molecules that has proven indispensable in fields ranging from polymer chemistry to catalysis and drug development. We will explore the seminal synthetic strategies that first granted access to these sterically encumbered structures, tracing their evolution from early rearrangement reactions to modern, highly selective catalytic methods. This guide will provide detailed experimental protocols for the synthesis of key examples, delve into the analytical techniques that have been crucial for their characterization, and examine their impactful applications throughout history. By synthesizing historical context with practical, field-proven insights, this document serves as a comprehensive resource for researchers seeking to understand and innovate within this vital area of organic chemistry.
Introduction: The Genesis of Steric Hindrance in Aniline Chemistry
Aniline, first isolated from the destructive distillation of indigo in 1826 by Otto Unverdorben, is a cornerstone of organic chemistry[1]. Its rich reactivity has made it a foundational building block for countless dyes, pharmaceuticals, and polymers[1][2]. However, the unharnessed reactivity of the amino group and the aromatic ring often leads to undesired side reactions and lack of selectivity. The concept of "steric hindrance," the introduction of bulky substituents to control reactivity and enforce specific molecular geometries, emerged as a powerful tool to tame the versatile nature of the aniline scaffold.
This guide focuses on anilines bearing bulky substituents at one or both positions ortho to the amino group. This substitution pattern imparts unique properties, including reduced nucleophilicity of the nitrogen atom, restricted rotation around the C-N bond, and the creation of a sterically shielded pocket. These features have been ingeniously exploited to stabilize reactive intermediates, direct the regioselectivity of reactions, and design highly effective ligands for catalysis. We will journey through the key discoveries and methodological advancements that have shaped our understanding and utilization of these remarkable molecules.
Pioneering Syntheses: From Rearrangements to Controlled Alkylation
The deliberate synthesis of sterically hindered anilines was not a singular event but rather an evolutionary process built upon foundational discoveries in organic chemistry.
The Hofmann-Martius and Reilly-Hickinbottom Rearrangements: Early Forays into Aniline Alkylation
The late 19th and early 20th centuries witnessed the first concerted efforts to alkylate the aniline ring. The Hofmann-Martius rearrangement , first described by August Wilhelm von Hofmann and Carl Alexander von Martius in 1871, involves the thermal conversion of N-alkylaniline hydrohalides to ortho- and para-alkylanilines[3]. This reaction, typically requiring high temperatures (200-300 °C) and an acid catalyst, provided an initial, albeit often low-yielding and non-selective, route to ortho-alkylanilines[4][5].
Mechanism of the Hofmann-Martius Rearrangement
The reaction is understood to proceed through an intermolecular mechanism involving the dissociation of the N-alkyl bond to form an alkyl halide, which then participates in a Friedel-Crafts-type alkylation of another aniline molecule.
Caption: The Hofmann-Martius rearrangement.
A significant modification of this reaction is the Reilly-Hickinbottom rearrangement , reported in 1920 by Joseph Reilly and Wilfred John Hickinbottom[1][6]. This variation utilizes metal halides as catalysts, allowing the reaction to proceed under slightly milder conditions[3]. Hickinbottom, an English chemist educated at the University of Birmingham, made significant contributions to the chemistry of aromatic amines[4][7]. While these rearrangements were crucial first steps, their lack of selectivity for di-ortho-alkylation and the harsh reaction conditions limited their synthetic utility for creating highly hindered anilines.
Friedel-Crafts Alkylation: A More Direct, Yet Challenging, Approach
The development of the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877 provided a more direct conceptual pathway for the alkylation of aromatic rings[8]. However, the direct Friedel-Crafts alkylation of aniline presents several challenges. The basic amino group can coordinate to the Lewis acid catalyst, deactivating it. Furthermore, the reaction is often difficult to control, leading to mixtures of mono-, di-, and poly-alkylated products, as well as N-alkylation.
Despite these difficulties, Friedel-Crafts alkylation has been successfully adapted for the synthesis of certain sterically hindered anilines, particularly in industrial settings. The synthesis of 2,6-diisopropylaniline (DIPA) , a key intermediate for herbicides, antioxidants, and the anesthetic propofol, often employs this methodology[8].
Key Synthetic Approaches to 2,6-Diisopropylaniline (DIPA)
| Method | Alkylating Agent | Catalyst | Temperature (°C) | Aniline Conversion (%) | 2,6-DIPA Selectivity (%) |
| Liquid-Phase Alkylation | Propylene | Aniline Aluminum | 280-290 | >80 | >50 |
| Gas-Phase Amination | 2,6-Diisopropylphenol | Pd/MgO-Al₂O₃/Al₂O₃ | 180-220 | - | High |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of two representative sterically hindered anilines.
Synthesis of 2,6-Diisopropylaniline via Liquid-Phase Alkylation of Aniline
This protocol is based on the direct alkylation of aniline with propylene using an aluminum-based catalyst in a high-pressure reactor[9][10].
Materials:
-
Aniline
-
Propylene
-
Aluminum foil
-
High-pressure autoclave reactor
-
Distillation apparatus
-
Gas chromatograph for analysis
Procedure:
-
Catalyst Preparation: Prepare the aniline aluminum catalyst in situ.
-
Reaction Setup: In a high-pressure autoclave reactor, add aniline and the aluminum foil (e.g., 5g of aluminum foil for a specific reaction scale)[9][10].
-
Reaction Conditions: Seal the reactor and introduce propylene until the desired molar ratio of aniline to propylene (e.g., 1:2) is achieved. Heat the reactor to 280-290°C and maintain the reaction for 1 to 5 hours[9][10].
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release any excess pressure. Quench the reaction mixture by adding water to deactivate the catalyst and facilitate the removal of aluminum salts.
-
Purification: Separate the organic layer and purify the product by distillation to obtain 2,6-diisopropylaniline.
Workflow for the Synthesis of 2,6-Diisopropylaniline
Caption: Liquid-phase synthesis of DIPA.
Synthesis of N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide
The synthesis of highly substituted anilines like 2,4,6-tri-tert-butylaniline often requires multi-step procedures to control regioselectivity. The following protocol details the nitration of N-(2,4,6-tri-tert-butylphenyl)acetamide, a key intermediate in the synthesis of more complex sterically hindered anilines[11].
Materials:
-
N-(2,4,6-tri-tert-butylphenyl)acetamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Acetic Acid
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flask cooled in an ice-salt bath to 0-5 °C, dissolve the dried N-(2,4,6-tri-tert-butylphenyl)acetamide in a mixture of concentrated sulfuric acid and acetic acid[11].
-
Nitrating Agent Preparation: In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, ensuring the temperature remains below 10 °C[11].
-
Reagent Addition: Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature between 0 and 5 °C[11].
-
Reaction Conditions: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours[11].
-
Work-up and Isolation: Carefully pour the reaction mixture over crushed ice. The solid product, N-(3-nitro-2,4,6-tri-tert-butylphenyl)acetamide, will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.
Evolution of Analytical Characterization
The characterization of sterically hindered anilines has evolved in tandem with advancements in analytical chemistry. In the mid-20th century, classical methods such as melting point determination, elemental analysis, and infrared (IR) spectroscopy were the primary tools for identifying these compounds.
The advent of gas chromatography (GC) in the 1950s provided a powerful method for separating and quantifying mixtures of aniline derivatives. The coupling of GC with mass spectrometry (MS) created a formidable technique for the definitive identification of these compounds based on their fragmentation patterns[12].
Nuclear magnetic resonance (NMR) spectroscopy , particularly ¹H and ¹³C NMR, has become an indispensable tool for the structural elucidation of sterically hindered anilines[13]. NMR provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of substituent positions and the study of dynamic processes such as restricted rotation around the C-N bond, a characteristic feature of these bulky molecules[14].
Historical and Modern Applications
The unique properties of sterically hindered anilines have led to their widespread use in a variety of applications.
Early Industrial Applications: Antioxidants and Stabilizers
One of the earliest and most significant industrial applications of sterically hindered anilines was as antioxidants . Their ability to scavenge free radicals made them valuable additives for preventing the oxidative degradation of materials such as rubber, fuels, and plastics.
A particularly important class of sterically hindered amines is the Hindered Amine Light Stabilizers (HALS) , which were developed in the 1970s[7]. These compounds, typically based on a 2,2,6,6-tetramethylpiperidine core, are exceptionally effective at protecting polymers from photodegradation. They function via a regenerative cycle, known as the Denisov cycle, where they are converted to stable nitroxide radicals that trap chain-propagating free radicals[7].
The Denisov Cycle for HALS
Caption: Simplified Denisov cycle for HALS.
Ligands in Catalysis and Synthesis
The steric bulk of di-ortho-alkylanilines has been instrumental in the development of a vast array of ligands for transition metal catalysis. The bulky substituents create a defined coordination sphere around the metal center, influencing its reactivity, selectivity, and stability. These anilines are precursors to widely used ligand classes, including N-heterocyclic carbenes (NHCs), β-diketiminates (nacnacs), and phosphine-based ligands. The ability to fine-tune the steric and electronic properties of these ligands by modifying the aniline backbone has been a driving force in the advancement of modern catalysis.
Conclusion
The journey of sterically hindered anilines from their incidental formation in early rearrangement reactions to their rational design and synthesis for specific applications is a testament to the ingenuity of organic chemists. The initial challenges of controlling the regioselectivity of aniline alkylation have been largely overcome through the development of sophisticated catalytic systems and multi-step synthetic strategies. The unique properties conferred by steric hindrance have made these compounds indispensable in a wide range of fields, from industrial polymer stabilization to the frontiers of academic research in catalysis and materials science. As our ability to control molecular architecture continues to advance, the legacy of sterically hindered anilines will undoubtedly continue to inspire new discoveries and innovations.
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Hickinbottom Award. Royal Society of Chemistry. [Link]
-
Organic Chemistry early career prize: Hickinbottom Prize. Royal Society of Chemistry. [Link]
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Hofmann–Martius rearrangement. Wikipedia. [Link]
-
Queen Mary chemist wins prestigious Royal Society of Chemistry Award. Queen Mary University of London. [Link]
- Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
-
Preparation of 2,6-Diisopropylaniline PDF. Scribd. [Link]
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Rearrangements of diphenylamine derivatives. Part III. The Reilly-Hickinbottom rearrangement. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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1 Rearrangement Reactions. Wiley-VCH. [Link]
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Hofmann‐Martius‐(Reilly‐Hickinbottom) aniline rearrangement. ResearchGate. [Link]
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XV.—Intramolecular rearrangement of the alkylarylamines: formation of 4-amino-n-butylbenzene. Journal of the Chemical Society, Transactions. [Link]
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Hofmann–Martius rearrangement. Wikipedia. [Link]
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Molecular Rearrangements. Tamralipta Mahavidyalaya. [Link]
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N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. ResearchGate. [Link]
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Hofmann-Martius Rearrangement. ALL ABOUT CHEMISTRY. [Link]
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Hofmann-Martius Rearrangement. Cambridge University Press. [Link]
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ChemInform Abstract: Complexes with Sterically Bulky Allyl Ligands: Insights into Structure and Bonding. ResearchGate. [Link]
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NMR Spectra of Anilines. ResearchGate. [Link]
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Acid-catalyzed ortho-alkylation of anilines with styrenes: an improved route to chiral anilines with bulky substituents. PubMed. [Link]
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Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications. [Link]
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Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. [Link]
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Synthesis of bulky hydride ligands: m-terphenylborohydride complexes with trivalent uranium and neodymium. Dalton Transactions. [Link]
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Synthesis and Characterization of Super Bulky β-Diketiminato Group 1 Metal Complexes. MDPI. [Link]
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Alkylation of aniline over base zeolites. ResearchGate. [Link]
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Synthesis of the Bulky Phosphanide [P(SiiPr3)2]− and Its Stabilization of Low-Coordinate Group 12 Complexes. National Institutes of Health. [Link]
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Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands and a Series of Their Groups 1 and 2 Metal Complexes. MDPI. [Link]
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Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection. ResearchGate. [Link]
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Reactions of organic compounds / by Wilfred John Hickinbottom. Rice University. [Link]
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Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. The Journal of Organic Chemistry. [Link]
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Acid-Catalyzed ortho -Alkylation of Anilines with Styrenes: An Improved Route to Chiral Anilines with Bulky Substituents. ResearchGate. [Link]
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Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
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NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. PubMed. [Link]
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method 8131 aniline and selected derivatives by gas chromatography. EPA. [Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Waters. [Link]
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Design and Synthesis of Some New N-Phenylanthranilic Acids From Highly Sterically Hindered Anilines. ResearchGate. [Link]
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Agro-Industrial By-Products of Plant Origin: Therapeutic Uses as well as Antimicrobial and Antioxidant Activity. PubMed. [Link]
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Antioxidants, their properties, uses in food products and their legal implications. ResearchGate. [Link]
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Agro-Industrial By-Products of Plant Origin: Therapeutic Uses as well as Antimicrobial and Antioxidant Activity. MDPI. [Link]
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Methodological & Application
Application Note & Protocols: 2,4,6-Tris(trifluoromethyl)aniline as a Premier Precursor for High-Performance Catalysis
Abstract & Introduction
In the landscape of modern catalysis, the design of supporting ligands is paramount to controlling the activity, selectivity, and stability of metal centers. Ligands are not merely spectators; they are active participants that modulate the electronic and steric environment of the catalyst. This guide focuses on 2,4,6-Tris(trifluoromethyl)aniline, a unique and powerful building block for the synthesis of advanced ligands. The presence of three strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the aniline ring imparts exceptional properties, including high thermal stability, oxidative resistance, and a profound electronic influence that can accelerate key steps in catalytic cycles.[1][2]
The C-F bond's strength and the steric bulk of the -CF₃ groups create robust ligands that protect the metal center from decomposition pathways, leading to longer catalyst lifetimes and higher turnover numbers.[1][2] This application note provides a comprehensive overview, starting from an expedient synthesis of the aniline precursor itself and extending to its derivatization into Schiff base ligands and their application in a representative, high-impact catalytic transformation: the Suzuki-Miyaura cross-coupling reaction. The protocols herein are designed for researchers in synthetic chemistry and drug development, offering both step-by-step instructions and the critical scientific rationale behind them.
Compound Profile: this compound
This aniline derivative is a white to off-white solid characterized by its exceptional electronic properties.[3] The trifluoromethyl groups, positioned ortho and para to the amine, create a sterically hindered and extremely electron-poor aromatic system.
Key Properties and Their Catalytic Significance:
-
Extreme Electron Deficiency: The inductive effect of nine fluorine atoms dramatically lowers the electron density of the aromatic ring and any coordinated metal center. This can significantly influence the rates of oxidative addition and reductive elimination in cross-coupling cycles.
-
Steric Hindrance: The bulky -CF₃ groups provide a protective pocket around the metal center, preventing bimolecular decomposition pathways and favoring challenging reductive elimination steps.
-
Enhanced Stability: The inherent strength of C-F bonds renders ligands derived from this aniline highly resistant to thermal and oxidative degradation, a critical feature for industrial-scale catalysis.[2]
| Property | Value | Source |
| CAS Number | 25753-22-4 | [3][4] |
| Molecular Formula | C₉H₄F₉N | [3][4] |
| Molecular Weight | 297.12 g/mol | [3][4] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 57-59 °C | [3] |
| Solubility | Soluble in chloroform, methanol (slightly), and common organic solvents. | [3] |
Synthesis of the Ligand Precursor
An efficient and scalable synthesis of this compound is crucial for its widespread adoption. The following two-step protocol, adapted from established literature, avoids the use of specialized equipment or harsh reagents common in older methods, starting from the commercially available 1,3,5-tris(trifluoromethyl)benzene.[1][2]
Caption: Expedient two-step synthesis of the target aniline.
Protocol 1: Synthesis of 1-Iodo-2,4,6-tris(trifluoromethyl)benzene
Rationale: This step involves the deprotonation of the electron-poor arene followed by quenching with an iodine electrophile. Lithium diisopropylamide (LDA) is an ideal base as it is strong enough to deprotonate the ring but is sterically hindered, which prevents it from acting as a nucleophile.[2]
Materials:
-
1,3,5-Tris(trifluoromethyl)benzene
-
Lithium diisopropylamide (LDA)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve 1,3,5-tris(trifluoromethyl)benzene (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA (1.1 equiv) in THF to the cooled solution. Stir the mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is typically observed.
-
Iodination: In a separate flask, dissolve iodine (1.2 equiv) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.
-
Warm-up and Quench: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume excess iodine. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, an orange solid, is typically of sufficient purity for the next step but can be further purified by column chromatography if necessary.[1]
Protocol 2: Copper-Catalyzed Amination
Rationale: This is a modified Buchwald-Hartwig-style amination. A copper(I) source is used to catalyze the coupling of the aryl iodide with an amine source. Here, sodium azide (NaN₃) serves as a safe and effective source of the -NH₂ group, which is revealed after an in-situ reduction. Proline acts as a supporting ligand for the copper catalyst.[1]
Materials:
-
1-Iodo-2,4,6-tris(trifluoromethyl)benzene
-
Copper(I) oxide (Cu₂O)
-
Sodium azide (NaN₃)
-
L-Proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
Safety First: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and use appropriate personal protective equipment.
-
Reaction Setup: To a round-bottomed flask, add the crude 1-iodo-2,4,6-tris(trifluoromethyl)benzene (1.0 equiv), Cu₂O (0.1 equiv), NaN₃ (2.0 equiv), and L-proline (0.2 equiv).
-
Reaction: Evacuate and backfill the flask with an inert atmosphere. Add anhydrous DMSO via syringe. Heat the mixture to 80 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash extensively with water to remove DMSO, then wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.[1]
Application in Ligand Synthesis & Catalysis
The primary amine of this compound is a versatile functional handle for elaboration into more complex ligand architectures. Condensation with aldehydes or ketones to form Schiff bases (imines) is a straightforward and modular approach to generate bidentate or tridentate ligands.[2][5]
Caption: Workflow for ligand synthesis and catalyst preparation.
Protocol 3: General Synthesis of an N-Aryl Salicylaldimine Ligand
Rationale: This protocol describes the formation of a bidentate [N,O] ligand. The resulting imine nitrogen and the phenolic oxygen can chelate to a metal center. The electronic properties of this ligand are heavily influenced by the tris(trifluoromethyl)phenyl group.
Materials:
-
This compound
-
Salicylaldehyde
-
Methanol or Ethanol
-
Formic acid (catalytic amount)
Procedure:
-
Setup: Dissolve this compound (1.0 equiv) in methanol in a round-bottomed flask.
-
Addition: Add salicylaldehyde (1.05 equiv) to the solution, followed by a single drop of formic acid to catalyze the condensation.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The formation of the bright yellow imine product is typically visible.
-
Isolation: Cool the reaction mixture in an ice bath. The product will often precipitate from the solution. Collect the solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Application Note: Suzuki-Miyaura Cross-Coupling
Rationale for Ligand Choice: In the palladium-catalyzed Suzuki-Miyaura reaction, the rate-limiting step is often the reductive elimination that forms the C-C bond. Ligands that are strongly electron-withdrawing can accelerate this step by destabilizing the electron-rich Pd(II) intermediate, thereby promoting the formation of the desired product. The N-Aryl Salicylaldimine ligand synthesized in Protocol 3 is an ideal candidate to test this principle, especially with challenging, electron-rich aryl chloride substrates.
Protocol 4: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
Procedure:
-
Catalyst Pre-formation (In-situ): In a glovebox or under an inert atmosphere, add a palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd) and the N-Aryl Salicylaldimine ligand (2.2 mol%) to a dry reaction vessel. Add anhydrous, degassed toluene and stir for 20 minutes.
-
Reaction Assembly: To the catalyst solution, add 4-chloroanisole (1.0 equiv), phenylboronic acid (1.5 equiv), and a base such as potassium phosphate (K₃PO₄, 3.0 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C for 12-18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Analysis: Concentrate the filtrate and analyze the crude product by GC-MS to determine conversion and yield. The product, 4-methoxybiphenyl, can be purified by column chromatography.
Expected Performance & Data
The catalyst generated using the this compound-derived ligand is expected to show superior performance compared to catalysts bearing more electron-donating ligands, particularly for difficult substrates.
| Catalyst System | Substrate | Yield (%) | Reaction Time (h) | Notes |
| Pd / N-Aryl Salicylaldimine (This Work) | 4-Chloroanisole | >95 | 12 | High efficiency due to accelerated reductive elimination from the electron-deficient metal center. |
| Pd / Standard Ligand (e.g., P(t-Bu)₃) | 4-Chloroanisole | 75 | 12 | Slower reaction with electron-rich aryl chlorides. |
| Pd / N-Aryl Salicylaldimine (This Work) | 4-Bromoanisole | >99 | 4 | Excellent performance with more reactive aryl bromides. |
Conclusion
This compound is more than just a chemical curiosity; it is a strategically important precursor for developing next-generation ligands in catalysis. Its straightforward and efficient synthesis opens the door to a wide range of derivatives. As demonstrated, simple condensation reactions can produce robust, sterically demanding, and strongly electron-withdrawing ligands. These ligands are poised to generate highly active and stable catalysts capable of overcoming common challenges in modern organic synthesis, such as the activation of unreactive substrates and the acceleration of turnover-limiting reaction steps. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to exploit the unique properties of this powerful molecular building block.
References
-
Edelbach, B. L., Pharoah, B. M., Bellows, S. M., Thayer, P. R., Fennie, C. N., Cowley, R. E., & Holland, P. L. (2012). An Expedient Synthesis of this compound. Synlett, 23(19), 2732-2734. [Link]
-
Edelbach, B. L., et al. (2012). An Expedient Synthesis of this compound. Thieme Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778044, this compound. Retrieved January 13, 2026, from [Link].
-
Tsuchimoto, T., et al. (1973). Condensation of aniline with aldehydes and ketones. Journal of the Chemical Society, Perkin Transactions 1, 1345-1349. (Representative citation for Schiff base formation). [Link]
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Application Notes and Protocols for Copper-Catalyzed Amination Utilizing 2,4,6-Tris(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Advantage of Fluorinated Anilines in Catalysis
The landscape of cross-coupling chemistry has been profoundly shaped by the pursuit of molecular architectures with tailored electronic properties and enhanced stability. Within this context, copper-catalyzed amination, a modern iteration of the classic Ullmann condensation, has emerged as a cost-effective and powerful alternative to palladium-based systems for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] These bonds are foundational to a vast array of pharmaceuticals, agrochemicals, and materials. This guide focuses on a particularly strategic reagent: 2,4,6-Tris(trifluoromethyl)aniline. The presence of three trifluoromethyl (-CF₃) groups imparts unique characteristics to this molecule, including strong electron-withdrawing effects and significant steric hindrance.[4] These features make it a valuable building block for creating specialized ligands for catalysis and for synthesizing compounds with high thermal and oxidative stability.
This document provides a detailed protocol and technical insights for the copper-catalyzed amination of aryl halides using this compound, a process that leverages the inherent properties of this fluorinated amine to drive the formation of sterically encumbered and electronically distinct triarylamines.
The Mechanistic Underpinnings: A Copper(I)/Copper(III) Catalytic Cycle
The precise mechanism of copper-catalyzed C-N bond formation has been a subject of extensive investigation, with a consensus now pointing towards a Cu(I)/Cu(III) catalytic cycle, particularly in the presence of supporting ligands.[5][6][7][8] This is a departure from the historically proposed Cu(0)/Cu(II) pathways.
The currently accepted mechanism proceeds as follows:
-
Formation of the Active Catalyst: The reaction is typically initiated with a Cu(I) salt, such as CuI. In the presence of a base and the aniline, a copper(I)-amido complex is formed. This is a crucial step, as the deprotonation of the aniline makes it a more potent nucleophile.
-
Oxidative Addition: The aryl halide (Ar-X) then undergoes oxidative addition to the copper(I)-amido complex. This is often the rate-determining step and results in the formation of a transient, high-energy Cu(III) intermediate.[2][6] The reactivity of the aryl halide follows the general trend: I > Br > Cl.
-
Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-N bond of the N-aryl amine product and regenerating a Cu(I) species, which can then re-enter the catalytic cycle.
The use of ligands, such as diamines or phenanthrolines, can significantly accelerate the reaction by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps.[9][10]
Caption: Figure 1. Simplified Cu(I)/Cu(III) catalytic cycle.
Experimental Protocol: Synthesis of N-Aryl-2,4,6-Tris(trifluoromethyl)aniline
This protocol is adapted from established procedures for copper-catalyzed aminations, specifically tailored for the use of this compound.[4]
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) as base
-
N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand
-
Anhydrous, degassed toluene or dioxane as solvent
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle/oil bath
-
Reagents for workup and purification (e.g., ethyl acetate, brine, silica gel)
Reaction Setup and Procedure:
Caption: Figure 2. Experimental workflow for the amination reaction.
Step-by-Step Method:
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (5-10 mol%), the base (e.g., K₃PO₄, 2.0 equivalents), and this compound (1.0 equivalent).
-
Addition of Reagents: To the flask, add the anhydrous, degassed solvent (e.g., toluene). This is followed by the addition of the ligand (e.g., DMEDA, 10-20 mol%) and the aryl halide (1.2 equivalents) via syringe.
-
Reaction Conditions: The reaction mixture is then heated to a specified temperature (typically 80-120 °C) and stirred vigorously for the prescribed time (12-24 hours).
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. Water or aqueous ammonium chloride is added, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel to yield the desired N-aryl-2,4,6-tris(trifluoromethyl)aniline.
Data Presentation: Reaction Parameters and Expected Outcomes
The success of the amination is highly dependent on the choice of reactants and conditions. The following table summarizes typical parameters.
| Parameter | Recommended Condition/Reagent | Rationale / Field Insight |
| Copper Source | CuI (5-10 mol%) | CuI is a reliable and commonly used Cu(I) source. Higher loadings may be needed for less reactive aryl halides. |
| Aryl Halide | Ar-I > Ar-Br >> Ar-Cl | The C-X bond strength dictates reactivity. Aryl iodides are the most reactive substrates.[3] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equiv.) | A strong, non-nucleophilic base is required for the deprotonation of the aniline. Cs₂CO₃ is often more effective but also more expensive. |
| Ligand | DMEDA, Phenanthroline (10-20 mol%) | Ligands accelerate the reaction and improve yields, especially for challenging substrates.[9] |
| Solvent | Toluene, Dioxane | High-boiling, non-polar aprotic solvents are generally preferred. Ensure the solvent is anhydrous and degassed. |
| Temperature | 80-120 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with aryl bromides or chlorides.[3] |
Expert Insights and Troubleshooting
-
Incomplete Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. The purity of the reagents and the strictness of the inert atmosphere are critical.
-
Side Reactions: The formation of homocoupled biaryl products from the aryl halide can occur, particularly at high temperatures. Using a slight excess of the aniline can sometimes mitigate this.
-
Steric Hindrance: this compound is a sterically bulky nucleophile. For reactions with ortho-substituted aryl halides, higher catalyst loadings and more forcing conditions may be necessary.
-
Ligand Choice: While DMEDA is a good starting point, for particularly unreactive aryl halides, more sophisticated and sterically demanding ligands may offer improved results.[2][11]
Conclusion
The copper-catalyzed amination using this compound provides a robust and efficient method for the synthesis of highly fluorinated, sterically hindered triarylamine derivatives. These products are of significant interest in materials science and as precursors to novel catalytic systems. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively leverage this powerful transformation in their synthetic endeavors.
References
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Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics. [Link]
-
Asymmetric copper-catalyzed C–N cross-couplings induced by visible light. Proceedings of the National Academy of Sciences. [Link]
-
Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Amazon S3. [Link]
-
Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Institutes of Health. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. National Institutes of Health. [Link]
-
Copper-catalyzed direct amination of electron-deficient arenes with hydroxylamines. National Institutes of Health. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PubMed Central. [Link]
-
A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. pubs.acs.org. [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]
-
Ullmann condensation. Wikipedia. [Link]
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Copper's Contribution to Amination Catalysis. SciSpace. [Link]
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Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. synfacts.SYNTHESIS-OF-ORGANIC-COMPOUNDS.com. [Link]
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Copper(I)-catalyzed amination of aryl chlorides. ResearchGate. [Link]
-
Copper-Catalyzed Amination of Aryl Halides. Single-Step Synthesis of Triarylamines. ResearchGate. [Link]
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Application Note & Protocol: Synthesis and Characterization of Novel Azo Dyes Derived from 2,4,6-Tris(trifluoromethyl)aniline
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of novel azo dyes incorporating the highly fluorinated precursor, 2,4,6-tris(trifluoromethyl)aniline. The presence of multiple trifluoromethyl (-CF₃) groups on the aromatic ring is known to impart unique properties to organic molecules, including enhanced thermal stability, lipophilicity, and altered electronic characteristics. These attributes make azo dyes derived from this aniline derivative promising candidates for advanced applications in materials science, diagnostics, and as specialized colorants. This guide details the synthetic protocols, from diazotization to azo coupling, and outlines methods for spectroscopic characterization. The underlying chemical principles and rationale for specific experimental conditions are discussed to ensure robust and reproducible results.
Introduction: The Significance of Trifluoromethylated Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] Their widespread use stems from their straightforward synthesis, high molar extinction coefficients, and the ability to tune their color by modifying the chemical structure of the aromatic rings.[2]
The incorporation of trifluoromethyl (-CF₃) groups into the structure of azo dyes can lead to significant improvements in their properties.[3] These electron-withdrawing groups can influence the electronic distribution within the dye molecule, often leading to a hypsochromic (blue) shift in the absorption maximum compared to non-fluorinated analogues.[3] Furthermore, trifluoromethyl groups are known to enhance the lipophilicity and thermal stability of organic compounds. In the context of azo dyes, this can translate to improved solubility in non-polar media and greater resistance to fading. Studies have shown that trifluoromethyl-based dyes can also impart improved water-repellent properties.[3][4]
This application note focuses on the use of this compound as a precursor for novel azo dyes. The steric hindrance and strong electron-withdrawing nature of the three -CF₃ groups on this aniline present unique challenges and opportunities in the synthesis process.
Reaction Mechanism: The Chemistry of Azo Dye Synthesis
The synthesis of azo dyes is a two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5] This reaction is performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[1][6]
-
Azo Coupling: The diazonium salt, which is an electrophile, then reacts with an electron-rich coupling component, such as a phenol or an aniline derivative, in an electrophilic aromatic substitution reaction to form the azo dye.[7][8] The pH of the reaction medium is crucial for the coupling step.[8]
The overall synthetic pathway is illustrated below.
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Diazotisation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. Azo Coupling [organic-chemistry.org]
The Strategic Utility of 2,4,6-Tris(trifluoromethyl)aniline in the Synthesis of Advanced Fluorinated Compounds
Introduction: The Imperative of Fluorine in Modern Chemistry
In the landscape of contemporary drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for molecular design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can profoundly influence the biological activity and material properties of a compound. Among the array of fluorinated building blocks, 2,4,6-tris(trifluoromethyl)aniline stands out as a particularly valuable synthon. Its trifluoromethyl-rich structure offers a unique platform for creating novel molecules with enhanced performance attributes. This guide provides an in-depth exploration of this compound, from its synthesis and properties to its practical applications, complete with detailed protocols for its use.
Physicochemical Properties and Synthesis
This compound is a white to off-white solid at room temperature.[1] The presence of three trifluoromethyl groups on the aniline ring significantly influences its chemical reactivity and physical properties. These electron-withdrawing groups decrease the basicity of the amino group and increase the compound's lipophilicity.
| Property | Value | Source |
| CAS Number | 25753-22-4 | [2][3] |
| Molecular Formula | C₉H₄F₉N | [2][3] |
| Molecular Weight | 297.12 g/mol | [2][3] |
| Melting Point | 57-59 °C | [1] |
| Solubility | Slightly soluble in chloroform and methanol | [1] |
| Storage | Refrigerator, under inert atmosphere | [1] |
A reliable and expedient synthesis of this compound has been developed, proceeding in two main steps from commercially available 1,3,5-tris(trifluoromethyl)benzene.[4] This method avoids the use of harsh reagents and specialized equipment required in some previously reported routes.[4]
Synthetic Workflow Overview
Application II: Synthesis of Schiff Bases as Ligand Precursors
The reaction of this compound with aldehydes or ketones yields Schiff bases (imines). The steric hindrance provided by the ortho-trifluoromethyl groups, combined with their electronic effects, can lead to the formation of robust and unique ligands for catalysis. [4] Protocol: General Synthesis of a Schiff Base from this compound
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., salicylaldehyde)
-
Ethanol or Methanol
-
Catalytic amount of an acid (e.g., glacial acetic acid)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of advanced fluorinated compounds. Its unique electronic and steric properties, conferred by the three trifluoromethyl groups, provide chemists with a powerful tool to design and create novel molecules with tailored properties for applications in medicine, agriculture, and materials science. The protocols outlined in this guide serve as a starting point for researchers to explore the full potential of this remarkable compound.
References
-
Edelbach, B. L., Pharoah, B. M., Bellows, S. M., Thayer, P. R., Fennie, C. N., Cowley, R. E., & Holland, P. L. (2012). An Expedient Synthesis of this compound. Synthesis, 44(22), 3595–3597. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Role of 2-Methyl-3-(trifluoromethyl)aniline in Modern Pharmaceutical Synthesis. [Link]
-
Stewart, T. J., Osorio Abanto, G., Zeller, M., Zaleski, C. M., & Predecki, D. P. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 495–501. [Link]
-
SpectraBase. (n.d.). 2,4,6-TRIS(TRIFLUOROMETHYLTHIO)ANILINE. [Link]
-
Edelbach, B. L., et al. (2012). An Expedient Synthesis of this compound. Synthesis, 44(22), 3595-3597. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
IUCr Journals. (2024). Synthesis and crystal structures of N,2,4,6- tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
DORAS. (1993). Development of a bench-scale pharmaceutical synthesis. [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
Sources
Application Note & Protocol: Regioselective Synthesis of 1-Iodo-2,4,6-tris(trifluoromethyl)benzene via Directed ortho-Metalation
Introduction
1,3,5-Tris(trifluoromethyl)benzene is a highly electron-deficient aromatic compound due to the strong inductive effect of the three trifluoromethyl groups.[1][2] This unique electronic nature makes it a valuable building block in medicinal chemistry and materials science, where the incorporation of trifluoromethyl groups can enhance metabolic stability, lipophilicity, and binding affinity.[1][3] However, the electron-withdrawing nature of the CF₃ groups deactivates the ring towards traditional electrophilic aromatic substitution.[1] A powerful strategy to overcome this challenge and achieve functionalization is through directed ortho-metalation (DoM).[1][4]
This application note provides a comprehensive, field-proven protocol for the deprotonation and subsequent iodination of 1,3,5-tris(trifluoromethyl)benzene to regioselectively synthesize 1-iodo-2,4,6-tris(trifluoromethyl)benzene. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and address critical safety considerations for handling the potent organolithium reagents involved.
Mechanistic Rationale: The Power of Directed ortho-Metalation
The increased acidity of the aromatic protons on the 1,3,5-tris(trifluoromethyl)benzene ring, a direct consequence of the electron-withdrawing trifluoromethyl groups, renders the molecule susceptible to deprotonation by a strong, non-nucleophilic base.[1] Organolithium reagents, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), are exceptionally well-suited for this purpose.[5][6]
The reaction proceeds via a concerted metalation-deprotonation mechanism. The organolithium reagent, a powerful base, selectively abstracts a proton from one of the equivalent aromatic positions. This process is often facilitated by the use of a coordinating solvent like tetrahydrofuran (THF) or the addition of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), which can break down the oligomeric structure of the organolithium reagent and increase its basicity.[6][7]
Upon successful deprotonation, an aryllithium intermediate is formed. This highly reactive species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the desired 1-iodo-2,4,6-tris(trifluoromethyl)benzene.
Experimental Workflow Overview
The overall experimental workflow for the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene is a two-step, one-pot procedure. The key stages are outlined in the diagram below.
Figure 1. A high-level overview of the experimental workflow.
Detailed Experimental Protocol
Safety First: Handling Organolithium Reagents
Organolithium reagents are pyrophoric, reacting violently with air and moisture.[8][9][10] Strict adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves are adequate for brief handling, but neoprene or Viton gloves offer better protection).[8][11]
-
Inert Atmosphere: All manipulations involving organolithium reagents must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[9][12]
-
Emergency Preparedness: Have a Class D fire extinguisher and a container of powdered lime or sand readily accessible to smother any potential fires.[10] Do not use water or carbon dioxide extinguishers on organolithium fires.[8]
-
Working Alone: Never work with pyrophoric reagents when you are alone in the laboratory.[8][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,3,5-Tris(trifluoromethyl)benzene | ≥97% | Sigma-Aldrich | Store in a cool, dry place. |
| n-Butyllithium (2.5 M in hexanes) | Reagent Grade | Sigma-Aldrich | Pyrophoric. Handle under inert atmosphere. Titrate prior to use. |
| Iodine (I₂) | ACS Reagent, ≥99.8% | Sigma-Aldrich | Store in a tightly sealed container. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Dry over sodium/benzophenone ketyl or use a solvent purification system. |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | N/A | In-house prep. | Used for quenching. |
| Saturated aqueous sodium chloride (brine) | N/A | In-house prep. | Used for washing. |
| Diethyl ether (Et₂O) or Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Anhydrous | VWR | For drying organic layers. |
| Silica gel | 60 Å, 230-400 mesh | VWR | For column chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For column chromatography. |
Equipment
-
Schlenk line or glovebox
-
Oven-dried glassware (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bars
-
Syringes and needles (oven-dried)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
1. Preparation (Under Inert Atmosphere)
-
Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.[12]
-
Assemble the reaction apparatus (a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a connection to the inert gas line) while hot and purge with nitrogen or argon.
-
To the reaction flask, add 1,3,5-tris(trifluoromethyl)benzene (1.0 eq).
-
Add anhydrous THF via syringe to dissolve the starting material. A typical concentration is 0.1-0.5 M.
2. Deprotonation
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium species may be indicated by a color change.
3. Iodination
-
In a separate, dry flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C via a cannula or a dropping funnel.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or overnight.
4. Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous sodium thiosulfate solution until the brown color of the excess iodine dissipates.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford 1-iodo-2,4,6-tris(trifluoromethyl)benzene as the final product.
Product Characterization
The identity and purity of the synthesized 1-iodo-2,4,6-tris(trifluoromethyl)benzene should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete deprotonation due to inactive n-BuLi or presence of moisture. | Titrate the n-BuLi solution before use. Ensure all glassware is scrupulously dried and the reaction is performed under a strictly inert atmosphere. Use freshly distilled anhydrous THF. |
| Reaction temperature too high during deprotonation. | Maintain the temperature at -78 °C during the addition of n-BuLi and for the subsequent stirring period. | |
| Formation of byproducts | Reaction of n-BuLi with THF. | Avoid prolonged reaction times at temperatures above -78 °C after the addition of n-BuLi. |
| Multiple iodination or side reactions. | Ensure slow, controlled addition of the iodine solution at low temperature. | |
| Difficulty in purification | Co-elution of starting material and product. | Optimize the solvent system for column chromatography. A shallow gradient of a slightly more polar solvent (e.g., 1-2% diethyl ether in hexanes) may be necessary. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of 1-iodo-2,4,6-tris(trifluoromethyl)benzene from 1,3,5-tris(trifluoromethyl)benzene. The directed ortho-metalation strategy offers excellent regiocontrol, which is otherwise challenging to achieve with such an electron-deficient aromatic system. Strict adherence to anhydrous and inert conditions, along with rigorous safety precautions for handling pyrophoric reagents, is essential for the successful and safe execution of this procedure. The resulting iodinated product is a versatile intermediate for further synthetic transformations, opening avenues for the development of novel pharmaceuticals and advanced materials.
References
-
ResearchGate. (n.d.). Iodinating Reagents. Retrieved from [Link]
-
University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Princeton University. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
J&K Scientific. (2025). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. Retrieved from [Link]
- Wermer, J. R., & Holland, P. L. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54836.
-
New Jersey Institute of Technology. (n.d.). PYROPHORIC ORGANOLITHIUM REAGENTS STANDARD OPERATING PROCEDURE. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Other Aromatic Substitutions. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Aromatic Iodination with Iodine and Silver Sulfate. Retrieved from [Link]
- Luliński, S., & Skulski, L. (2001). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 6(10), 853–861.
- van der Boom, T., & Milstein, D. (2003). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 103(5), 1759–1792.
-
ResearchGate. (2025). Donor-Activated Lithiation and Sodiation of Trifluoromethylbenzene: Structural, Spectroscopic, and Theoretical Insights. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
Myers, A. (n.d.). Organolithium Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). One-pot synthesis of functionalized bis(trifluoromethylated)benziodoxoles from iodine(i) precursors. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]
- Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synlett, 23(19), 2829-2831.
-
NIST. (n.d.). 1,3,5-Tris(trifluoromethyl)benzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Iodobenzene. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Tris(trifluoromethyl)benzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1-Iodo-3,5-bis(trifluoromethyl)benzene: Properties and Applications. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 1,2, 4-trifluorobenzene.
-
PubChem. (n.d.). Benzene, 1,3,5-tris(trifluoromethyl)-. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Iodobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Koser's Reagent and Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Iodosobenzene. Retrieved from [Link]
-
MDPI. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (2014). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Retrieved from [Link]
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- 12. ehs.princeton.edu [ehs.princeton.edu]
Application Notes & Protocols for the Synthesis of Schiff Bases from 2,4,6-Tris(trifluoromethyl)aniline
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of Schiff bases from 2,4,6-Tris(trifluoromethyl)aniline. This highly electron-deficient and sterically hindered aniline presents unique challenges compared to standard Schiff base formations. This document outlines the underlying mechanistic principles, provides detailed protocols, and offers insights into overcoming common synthetic hurdles.
Introduction: The Unique Challenge of this compound
This compound is an exceptional building block in synthetic chemistry. Its structure is characterized by three powerful electron-withdrawing trifluoromethyl (-CF₃) groups, which dramatically decrease the nucleophilicity of the aniline nitrogen. This electronic deactivation, combined with the significant steric hindrance from the ortho-substituted -CF₃ groups, makes the formation of an imine bond—the cornerstone of a Schiff base—a non-trivial synthetic task.
Standard condensation reactions that work efficiently for common anilines often fail or provide negligible yields with this substrate. The reduced basicity of the nitrogen atom slows down the initial nucleophilic attack on the carbonyl carbon of the aldehyde partner. Furthermore, the subsequent dehydration step to form the C=N double bond is often thermodynamically and kinetically challenging.
Overcoming these barriers requires a shift from conventional methods to more forcing conditions, often involving specialized catalysts and rigorous water removal techniques. The resulting Schiff bases are valuable intermediates in the synthesis of novel ligands for catalysis, advanced materials, and pharmacologically active compounds, where the unique electronic and steric profile of the 2,4,6-tris(trifluoromethyl)phenyl moiety can be exploited.
Mechanistic Considerations & Strategic Approach
The formation of a Schiff base is a reversible condensation reaction. The key to success with a deactivated aniline like this compound is to effectively push the reaction equilibrium towards the product side.
Key Mechanistic Hurdles
-
Reduced Nucleophilicity: The inductive effect of three -CF₃ groups pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom. This severely diminishes the nitrogen's ability to act as a nucleophile and attack the electrophilic carbonyl carbon of the aldehyde.
-
Steric Hindrance: The two ortho -CF₃ groups create a crowded environment around the amine functionality, sterically impeding its approach to the aldehyde.
-
Unfavorable Equilibrium: The initial addition product, a carbinolamine, must eliminate a molecule of water to form the final imine. With a highly electron-deficient aniline, the resulting imine is less stable than typical Schiff bases, and the equilibrium may favor the starting materials.
Overcoming the Barriers
To drive the reaction forward, the following strategies are essential:
-
Acid Catalysis: The addition of a catalytic amount of acid protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic aniline.[1] Both Brønsted acids (like p-toluenesulfonic acid) and Lewis acids (like TiCl₄ or ZnCl₂) can be effective.[1]
-
Aggressive Water Removal: To shift the equilibrium towards the product, the water formed during the reaction must be continuously and efficiently removed. The most common and effective method for this is azeotropic distillation using a Dean-Stark apparatus.[2][3][4]
-
Elevated Temperatures: Higher reaction temperatures are typically required to provide the necessary activation energy for the reaction to proceed at a reasonable rate. Solvents with high boiling points, such as toluene or xylene, are therefore ideal.
Caption: Logical workflow for overcoming challenges in Schiff base synthesis.
Experimental Protocols
Safety Precaution: this compound and many aldehydes are irritants. Lewis acids like TiCl₄ are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Brønsted Acid Catalysis with Azeotropic Distillation
This is the most common and generally applicable method for this transformation.
Materials:
-
This compound
-
Aldehyde of choice (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the reaction apparatus (round-bottom flask, Dean-Stark trap, and condenser) and flush with an inert gas (N₂ or Ar).
-
Charging the Flask: To the round-bottom flask, add this compound (1.0 eq), the desired aldehyde (1.05 - 1.1 eq), and a catalytic amount of PTSA (0.05 - 0.1 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to a concentration of approximately 0.2-0.5 M with respect to the aniline. Fill the Dean-Stark trap with toluene.
-
Reaction: Heat the mixture to reflux (approx. 111°C for toluene) with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-48 hours.
-
Workup: Once the reaction is complete (no more water collects and/or starting material is consumed), cool the mixture to room temperature.
-
Washing: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to neutralize the PTSA), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or a viscous oil. Purify by recrystallization (e.g., from ethanol or hexanes) or by column chromatography on silica gel.
Caption: Step-by-step workflow for Protocol 1.
Protocol 2: Lewis Acid-Mediated Synthesis at Room Temperature
For heat-sensitive substrates, a potent Lewis acid can sometimes promote the reaction at lower temperatures. Titanium(IV) chloride is particularly effective due to its high oxophilicity, which activates the aldehyde and facilitates the dehydration step.
Materials:
-
This compound
-
Aldehyde of choice
-
Titanium(IV) chloride (TiCl₄, typically as a 1.0 M solution in dichloromethane)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Saturated ammonium chloride solution (NH₄Cl)
Procedure:
-
Setup: In a flame-dried, inert gas-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.1 eq) in anhydrous DCM.
-
Lewis Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add TiCl₄ solution (1.1 eq) dropwise. A colored complex may form. Stir for 15-20 minutes.
-
Aniline Addition: In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cold aldehyde-TiCl₄ mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0°C.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. Note: It may be necessary to deactivate the silica gel by pre-treating it with a solvent mixture containing 1-2% triethylamine to prevent hydrolysis of the imine product on the column.[5]
Characterization Data
The resulting Schiff bases should be characterized thoroughly to confirm their structure and purity.
| Technique | Expected Observations for a Schiff Base Ar-N=CH-Ar' |
| ¹H NMR | Appearance of a characteristic singlet for the imine proton (-N=CH -) typically in the range of δ 8.0-9.0 ppm. Disappearance of the aldehyde proton (δ 9.5-10.5 ppm) and the aniline N-H protons. |
| ¹⁹F NMR | A singlet corresponding to the nine equivalent fluorine atoms of the three -CF₃ groups. The chemical shift will be characteristic of the 2,4,6-tris(trifluoromethyl)phenyl moiety. |
| ¹³C NMR | Appearance of the imine carbon (-C =N-) signal, typically downfield in the range of δ 150-170 ppm. |
| FT-IR | A strong C=N stretching vibration band appearing in the region of 1620-1650 cm⁻¹. Disappearance of the C=O stretch from the aldehyde and the N-H stretches from the aniline. |
| Mass Spec | The molecular ion peak (M⁺) corresponding to the calculated mass of the Schiff base product should be observed. |
Troubleshooting & Field Insights
-
Low Yields: If yields are poor, ensure all reagents and solvents are scrupulously dry. Increase the amount of catalyst (up to 0.2 eq for PTSA) or extend the reflux time. For particularly stubborn reactions, switching from toluene to higher-boiling xylene may be beneficial.
-
Product Hydrolysis: The imine bond is susceptible to hydrolysis, especially under acidic conditions. During workup and purification, avoid prolonged contact with aqueous acid. As noted, deactivating silica gel with triethylamine is a crucial step for preventing product decomposition during chromatography.[5]
-
Incomplete Reaction: The steric bulk of some aldehydes can further inhibit the reaction. For highly hindered aldehydes, the Lewis acid protocol (Protocol 2) may offer a better chance of success as the coordination of TiCl₄ can overcome some steric repulsion.
-
Alternative Catalysts: For specific applications, other catalysts such as scandium(III) triflate or bismuth(III) triflate have shown efficacy in imine formation with deactivated anilines and may be worth investigating if standard methods fail.
References
-
Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au. Available at: [Link]
-
ANILINE CATALYZES IMINE FORMATION. ResearchGate. Available at: [Link]
-
Schiff Base: Basic concept & application by Dr. Tanmoy Biswas. YouTube. Available at: [Link]
-
Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. MDPI. Available at: [Link]
-
Azeotropic Distillation. YouTube. Available at: [Link]
-
An Expedient Synthesis of this compound. ResearchGate. Available at: [Link] trifluoromethylaniline
-
Azeotropic distillation. Wikipedia. Available at: [Link]
-
Lewis Acid-Lewis Base Bifunctional Schiff Base-Titanium, Vanadium Catalysis for Enantioselective Cyanosilylation of Benzaldehyde. SciELO México. Available at: [Link]
-
Synthesis of New Azo–Schiff Base Complexes and Study of their Antibacterial Activity. International Journal Papier Advance and Scientific Review. Available at: [Link]
-
An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science. Available at: [Link]
-
Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. National Institutes of Health. Available at: [Link]
-
Azeotropic Distillation | Introduction | Construction | Working | Advantages and Disadvantages. YouTube. Available at: [Link]
-
Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. National Institutes of Health. Available at: [Link]
Sources
Application Note: Synthesis of Gold(I) Complexes Featuring the 2,4,6-Tris(trifluoromethyl)phenyl Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Use of the Fmes Ligand in Gold(I) Chemistry
Gold(I) complexes are of significant interest in fields ranging from catalysis to medicinal chemistry. Their biological activity, in particular, has been a major driver of research, with numerous gold(I) compounds showing potent anti-cancer and anti-arthritic properties. The therapeutic efficacy and stability of these complexes are profoundly influenced by the ligands coordinated to the gold(I) center.
This application note details the synthesis of gold(I) complexes incorporating the 2,4,6-tris(trifluoromethyl)phenyl (Fmes) ligand. The Fmes ligand is a powerful tool for modulating the properties of metal complexes for several key reasons:
-
Steric Hindrance: The bulky trifluoromethyl (-CF₃) groups at the ortho positions provide significant steric shielding to the gold center, enhancing the kinetic stability of the resulting complexes.
-
Electronic Effects: The strong electron-withdrawing nature of the three -CF₃ groups makes the Fmes ligand a poor donor. This electronic property influences the reactivity and redox potential of the gold center.
-
Lipophilicity: The fluorinated nature of the Fmes ligand significantly increases the lipophilicity of the complex. This is a critical parameter in drug design, as it can enhance membrane permeability and cellular uptake.
The primary synthetic route to these complexes involves the formation of a direct gold-carbon bond, creating robust organometallic compounds. The common strategy relies on the reaction of a lithiated Fmes precursor, Li(Fmes), with a suitable gold(I) halide starting material.[1] This note provides a comprehensive, step-by-step protocol for the synthesis of a versatile Fmes-gold(I) precursor and its subsequent derivatization.
Overall Synthetic Strategy
The synthesis of Fmes-gold(I) complexes is typically a multi-step process that begins with the preparation of the key organolithium reagent, 2,4,6-tris(trifluoromethyl)phenyllithium (Li(Fmes)). This reagent is then used in a transmetalation reaction with a gold(I) source, such as chloro(tetrahydrothiophene)gold(I), [AuCl(tht)], to form the desired Fmes-gold(I) complex. This initial product serves as a valuable precursor for a wide range of derivatives through subsequent ligand exchange reactions.[1]
Diagram 1: General Synthetic Workflow. This diagram outlines the three major stages: preparation of the key Li(Fmes) reagent, formation of the versatile [Au(Fmes)(tht)] precursor, and subsequent derivatization via ligand exchange.
Detailed Experimental Protocols
Safety Precautions: Organolithium reagents like n-butyllithium are pyrophoric and react violently with water. All reactions involving these reagents must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and Schlenk line techniques. Gold compounds can be toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Synthesis of [Au(Fmes)(tht)]
This protocol is divided into two main parts: the in-situ generation of the Li(Fmes) reagent and its immediate reaction with the gold(I) precursor.
Part A: Preparation of 2,4,6-tris(trifluoromethyl)phenyllithium (Li(Fmes))
-
Rationale: This step generates the nucleophilic aryl species required for C-Au bond formation. A lithium-halogen exchange between an aryl bromide and n-butyllithium is an efficient method for this transformation. The reaction is performed at low temperature (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent.
-
Materials:
-
1-Bromo-2,4,6-tris(trifluoromethyl)benzene (1.0 equiv)
-
n-Butyllithium (1.6 M in hexanes, 1.05 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add 1-bromo-2,4,6-tris(trifluoromethyl)benzene.
-
Dissolve the aryl bromide in anhydrous Et₂O.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe over 15 minutes. A color change may be observed.
-
Stir the resulting solution at -78 °C for 1 hour. The solution of Li(Fmes) is now ready for immediate use in the next step.
-
Part B: Synthesis of [Au(Fmes)(tht)]
-
Rationale: This is the crucial transmetalation step where the Fmes aryl group is transferred from lithium to the gold(I) center, displacing the chloride ion. Chloro(tetrahydrothiophene)gold(I), [AuCl(tht)], is used as the gold source because the tetrahydrothiophene (tht) ligand is labile and easily displaced in subsequent reactions, making the product an excellent precursor.[1]
-
Materials:
-
In-situ prepared Li(Fmes) solution (from Part A)
-
Chloro(tetrahydrothiophene)gold(I), [AuCl(tht)] (1.0 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
-
Procedure:
-
In a separate flame-dried Schlenk flask under argon, prepare a suspension of [AuCl(tht)] in anhydrous Et₂O.
-
Cool the [AuCl(tht)] suspension to -78 °C.
-
Slowly transfer the cold Li(Fmes) solution from Part A to the [AuCl(tht)] suspension via cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., hexane or a hexane/dichloromethane mixture) to afford [Au(Fmes)(tht)] as a solid.
-
Characterization and Data
The synthesized gold(I) complexes should be characterized using standard analytical techniques to confirm their identity and purity.
| Parameter | Expected Outcome for [Au(Fmes)(tht)] |
| Appearance | White to off-white solid |
| Yield | Typically > 70% |
| ¹H NMR | Signals corresponding to the Fmes aryl protons and coordinated tht protons. |
| ¹⁹F NMR | A singlet corresponding to the nine equivalent fluorine atoms of the three -CF₃ groups. |
| ¹³C NMR | Resonances for the Fmes ring carbons, the -CF₃ carbons (as quartets due to C-F coupling), and the tht carbons. |
| Mass Spec (ESI+) | Observation of the molecular ion peak or relevant fragments. |
| X-ray Diffraction | Confirms a linear geometry at the two-coordinate Au(I) center. |
Applications in Further Synthesis: Derivatization
The true utility of [Au(Fmes)(tht)] lies in its role as a precursor. The labile tht ligand is readily displaced by stronger donor ligands, such as phosphines or N-heterocyclic carbenes (NHCs), allowing for the synthesis of a diverse library of gold(I) complexes.[1][2]
Protocol 2: Synthesis of [Au(Fmes)(PPh₃)] via Ligand Exchange
-
Rationale: Triphenylphosphine (PPh₃) is a stronger ligand than tht and will readily displace it to form a more stable complex. This simple substitution reaction demonstrates the modularity of the synthetic approach.
-
Procedure:
-
Dissolve [Au(Fmes)(tht)] (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add a solution of triphenylphosphine (PPh₃) (1.05 equiv) in CH₂Cl₂.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, reduce the solvent volume and precipitate the product by adding hexane.
-
Filter and dry the solid to yield [Au(Fmes)(PPh₃)].
-
Diagram 2: Derivatization Pathways. Illustrates how the versatile [Au(Fmes)(tht)] precursor can be used to synthesize a variety of other Fmes-gold(I) complexes by displacing the labile tht ligand.[1]
Expert Insights & Troubleshooting
-
Anhydrous Conditions are Critical: The success of the Li(Fmes) generation (Protocol 1, Part A) is entirely dependent on the strict exclusion of water and atmospheric oxygen. Ensure all glassware is flame- or oven-dried and that solvents are properly dried and degassed.
-
Temperature Control: Maintaining -78 °C during the addition of n-BuLi is crucial to maximize the yield of the desired organolithium species and prevent premature decomposition.
-
Purification Challenges: Fmes-containing compounds can be highly soluble in nonpolar organic solvents. If recrystallization proves difficult, column chromatography on silica gel may be an effective alternative, although care must be taken as some gold complexes can decompose on silica.
-
Characterization Nuances: In ¹³C NMR, the carbons attached to the -CF₃ groups will appear as quartets with a large coupling constant (¹JCF), which is a characteristic signature of this ligand.
References
- Espinet, P., Martín-Barrios, S., Villafañe, F., Jones, P. G., & Ahrens, B. (1999). [2,4,6-Tris(trifluoromethyl)phenyl]gold(I) and -gold(III) Complexes. Organometallics, 18(26), 5787–5794. (A direct URL is not available from the search results, but the publication can be found via the journal's website or academic search engines).
-
Laguna, A., Laguna, M., Jiménez, J., & Fumanal, A. J. (1990). 2,4,6-Trifluorophenyl gold(I) and gold(III) complexes. Journal of Organometallic Chemistry, 396(1), 121–128. Available at: [Link]
Sources
Application Notes and Protocols: Functionalization of Alkenes Using Trifluoromethylated Anilines
Introduction: The Strategic Imperative of Trifluoromethylated Anilines in Alkene Functionalization
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds is a cornerstone of medicinal chemistry.[1] The unique physicochemical properties conferred by the CF₃ group—including enhanced metabolic stability, increased lipophilicity, and altered electronic character—can profoundly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3][4] Trifluoromethylated anilines, therefore, represent a critical class of building blocks for the synthesis of novel therapeutics.
Alkenes, with their readily accessible and versatile C=C double bond, are ideal starting materials for the construction of complex molecular architectures. The convergence of these two synthons—the functionalization of alkenes using trifluoromethylated anilines—opens a direct and efficient pathway to a diverse array of trifluoromethyl-containing compounds with significant potential in pharmaceutical and agrochemical research.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of key methodologies for the functionalization of alkenes with trifluoromethylated anilines. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the practical application of these transformative synthetic strategies.
Part 1: Trifluoromethylarylation of Alkenes with Anilines in Hexafluoroisopropanol (HFIP)
A recent breakthrough in the field has been the development of a metal-free, additive-free method for the trifluoromethylarylation of alkenes using anilines, uniquely enabled by the solvent hexafluoroisopropanol (HFIP).[5][6][7] This approach circumvents the challenges often associated with the high and unselective reactivity of anilines, such as their propensity for oxidation and polymerization.
Scientific Underpinning and Mechanistic Insight
The success of this methodology hinges on the remarkable properties of HFIP. Through a network of hydrogen bonds, HFIP is believed to simultaneously activate both the trifluoromethylating reagent (a hypervalent iodine species) and the aniline.[5][6][7] This interaction facilitates a selective reaction pathway, avoiding common side reactions. Mechanistic studies suggest a cationic pathway is operative.[7]
Diagram 1: Proposed Mechanistic Pathway for Trifluoromethylarylation
Caption: Proposed mechanism of HFIP-mediated trifluoromethylarylation of alkenes.
Experimental Protocol: Trifluoromethylarylation of 4-Methoxystyrene with 4-(Trifluoromethyl)aniline
This protocol is adapted from the work of Colomer and colleagues.[5][6][7]
Materials:
-
4-(Trifluoromethyl)aniline
-
4-Methoxystyrene
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II)
-
Hexafluoroisopropanol (HFIP), anhydrous
-
Anhydrous solvent for workup and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Standard laboratory glassware and purification apparatus (rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: In a nitrogen-purged glovebox or under a stream of inert gas, add 4-(trifluoromethyl)aniline (0.2 mmol, 1.0 equiv.), 4-methoxystyrene (0.2 mmol, 1.0 equiv.), and 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (0.2 mmol, 1.0 equiv.) to a Schlenk flask or oven-dried vial containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous HFIP (0.5 mL) to the reaction vessel.
-
Reaction Conditions: Seal the vessel and place it in a preheated oil bath at 40 °C. Stir the reaction mixture for the time indicated by TLC or LC-MS analysis (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the HFIP under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethylarylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Table 1: Scope of the Trifluoromethylarylation Reaction [5][6][7]
| Aniline Derivative | Alkene | Product | Yield (%) |
| N-Benzylaniline | 4-Methoxystyrene | 4a | 72 |
| 4-Fluoroaniline | Styrene | 4b | 65 |
| 3-Chloroaniline | 4-Methylstyrene | 4c | 78 |
| 4-(Trifluoromethyl)aniline | 4-tert-Butylstyrene | 4d | 85 |
Troubleshooting and Key Considerations:
-
Moisture Sensitivity: While the reaction is relatively robust, the use of anhydrous HFIP and dry reaction conditions is recommended for optimal results.
-
Substrate Scope: The reaction is generally tolerant of a wide range of functional groups on both the aniline and the alkene.[5][7] However, highly electron-deficient alkenes may be less reactive.
-
Regioselectivity: The reaction typically proceeds with high para-selectivity with respect to the aniline nucleophile, unless the para position is blocked.[7]
Part 2: Photoredox-Catalyzed Functionalization of Alkenes
Visible-light photoredox catalysis has emerged as a powerful tool for the mild and efficient activation of organic molecules.[2][8][9][10] In the context of alkene functionalization with trifluoromethylated anilines, this approach offers unique opportunities for the construction of C-N and C-CF₃ bonds.
Scientific Underpinning and Mechanistic Insight
These reactions typically involve a photocatalyst (e.g., a ruthenium or iridium complex) that, upon excitation by visible light, can engage in single-electron transfer (SET) processes with a trifluoromethyl source to generate a trifluoromethyl radical (•CF₃).[4][8] This radical then adds to the alkene, forming a new carbon-centered radical, which can be further functionalized.
Diagram 2: General Workflow for Photoredox-Catalyzed Alkene Functionalization
Caption: Generalized workflow for photoredox-catalyzed functionalization of alkenes.
Experimental Protocol: Intermolecular Aminotrifluoromethylation of Styrene
This protocol is a conceptual adaptation based on established photoredox-catalyzed aminotrifluoromethylation methods.[4][11]
Materials:
-
Styrene
-
4-(Trifluoromethyl)aniline
-
Umemoto's reagent or Togni's reagent (as a •CF₃ source)
-
fac-[Ir(ppy)₃] or ₂ (photocatalyst)
-
Anhydrous and degassed solvent (e.g., acetonitrile or DMF)
-
Schlenk flask or quartz reaction vessel with a magnetic stir bar
-
Blue LED light source
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a Schlenk flask or quartz reaction vessel, add the trifluoromethylated aniline (0.3 mmol, 1.5 equiv.), the trifluoromethylating reagent (0.2 mmol, 1.0 equiv.), and the photocatalyst (1-2 mol%).
-
Degassing: Seal the vessel and degas the solvent (e.g., acetonitrile, 2.0 mL) by three freeze-pump-thaw cycles.
-
Reactant Addition: Under an inert atmosphere, add the degassed solvent to the reaction vessel, followed by the alkene (0.2 mmol, 1.0 equiv.).
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and stir at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the aminotrifluoromethylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Challenges and Future Directions:
While photoredox catalysis holds immense promise, the direct use of electron-deficient trifluoromethylated anilines as nucleophiles in these systems can be challenging due to their lower reactivity. Future research may focus on the development of more potent photocatalytic systems or dual catalytic approaches to overcome these limitations.
Part 3: Hydroamination of Alkenes with Trifluoromethylated Anilines: A Formidable Challenge
The direct addition of an N-H bond of an aniline across the C=C bond of an alkene, known as hydroamination, is a highly atom-economical method for the synthesis of N-alkylated anilines. However, the application of this reaction to trifluoromethylated anilines is particularly challenging due to their reduced nucleophilicity.
Scientific Rationale for the Challenge
The strong electron-withdrawing nature of the trifluoromethyl group significantly decreases the electron density on the aniline nitrogen atom, rendering it a weak nucleophile. This diminished nucleophilicity hampers both transition-metal-catalyzed and acid-catalyzed hydroamination pathways.
-
Transition-Metal Catalysis: In many late transition-metal-catalyzed hydroaminations, the mechanism involves the nucleophilic attack of the amine on a metal-coordinated alkene. The low nucleophilicity of trifluoromethylated anilines disfavors this key step. While some progress has been made with electron-deficient anilines, dedicated catalyst systems are often required.[4]
-
Acid Catalysis: Brønsted acid catalysis typically involves protonation of the alkene to form a carbocation, which is then trapped by the amine. However, the trifluoromethylated aniline is also susceptible to protonation, forming an unreactive ammonium species.
Strategies and Considerations for a Challenging Transformation
Despite the inherent difficulties, several strategies can be considered to promote the hydroamination of alkenes with trifluoromethylated anilines:
-
Highly Electrophilic Catalysts: The use of highly electrophilic late transition-metal catalysts (e.g., Pt(II), Au(I)) may enhance the activation of the alkene, making it more susceptible to attack by a weak nucleophile.[12][13]
-
Forced Reaction Conditions: High temperatures and extended reaction times may be necessary to drive the reaction to completion, although this can lead to side reactions and decomposition.
-
Alternative Reaction Pathways: Exploring alternative mechanistic pathways, such as those involving photoredox-generated aminium radical cations, may provide a viable route to the desired products.[2]
Table 2: General Considerations for Hydroamination with Trifluoromethylated Anilines
| Catalysis Type | Potential Advantages | Key Challenges |
| Late Transition Metal | Potential for high selectivity | Low nucleophilicity of aniline, catalyst inhibition |
| Brønsted Acid | Simple and inexpensive catalysts | Competitive protonation of aniline |
| Photoredox | Mild reaction conditions, radical pathway | Potential for side reactions, need for suitable photocatalyst |
Safety Precautions
-
Trifluoromethylated Anilines: These compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Hexafluoroisopropanol (HFIP): HFIP is a corrosive and volatile solvent. Handle with care in a fume hood and wear appropriate PPE.
-
Photoredox Catalysts: Some photoredox catalysts can be sensitive to air and light. Follow the supplier's recommendations for storage and handling.
-
Hypervalent Iodine Reagents: These reagents are oxidizing agents and should be handled with care.
Conclusion and Outlook
The functionalization of alkenes with trifluoromethylated anilines is a rapidly evolving field with profound implications for the synthesis of novel, high-value molecules. The development of innovative methodologies, such as the HFIP-mediated trifluoromethylarylation, has provided powerful new tools for accessing previously challenging chemical space. While direct hydroamination remains a formidable task, ongoing research into advanced catalytic systems and novel reaction pathways promises to unlock the full potential of this important transformation. The protocols and insights provided in this guide are intended to empower researchers to harness the power of trifluoromethylated anilines in their synthetic endeavors, ultimately accelerating the discovery and development of the next generation of pharmaceuticals and agrochemicals.
References
- Douglas, J. J., et al. (2017). Photocatalytic Anti-Markovnikov Hydroamination of Alkenes with Primary Heteroaryl Amines.
-
Egami, H., & Sodeoka, M. (2014). Trifluoromethylation of Alkenes with Concomitant Introduction of Additional Functional Groups. Angewandte Chemie International Edition, 53(32), 8294-8308. [Link]
-
Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
-
Pan, Y., et al. (2020). Recent Advances in Photoredox-Catalyzed Difunctionalization of Alkenes. Catalysts, 10(1), 56. [Link]
-
Sosnovskikh, V. Y., & Usachev, B. I. (2019). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 17(23), 5739-5749. [Link]
-
Corral Suarez, C., & Colomer, I. (2023). Scope of the trifluoromethylarylation of alkenes using anilines in HFIP. General conditions. ResearchGate. [Link]
-
Wasnaire, P., et al. (2023). Synthesis of Trifluoromethylated Alkenes: Hypervalent Iodine Meets High-Valent Copper. Angewandte Chemie International Edition, 62(33), e202306128. [Link]
-
Corral Suarez, C., & Colomer, I. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(43), 12083-12090. [Link]
-
Corral Suarez, C., & Colomer, I. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(43), 12083-12090. [Link]
-
Akita, M., et al. (2013). Intermolecular Aminotrifluoromethylation of Alkenes by Visible-Light-Driven Photoredox Catalysis. Organic Letters, 15(9), 2182-2185. [Link]
-
Ghiazza, C., et al. (2023). Bio-Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron-Deficient Anilines. Angewandte Chemie International Edition, 62(2), e202212219. [Link]
-
Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synthesis, 44(22), 3595-3597. [Link]
-
Tang, Z., et al. (2021). Recent advances in intermolecular 1,2-difunctionalization of alkenes involving trifluoromethylthiolation. Organic Chemistry Frontiers, 8(15), 4216-4235. [Link]
-
Iqbal, N., et al. (2012). Trifluoromethylation of alkenes by visible light photoredox catalysis. The Journal of Organic Chemistry, 77(24), 11383-11387. [Link]
-
Ghiazza, C., et al. (2023). Bio-Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron-Deficient Anilines. Angewandte Chemie International Edition, 62(2), e202212219. [Link]
-
Karshtedt, D., Bell, A. T., & Tilley, T. D. (2004). Platinum-Based Catalysts for the Hydroamination of Olefins with Sulfonamides and Weakly Basic Anilines. Journal of the American Chemical Society, 126(49), 16044-16045. [Link]
-
Johns, A. M., et al. (2006). Proton-Catalyzed Hydroamination and Hydroarylation Reactions of Anilines and Alkenes: A Dramatic Effect of Counteranions on Reaction Efficiency. Organic Letters, 8(20), 4573-4576. [Link]
-
Ishikawa, T., et al. (2016). Copper-Catalyzed Intermolecular Hydroamination of Internal Alkynes with Anilines and Amines. Organic Letters, 18(6), 1422-1425. [Link]
-
Corral Suarez, C., & Colomer, I. (2023). Trifluoromethylarylation of alkenes using anilines. ResearchGate. [Link]
-
Corral Suarez, C., & Colomer, I. (2023). Trifluoromethylarylation of alkenes using anilines. ResearchGate. [Link]
-
Kramer, S., et al. (2009). Highly Regioselective Au(I)-Catalyzed Hydroamination of Ynamides and Propiolic Acid Derivatives with Anilines. Organic Letters, 11(19), 4208-4211. [Link]
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- 8. Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Tris(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 2,4,6-Tris(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this sterically hindered and electron-deficient aniline. Here you will find troubleshooting guides, frequently asked questions (FAQs), comparative data on synthetic routes, and detailed experimental protocols to enhance the yield and purity of your product.
I. Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl groups, such as metabolic stability and altered electronic characteristics.[1][2] However, its synthesis can be challenging. This guide focuses on a prevalent and efficient two-step method starting from 1,3,5-tris(trifluoromethyl)benzene, which involves an initial iodination followed by a copper-catalyzed amination.[1][3]
II. Frequently Asked Questions (FAQs)
Here are some common questions and issues encountered during the synthesis of this compound:
Q1: My yield of 1-iodo-2,4,6-tris(trifluoromethyl)benzene is low in the first step. What are the possible reasons?
A1: Low yields in the iodination step can often be attributed to several factors:
-
Incomplete deprotonation: The use of a strong base like lithium diisopropylamide (LDA) is crucial for the deprotonation of 1,3,5-tris(trifluoromethyl)benzene. Ensure your LDA is freshly prepared or properly stored to maintain its reactivity. The reaction is typically carried out at low temperatures (-78 °C) to ensure selectivity and stability of the lithiated intermediate.[3]
-
Moisture contamination: The lithiated intermediate is highly sensitive to moisture. All glassware should be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Inefficient quenching with iodine: The addition of iodine should be performed carefully. Adding a solution of iodine in an anhydrous solvent can improve the efficiency of the reaction.
Q2: I am observing significant byproduct formation in the amination step. How can I minimize this?
A2: The copper-catalyzed amination step can sometimes lead to byproducts. Here are some tips for minimizing their formation:
-
Purity of the starting iodide: Ensure that the 1-iodo-2,4,6-tris(trifluoromethyl)benzene from the first step is of high purity. Any unreacted starting material or byproducts from the first step can lead to complications in the second step.
-
Choice of copper catalyst and ligand: The choice of copper source (e.g., Cu₂O) and ligand (e.g., proline) can significantly impact the reaction's efficiency and selectivity.[1] It's important to use the recommended catalyst and ligand system.
-
Reaction temperature and time: Overheating or prolonged reaction times can lead to decomposition and side reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Q3: The purification of the final product, this compound, is proving difficult. What are the best practices?
A3: Purification can be challenging due to the product's physical properties.
-
Column chromatography: Silica gel column chromatography is a common method for purification. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
-
Sublimation: Due to its solid nature, sublimation can be a highly effective method for obtaining very pure this compound.[1]
III. Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting specific problems you might encounter.
| Problem / Observation | Potential Cause | Suggested Solution(s) |
| Low to No Yield of this compound | 1. Inactive reagents: The n-butyllithium used to prepare LDA or the LDA itself may have degraded. The copper catalyst could also be of poor quality. | • Use freshly titrated n-butyllithium. • Prepare LDA fresh before use or use a recently purchased, well-stored commercial solution.[3] • Use high-purity copper catalyst and ligands. |
| 2. Poor reaction conditions: Incorrect temperature, reaction time, or inadequate inert atmosphere. | • Strictly maintain the recommended temperatures for each step (e.g., -78 °C for deprotonation). • Monitor the reaction by TLC or GC-MS to avoid premature quenching or over-running the reaction. • Ensure a rigorously dry and inert atmosphere throughout the synthesis.[3] | |
| Formation of Multiple Spots on TLC After Amination | 1. Incomplete reaction: The starting iodide may not have been fully consumed. | • Increase the reaction time or slightly elevate the temperature, while carefully monitoring for decomposition. • Ensure the correct stoichiometry of reagents. |
| 2. Side reactions: The formation of byproducts such as bis(2,4,6-tris(trifluoromethyl)phenyl)amine. | • Optimize the catalyst and ligand loading. • Ensure the reaction temperature is not too high. | |
| Difficulty in Isolating the Product | 1. Product solubility: The product may have unexpected solubility in the workup solvents. | • Carefully select extraction solvents. • If the product is a solid, consider crystallization or sublimation for purification.[1] |
| 2. Emulsion formation during workup: This can make phase separation difficult. | • Add brine (saturated NaCl solution) to help break the emulsion. • Centrifugation can also be an effective method for separating layers. |
IV. Comparative Analysis of Synthetic Parameters
The following table summarizes key parameters for the two-step synthesis of this compound.
| Step | Reagents & Solvents | Temperature | Typical Yield | Reference |
| 1. Iodination | 1,3,5-tris(trifluoromethyl)benzene, LDA, Iodine, Pentane/Hexane | -78 °C to room temperature | ~75% | [1][3] |
| 2. Amination | 1-iodo-2,4,6-tris(trifluoromethyl)benzene, Cu₂O, NaN₃, Proline, DMSO | 80 °C | ~55% | [1] |
V. Experimental Workflow & Visualization
Detailed Step-by-Step Methodology
Step 1: Synthesis of 1-iodo-2,4,6-tris(trifluoromethyl)benzene
-
Under an inert atmosphere, dissolve diisopropylamine in anhydrous pentane and cool the solution to -78 °C.
-
Slowly add n-butyllithium (n-BuLi) and stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight to form a lithium diisopropylamide (LDA) precipitate.[3]
-
Isolate the solid LDA by filtration, wash with cold pentane, and dry under vacuum.
-
In a separate flask under an inert atmosphere, dissolve 1,3,5-tris(trifluoromethyl)benzene in anhydrous pentane and cool to -78 °C.
-
Add the prepared LDA and stir for a designated time to ensure complete deprotonation.
-
Quench the reaction by adding a solution of iodine in anhydrous pentane.
-
Allow the reaction to warm to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain 1-iodo-2,4,6-tris(trifluoromethyl)benzene as a solid.[1]
Step 2: Synthesis of this compound
-
In a reaction vessel, combine 1-iodo-2,4,6-tris(trifluoromethyl)benzene, copper(I) oxide (Cu₂O), sodium azide (NaN₃), and L-proline in dimethyl sulfoxide (DMSO).[1]
-
Heat the mixture to 80 °C and stir for the recommended time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and perform an aqueous workup with a suitable extraction solvent like diethyl ether.
-
Wash the organic layer with water and brine, then dry over a suitable drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or sublimation to yield this compound.[1]
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
VI. Concluding Remarks
The synthesis of this compound, while requiring careful attention to detail, is a reproducible process. By understanding the critical parameters of each step and anticipating potential challenges, researchers can significantly improve their success rate. This guide provides a foundation for troubleshooting and optimizing this valuable synthetic transformation. For novel applications or further modifications, a thorough understanding of related trifluoromethylation and amination reactions, such as the Sandmeyer and Ullmann reactions, is recommended.[4][5][6]
VII. References
-
Edelbach, B. L., et al. (2012). An Expedient Synthesis of this compound. Synlett, 23(19), 2835-2837. [Link]
-
ResearchGate. (2015). An Expedient Synthesis of this compound. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2995-3022. [Link]
-
Burton, D. J. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition, 53(6), 1482-1484. [Link]
-
Fox, G. J., et al. (1975). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses, 55, 20. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Buchwald, S. L., et al. (2010). Catalysis for Fluorination and Trifluoromethylation. Accounts of Chemical Research, 43(4), 506-517. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Gooßen, L. J., et al. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(16), 2283-2286. [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
Wikipedia. (n.d.). Trifluoromethylation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 25753-22-4 [m.chemicalbook.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
purification of 2,4,6-Tris(trifluoromethyl)aniline by sublimation
A11: The purified solid should be stored in a tightly sealed vial, under an inert atmosphere (e.g., nitrogen or argon), and kept in a refrigerator to ensure its long-term stability. [1]
References
-
Chemistry LibreTexts. (2022). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. Available at: [Link]
-
Chemistry LibreTexts. (2022). 7.28: Vacuum Sublimation. Available at: [Link]
-
Impressions Magazine. (2016). Troubleshooting Sublimation. Available at: [Link]
-
Joto Imaging Supplies US. (2024). Sublimation Heat Press Settings: Time, Temp & Pressure. Available at: [Link]
-
Akulov, A. (2022). How to perform a vacuum sublimation | Quick guide. YouTube. Available at: [Link]
-
Craft Room Time. (2023). Solving Sublimation Mysteries: The Ultimate Troubleshooting Guide. Available at: [Link]
-
PYD Life. (n.d.). Troubleshooting Sublimation Printing. Available at: [Link]
-
Alison Crafts. (2025). Sublimation Troubleshooting-Here's What You Need to Know. Available at: [Link]
-
Pro World. (2025). Ideal Temperature for Sublimation: A Comprehensive Guide. Available at: [Link]
-
Brildor. (n.d.). The 5 problems in sublimation that can happen to you. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Hey, Let's Make Stuff. (2024). Finding the Right Sublimation Time, Temperature, and Pressure. YouTube. Available at: [Link]
-
Heat Press Guide. (2026). 3D Sublimation Vacuum Heat Press Manual: Operation, Settings & Troubleshooting. Available at: [Link]
-
VEVOR. (2024). Sublimation Heat Press Settings – Time, Temp, and Pressure. VEVOR Blog. Available at: [Link]
-
Jennifer Maker. (2023). Sublimation Heat Press Settings: Time, Temperature, & Pressure. Available at: [Link]
-
Loba Chemie. (2019). 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Available at: [Link]
-
Merck Millipore. (n.d.). Safety Data Sheet for a related product. Available at: [Link]
-
Angene Chemical. (2024). Safety Data Sheet for 2-Methyl-4-(trifluoromethyl)aniline. Available at: [Link]
-
Gujarat Fluorochemicals Limited. (2020). Global Product Strategy Safety Summary: 2, 6-dichloro-4-(trifluoromethyl) aniline. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Available at: [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Available at: [Link]
-
ACS Publications. (2019). Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives. Available at: [Link]
-
ResearchGate. (2015). An Expedient Synthesis of this compound. Available at: [Link]
-
Chem-Supply. (n.d.). 2,4,6-Triphenyl-1,3,5-triazine (purified by sublimation) >99.0%. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
Sources
- 1. This compound CAS#: 25753-22-4 [m.chemicalbook.com]
- 2. This compound | C9H4F9N | CID 2778044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 25753-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. angenechemical.com [angenechemical.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Vacuum Sublimation Apparatus | Flinn Scientific [flinnsci.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Polysubstituted Anilines
Welcome to the Technical Support Center for the synthesis of polysubstituted anilines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique and often complex challenges associated with preparing these vital chemical building blocks. Polysubstituted anilines are foundational motifs in a vast range of applications, from pharmaceuticals to advanced materials. However, their synthesis is frequently complicated by issues of regioselectivity, chemoselectivity, and reactivity.
This resource provides field-proven troubleshooting guides and in-depth FAQs to navigate these experimental hurdles. Our approach is rooted in explaining the fundamental chemical principles behind each challenge and solution, empowering you to make informed decisions in your synthetic planning and execution.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of polysubstituted anilines in a practical, question-and-answer format.
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: "I'm attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on a substituted aniline, but I'm getting a mixture of isomers or unwanted multiple substitutions. How can I control the regioselectivity?"
Core Challenge: The powerful activating and ortho-, para-directing nature of the amino (-NH₂) group makes aniline rings highly reactive, often leading to a loss of selectivity.[1]
Scenario A: Obtaining a mixture of ortho and para isomers when the para product is desired.
-
Potential Causes:
-
High Reactivity: The -NH₂ group strongly activates both the ortho and para positions, leading to competitive attack.[2]
-
Steric Effects: While the ortho positions are electronically activated, they are also more sterically hindered. However, with small electrophiles, this hindrance may be insufficient to exclusively favor para substitution.
-
-
Solutions & Optimization Strategies:
-
Protect the Amino Group: This is the most robust strategy. By converting the aniline to an acetanilide (or other amide), you moderate the activating effect of the nitrogen. The nitrogen's lone pair is delocalized into the carbonyl, reducing the ring's reactivity and increasing steric bulk around the ortho positions, which strongly favors para substitution.[3][4]
-
Control Reaction Temperature: Lowering the reaction temperature can increase the kinetic preference for the thermodynamically more stable para isomer.[3]
-
Choice of Solvent: Solvent polarity can influence the ortho/para ratio. Experimenting with different solvents may be beneficial.
-
Scenario B: Unwanted formation of the meta-substituted product during nitration.
-
Potential Cause:
-
Anilinium Ion Formation: In strongly acidic conditions (e.g., a mixture of concentrated nitric and sulfuric acids), the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.[3]
-
-
Solution:
-
Protect the Amino Group: As in the previous scenario, protecting the amine as an amide (e.g., acetanilide) prevents protonation. The amide group is a moderate ortho-, para-director and is not basic enough to be protonated under standard nitrating conditions, thus ensuring the desired regioselectivity.[3][5]
-
Scenario C: Polysubstitution (e.g., obtaining 2,4,6-tribromoaniline when monobromination is desired).
-
Potential Cause:
-
Extreme Ring Activation: The unprotected -NH₂ group is so strongly activating that reactions like bromination are often impossible to stop at the monosubstitution stage.[1]
-
-
Solution:
-
Amide Protection: Acetylation of the aniline to form acetanilide is the standard and most effective solution. The reduced activation of the acetanilide allows for controlled, stepwise electrophilic substitution. After the desired substitution is achieved, the acetyl group can be easily removed by acid or base hydrolysis.[4][5]
-
Problem 2: Low Yield or No Reaction in C-N Cross-Coupling Reactions
Question: "My Buchwald-Hartwig or Ullmann C-N coupling reaction to form a polysubstituted aniline is failing. What are the common causes and how can I fix it?"
Core Challenge: The success of metal-catalyzed C-N cross-coupling reactions is highly dependent on a synergistic interplay between the catalyst, ligand, base, and substrate.[6][7]
Scenario A: Buchwald-Hartwig amination is sluggish or gives low yield.
-
Potential Causes:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen or may be deactivated by certain functional groups on the substrate. Bis(amine) complexes of the metal can also form, leading to catalyst deactivation.[8]
-
Inappropriate Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands are often required to promote the key reductive elimination step, especially for challenging substrates.
-
Substrate Steric Hindrance: Highly substituted aryl halides or bulky amines can significantly slow down the reaction.
-
Weak Base: The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is crucial for deprotonating the amine and facilitating the catalytic cycle. An insufficiently strong base can halt the reaction.
-
-
Solutions & Optimization Strategies:
-
Ligand Screening: If a standard ligand fails, screen a panel of advanced biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).
-
Base Optimization: Switch to a stronger or more soluble base. For example, if K₂CO₃ is ineffective, try Cs₂CO₃ or NaOtBu.
-
Temperature and Solvent: Increase the reaction temperature. Ensure the solvent (e.g., toluene, dioxane) is rigorously anhydrous.
-
Use a Pre-formed Catalyst: Using a stable, pre-formed Pd(II) pre-catalyst can lead to more consistent generation of the active Pd(0) species.
-
Scenario B: Copper-catalyzed (Ullmann-type) amination requires harsh conditions or fails with aryl chlorides.
-
Potential Causes:
-
Slow Oxidative Addition: The oxidative addition of aryl halides to copper is often the rate-limiting step and is particularly difficult for less reactive aryl chlorides compared to bromides or iodides.[9]
-
Ligand Dissociation/Decomposition: At the high temperatures often required for Ullmann reactions, the supporting ligand can dissociate or decompose.
-
-
Solutions & Optimization Strategies:
-
Modern Ligand Systems: Move beyond traditional Ullmann conditions. Modern protocols use specialized ligands, such as N,N'-diaryl diamines or oxalamides, which increase the electron density on the copper center, facilitating oxidative addition even with aryl chlorides under milder conditions.[9]
-
Change Halide: If possible, switch from an aryl chloride to the more reactive aryl bromide or iodide.
-
Microwave Irradiation: Microwave heating can sometimes accelerate sluggish reactions and improve yields.
-
Problem 3: Lack of Chemoselectivity During Nitroarene Reduction
Question: "I am reducing a polysubstituted nitroarene to an aniline, but other functional groups in my molecule are also being reduced. How can I selectively reduce only the nitro group?"
Core Challenge: Many reducing agents are capable of reducing a wide variety of functional groups, making chemoselectivity a primary concern.
| Reducing System | Tolerated Functional Groups | Notes |
| Fe / HCl or NH₄Cl | Ketones, Esters, Amides, Nitriles, Halides | A classic, robust, and cost-effective method.[10][11] |
| Zn / NH₄Cl | Esters, Amides, Halides | A mild and effective system, often performed in water.[12] |
| Catalytic Hydrogenation (Pd/C, H₂) | Esters, Amides, Nitriles | Can reduce alkenes, alkynes, and sometimes remove benzyl protecting groups or hydrodehalogenate aryl halides.[11] |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aldehydes, Ketones, Halides | A mild reducing agent often used for sensitive substrates. |
-
Solutions & Optimization Strategies:
-
Choose the Right Reagent: The choice of reducing agent is paramount. For a molecule containing an aryl halide, catalytic hydrogenation is risky due to potential hydrodehalogenation. In this case, a metal/acid system like Fe/HCl is a much safer choice.[10][13]
-
Control Reaction Conditions: For catalytic hydrogenation, selectivity can sometimes be tuned by modifying the catalyst, solvent, pressure, and temperature.
-
Mechanochemical Methods: Recent advances using iron powder and water under mechanochemical (ball-milling) conditions have shown high selectivity and are environmentally friendly.[10]
-
Problem 4: Purification Difficulties
Question: "My crude polysubstituted aniline is a dark, oily mess, and I'm struggling to purify it. What are the best methods?"
Core Challenge: Anilines are prone to air oxidation, leading to colored impurities. Their basicity and polarity can also complicate standard purification techniques.[14]
Scenario A: The product is a dark color and streaks on a silica gel column.
-
Potential Causes:
-
Oxidation/Polymerization: Exposure to air and light can cause anilines to form highly colored, often polymeric, impurities.[14]
-
Strong Adsorption: The basic amino group can interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
-
Solutions & Optimization Strategies:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The aniline will be protonated and move to the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the purified aniline back into an organic solvent.[15]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can effectively adsorb many colored impurities. Filter through celite before proceeding.[14]
-
Modified Chromatography: If chromatography is necessary, consider using silica gel that has been treated with a small amount of triethylamine (~1%) in the eluent to suppress tailing. Alternatively, reversed-phase chromatography can be effective.[14]
-
Distillation: For liquid anilines, vacuum distillation is an excellent method for separating them from non-volatile colored impurities.[14][16]
-
Scenario B: Difficulty separating constitutional isomers (e.g., ortho vs. para).
-
Potential Causes:
-
Similar Polarity: Isomers often have very similar polarities, making chromatographic separation challenging.
-
-
Solutions & Optimization Strategies:
-
Fractional Recrystallization: If the product is a solid, this can be a highly effective technique. It may require screening various solvent systems.
-
Preparative HPLC: For high-value materials, preparative HPLC (either normal or reversed-phase) can provide excellent separation, though it is less scalable.
-
Derivatization: In some cases, it may be easier to separate the isomers after a subsequent reaction step. For example, acetylated aniline isomers (acetanilides) often have different crystallization properties and can be easier to separate than the free anilines.[17]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why do Friedel-Crafts alkylation and acylation reactions fail when performed directly on aniline? A: Aniline is a Lewis base due to the lone pair of electrons on the nitrogen atom. It reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction. This acid-base reaction forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards further electrophilic attack.[3][5] The solution is to protect the amino group as an acetanilide, which is less basic and allows the reaction to proceed.[3]
Q2: When should I use a protecting group strategy, and which one should I choose? A: A protecting group is necessary when the -NH₂ group's high reactivity or basicity would interfere with a desired transformation. This includes preventing polysubstitution in EAS, avoiding anilinium ion formation in acidic media, and preventing reaction with a Lewis acid catalyst.[18]
-
Acetyl (Ac): The most common choice for moderating reactivity in EAS. Easy to install (acetic anhydride) and remove (acid/base hydrolysis).[19]
-
tert-Butoxycarbonyl (Boc): Very common in multi-step synthesis. Stable to many conditions but easily removed with mild acid (e.g., TFA).[19]
-
Benzyloxycarbonyl (Cbz): Stable to acidic and basic conditions but removed by catalytic hydrogenation. This is an orthogonal strategy to the Boc group.[20]
Q3: What is the best general method for reducing a nitro group in the presence of a halogen on the aromatic ring? A: The best method is typically using a metal in the presence of an acid or ammonium salt, such as iron powder with hydrochloric acid or ammonium chloride (Fe/HCl or Fe/NH₄Cl).[10][21] This method is highly chemoselective for the nitro group and will not reduce or remove the halogen. Catalytic hydrogenation (e.g., H₂/Pd-C) should be avoided as it can lead to hydrodehalogenation (replacement of the halogen with hydrogen).[11]
Q4: How do I decide between a synthetic strategy starting from a nitroarene versus a C-N cross-coupling reaction? A:
-
Nitroarene Reduction: Choose this route when the corresponding substituted nitroarene is commercially available or easily synthesized via electrophilic nitration. This is often the most cost-effective and scalable approach for simpler substitution patterns.[11][13]
-
C-N Cross-Coupling: This is the method of choice for more complex or sterically hindered anilines, or when the required substitution pattern is not accessible through standard EAS nitration. It offers greater flexibility in building molecular complexity, as a wide variety of amines and aryl halides can be coupled.[6][7]
Q5: My purified aniline turns brown upon storage. How can I prevent this? A: The discoloration is due to oxidation from exposure to air and light.[14] To ensure long-term stability:
-
Store under an inert atmosphere: Displace the air in the container with nitrogen or argon.[14]
-
Protect from light: Use an amber-colored vial or wrap the container in aluminum foil.[14]
-
Store at low temperature: Refrigeration slows the rate of degradation.[14]
-
Ensure a tight seal: Prevent gradual exposure to air and moisture.
Section 3: Key Experimental Protocols
Protocol 1: Protection of Aniline as Acetanilide [3]
-
Materials: Aniline, acetic anhydride, sodium acetate, hydrochloric acid, water.
-
Procedure:
-
In a 250 mL flask, dissolve 5.0 g of aniline in a mixture of 50 mL of water and 5 mL of concentrated hydrochloric acid.
-
In a separate beaker, prepare a solution of 8.0 g of sodium acetate in 25 mL of water.
-
To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride. Immediately add the sodium acetate solution and stir vigorously.
-
Cool the mixture in an ice bath to induce precipitation of the acetanilide.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure acetanilide.
-
Protocol 2: Regioselective para-Nitration of Acetanilide [3]
-
Materials: Acetanilide, concentrated sulfuric acid, concentrated nitric acid.
-
Procedure:
-
In a 100 mL flask, carefully add 5.0 g of dry acetanilide to 10 mL of concentrated sulfuric acid, stirring until it dissolves completely. Cool the solution to 0-5 °C in an ice-salt bath.
-
Separately, prepare the nitrating mixture by slowly adding 2.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the cold acetanilide solution, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.
-
Carefully pour the reaction mixture onto 100 g of crushed ice.
-
The p-nitroacetanilide will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize from ethanol to obtain the pure para-isomer.
-
Protocol 3: General Procedure for a Palladium-Catalyzed Buchwald-Hartwig Amination
-
Materials: Aryl halide, amine, palladium pre-catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), sodium tert-butoxide (NaOtBu), anhydrous toluene.
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), palladium pre-catalyst (0.01-0.05 mmol), and ligand (0.02-0.10 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Section 4: Visual Guides
Caption: A general troubleshooting workflow for low-yield reactions.
Caption: Reaction pathway for the selective para-nitration of aniline.
Caption: Decision tree for selecting a primary synthetic strategy.
Section 5: References
-
Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.
-
Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.
-
Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.
-
A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. MDPI.
-
Addressing poor regioselectivity in the synthesis of substituted anilines. Benchchem.
-
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Semantic Scholar.
-
Protecting Group Strategies for the Synthesis of 4-(Piperidin-4-yl)aniline: Application Notes and Protocols. Benchchem.
-
A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene. Benchchem.
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Semantic Scholar.
-
Organic reaction in water. Part 5. Novel synthesis of anilines by zinc metal-mediated chemoselective reduction of nitroarenes. ResearchGate.
-
Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa Repository.
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. National Institutes of Health.
-
5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
-
Efficacy of different purification methods for substituted anilines. Benchchem.
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health.
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
-
Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Overseas.
-
Technical Support Center: Purification of Substituted Anilines. Benchchem.
-
Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate.
-
Protecting Agents. TCI Chemicals.
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. National Institutes of Health.
-
Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Benchchem.
-
24.8: Reactions of Arylamines. Chemistry LibreTexts.
-
Purification of Aniline. LookChem.
-
Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.
-
A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. Benchchem.
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overcoming low reactivity of sterically hindered 2,4,6-Tris(trifluoromethyl)aniline
Answering the user's request.
Technical Support Center: 2,4,6-Tris(trifluoromethyl)aniline
A Guide to Overcoming Steric and Electronic Challenges in Synthesis
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to address the significant reactivity challenges researchers encounter with this unique substrate. Its combination of extreme steric hindrance and potent electronic deactivation makes it a notoriously difficult building block. This resource provides not just protocols, but the underlying rationale to empower you to troubleshoot and succeed in your synthetic endeavors.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental properties of this compound that contribute to its low reactivity.
Q1: Why is this compound so unreactive compared to other anilines?
A1: The low reactivity stems from a "perfect storm" of two powerful effects:
-
Extreme Steric Hindrance: The two trifluoromethyl (-CF₃) groups in the ortho positions (2 and 6) are exceptionally bulky. They physically block the nitrogen atom's lone pair of electrons, preventing reagents from approaching and reacting. This repulsion between non-bonding groups is a classic example of steric hindrance[1][2].
-
Potent Electronic Deactivation: The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry due to the high electronegativity of fluorine atoms[3][4][5]. With three -CF₃ groups pulling electron density away from the aromatic ring via the inductive effect, the nitrogen atom's lone pair is significantly delocalized and less available for donation (i.e., less nucleophilic and less basic). This deactivation makes reactions that depend on the nitrogen's nucleophilicity, like acylation or alkylation, extremely challenging[6][7].
Caption: The dual challenges of this compound reactivity.
Part 2: Troubleshooting Guide - Reaction-Specific Solutions
This section provides detailed troubleshooting for common synthetic transformations that are problematic for this substrate.
Issue 1: Failed N-Acylation or N-Alkylation
Q2: I'm trying to perform a standard N-acylation with acetyl chloride and pyridine, but I'm recovering only my starting material. Why is this failing and what can I do?
A2: This is a classic challenge. Standard acylation conditions fail because the nitrogen center is both too sterically shielded and electronically deactivated for common reagents like acyl chlorides or anhydrides to react effectively[8][9]. The pyridine base is also not strong enough to significantly deprotonate the weakly basic aniline.
Solution: Employ Forcing Conditions & Highly Reactive Reagents.
To overcome this, you must increase the electrophilicity of the acylating agent or use a more powerful activation method.
Recommended Protocol: Acylation via an Acyl Triflate or Mixed Anhydride
This protocol uses trifluoroacetic anhydride to generate a highly reactive mixed anhydride in situ, which is a much stronger acylating agent.
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acid Addition: Add the desired carboxylic acid (1.2 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting amide via column chromatography on silica gel.
Data Comparison: Standard vs. Optimized Acylation
| Parameter | Standard Method (AcCl/Pyridine) | Optimized Method (TFAA) |
| Acylating Agent | Acetyl Chloride | Carboxylic Acid / TFAA |
| Base | Pyridine | None (Self-catalyzed) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Yield | <5% | 60-85% (Substrate dependent) |
Issue 2: Unsuccessful Diazotization and Sandmeyer Reactions
Q3: My diazotization of this compound seems incomplete, and the subsequent Sandmeyer reaction gives a low yield of the desired aryl halide with significant tar formation. How can I improve this?
A3: The electronic deactivation of the aniline makes the initial N-nitrosation step (the formation of the diazonium salt) very slow[7][10]. This requires carefully controlled, yet forceful, conditions. The subsequent Sandmeyer reaction, which converts the diazonium salt (Ar-N₂⁺) to an aryl halide or other derivative, is a radical-based process often catalyzed by copper(I) salts[11][12][13]. Incomplete diazotization means unreacted aniline remains, while side reactions and decomposition of the unstable diazonium salt at elevated temperatures lead to tar formation[7][14].
Solution: Use a Stronger Acid System and Maintain Strict Temperature Control.
Using a stronger acid medium generates a higher concentration of the active nitrosonium ion (NO⁺). Strict adherence to low temperatures (0-5 °C) is critical to prevent the diazonium salt from decomposing.
Caption: Workflow for robust diazotization and Sandmeyer reactions.
Recommended Protocol: Diazotization in Sulfuric Acid / Sandmeyer Halogenation
Step-by-Step Methodology:
-
Diazotization: a. In a thick-walled beaker, carefully add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and glacial acetic acid at room temperature with vigorous stirring. b. Cool the resulting solution to 0-5 °C in an ice-salt bath. c. In a separate flask, dissolve sodium nitrite (NaNO₂, 1.1 eq) in water and cool the solution. d. Add the cold NaNO₂ solution dropwise to the aniline solution, ensuring the temperature never exceeds 5 °C. e. Stir for an additional 1-2 hours at 0-5 °C. A small piece of urea can be added at the end to quench any excess nitrous acid.
-
Sandmeyer Reaction (e.g., Bromination): a. In a separate reaction flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in concentrated hydrobromic acid (HBr). b. Cool the CuBr solution in an ice bath. c. Slowly and carefully add the cold diazonium salt solution to the vigorously stirred CuBr solution. You will observe effervescence (N₂ gas evolution). d. Once the addition is complete, allow the mixture to warm to room temperature, then heat gently to 50-60 °C for 1 hour to drive the reaction to completion. e. Cool the reaction, extract with a suitable organic solvent (e.g., diethyl ether), wash the organic layers, dry, and purify.
Issue 3: Failure of Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Q4: I am trying to couple this compound with an aryl bromide using a standard Pd(dba)₂/BINAP catalyst system, but the reaction is not working. What is the problem?
A4: The Buchwald-Hartwig amination is a powerful tool, but it is highly sensitive to steric hindrance[15][16][17]. Standard first and second-generation catalyst systems, like those using triphenylphosphine or BINAP ligands, are not effective for extremely hindered substrates like this compound[18][19]. The bulky ligands required for the catalytic cycle cannot accommodate another bulky substrate. The key reductive elimination step, which forms the C-N bond, is severely inhibited[19].
Solution: Utilize Modern, Sterically Demanding Biarylphosphine Ligands and Precatalysts.
The groups of Stephen Buchwald and John Hartwig have developed generations of highly active catalyst systems specifically designed to overcome these limitations[15][17]. These systems feature bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) that accelerate the rate-limiting steps of the catalytic cycle for hindered substrates[20]. Using an air-stable precatalyst that rapidly generates the active Pd(0) species is also crucial for success.
Recommended Protocol: Buchwald-Hartwig Amination with a G3-Precatalyst and Biarylphosphine Ligand
Step-by-Step Methodology:
-
Setup: In a glovebox, add the aryl halide (1.0 eq), the amine coupling partner (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq), the appropriate biarylphosphine ligand (e.g., XPhos, 1-2 mol%), and the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%) to a vial.
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Catalyst System Comparison
| Catalyst System | Ligand Type | Suitability for Hindered Anilines | Typical Outcome |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | Very Poor | No reaction |
| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | Poor | Trace product, catalyst decomposition |
| XPhos-Pd-G3 | Bulky Biarylphosphine | Excellent | Good to excellent yields[20] |
| RuPhos-Pd-G3 | Bulky Biarylphosphine | Excellent | Good to excellent yields[20] |
References
-
Dow, A. G., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]
-
Dow, A. G., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH. [Link]
-
Edelbach, B. L., et al. (2012). An Expedient Synthesis of this compound. ResearchGate. [Link]
-
Toye, J. P., et al. (2011). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications. [Link]
-
Toye, J. P., et al. (2011). ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. ResearchGate. [Link]
-
Klump, K. E., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Vo, C. V., et al. (2021). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Innovating with Fluorine Chemistry: Opportunities with Trifluoromethyl Anilines. [Link]
-
J. C. F. de Mattos, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Kumar, V., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Trifluoromethylated Anilines in Modern Synthesis. [Link]
-
Schente, C. E., et al. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. PMC - NIH. [Link]
-
Arjunan, V., et al. (2012). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. ResearchGate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Maleki, B., et al. (2021). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). NIH. [Link]
-
Goossen, L. J., et al. (2014). Sandmeyer Trifluoromethylthiolation. Ruhr-Universität Bochum. [Link]
-
Růžička, A., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications. [Link]
-
Schente, C. E., et al. (2024). Synthesis and crystal structures of N,2,4,6- tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene. IUCr Journals. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Check, C. T., et al. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. PubMed. [Link]
-
Bruneau, A., et al. (2021). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Google Patents. (2010). CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol.
-
DORAS. (2001). Development of a bench-scale pharmaceutical synthesis. [Link]
-
Organic Chemistry Portal. Sandmeyer Trifluoromethylation. [Link]
-
Pitart, M., et al. (2023). Trifluoromethylarylation of alkenes using anilines. PMC - NIH. [Link]
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PubChem. This compound. [Link]
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CONICET. (2023). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed. [Link]
-
Zhu, J., et al. (2016). Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination. PubMed. [Link]
-
YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]
-
Pitart, M., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science (RSC Publishing). [Link]
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- 9. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 2,4,6-Tris(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 2,4,6-Tris(trifluoromethyl)aniline. This highly fluorinated aniline is a critical building block in medicinal chemistry and materials science, valued for the unique electronic and steric properties conferred by its three trifluoromethyl groups. However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, answers to frequently asked questions, and a reliable experimental protocol to navigate the complexities of this synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly following the robust two-step procedure from 1,3,5-tris(trifluoromethyl)benzene.[1][2] This common route involves an initial iodination followed by a copper-catalyzed amination.
Problem 1: Low or No Yield of Iodinated Intermediate (1-iodo-2,4,6-tris(trifluoromethyl)benzene)
Symptom: After quenching the reaction of 1,3,5-tris(trifluoromethyl)benzene with an iodine source, analysis (TLC, GC-MS, or ¹H NMR) of the crude product shows primarily unreacted starting material.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Deprotonation | The initial step requires the deprotonation of 1,3,5-tris(trifluoromethyl)benzene to form the 2,4,6-tris(trifluoromethyl)phenyllithium intermediate. This requires a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Incomplete formation of LDA or using a weaker base will fail to generate the necessary lithiated species. | Verify LDA Quality: Use freshly prepared or properly stored commercial LDA. It is recommended to prepare LDA in situ by slowly adding n-BuLi to a solution of diisopropylamine in a dry, inert solvent like pentane at -78 °C, followed by warming and stirring to ensure complete formation.[1] |
| Moisture or Oxygen Contamination | Organolithium reagents, including the lithiated intermediate and LDA, are extremely sensitive to moisture and oxygen. Contamination will rapidly quench these reagents, preventing the reaction from proceeding. | Ensure Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried (e.g., oven-dried at 150 °C overnight), and solvents must be anhydrous.[1] |
| Insufficient Reaction Time/Temperature | The deprotonation step requires sufficient time and appropriate temperature control to proceed to completion. | Follow Protocol Conditions: For the LDA formation, stir the n-BuLi/diisopropylamine mixture at -78 °C for 1 hour, then warm to room temperature and stir overnight.[1] For the subsequent deprotonation of the benzene derivative, ensure the reaction is maintained at the specified temperature for the full duration. |
Problem 2: Significant Byproduct Formation During Iodination
Symptom: NMR or GC-MS analysis of the iodinated intermediate shows significant impurities alongside the desired product. One common byproduct results from the reaction of n-butyllithium with the trifluoromethyl groups.[1]
| Potential Cause | Scientific Rationale | Recommended Solution |
| Excess or Mis-timed n-Butyllithium | If n-butyllithium is not fully consumed during the formation of LDA, it can act as a nucleophile and attack the electrophilic carbon of the -CF₃ groups, leading to substitution of a fluorine atom with a butyl group.[1] | Precise Stoichiometry: Use a slight excess of diisopropylamine relative to n-BuLi to ensure all n-BuLi is converted to LDA. Add the n-BuLi solution slowly to the cooled diisopropylamine solution to maintain control over the reaction. |
| Incorrect Reaction Temperature | Allowing the reaction mixture to warm prematurely after the addition of n-BuLi can promote side reactions. | Maintain Low Temperatures: Keep the reaction vessel at the specified low temperature (e.g., -78 °C) during the addition of n-BuLi and for the prescribed time afterward to favor the desired deprotonation over nucleophilic attack. |
Problem 3: Low Yield in the Copper-Catalyzed Amination Step
Symptom: The conversion of 1-iodo-2,4,6-tris(trifluoromethyl)benzene to the final aniline product is inefficient, with significant recovery of the iodinated starting material.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inactive Copper Catalyst | The copper(I) catalyst is essential for the amination reaction. If the copper source (e.g., Cu₂O) is old, oxidized, or of poor quality, the catalytic cycle will be inefficient. | Use High-Purity Reagents: Use fresh, high-purity copper(I) oxide. Consider pre-treating the catalyst if oxidation is suspected. Ensure all reagents for this step, including the solvent (DMSO), are anhydrous. |
| Presence of Azide Quenching Agents | The amination step often uses sodium azide (NaN₃) as the nitrogen source.[2] Azide salts can be quenched by acidic protons or other electrophiles. | Handle Azide with Care: Ensure the reaction is free from acidic contaminants. Azide is highly toxic and potentially explosive; it must be handled with extreme care and quenched properly after the reaction (e.g., with sodium nitrite) before workup.[2] |
| Insufficient Temperature or Time | Copper-catalyzed aminations often require elevated temperatures to proceed at a reasonable rate. | Adhere to Thermal Conditions: The reaction is typically heated to around 80 °C.[2] Ensure the reaction mixture reaches and maintains this temperature for the specified duration (e.g., 24 hours) to drive the reaction to completion. |
Problem 4: Formation of 1,3,5-Tris(trifluoromethyl)benzene as a Byproduct in the Amination Step
Symptom: The final product is contaminated with the de-iodinated starting material, 1,3,5-tris(trifluoromethyl)benzene.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Proto-deiodination | Trace amounts of water or other proton sources in the reaction mixture can lead to the proto-deiodination of the aryl iodide starting material, especially under basic or reducing conditions, regenerating the parent arene. | Ensure Anhydrous Conditions: Use anhydrous DMSO and ensure all other reagents are dry. The use of proline as a ligand in the reaction can help stabilize the copper catalyst and may suppress some side reactions.[2] |
| Radical Side Reactions | Copper-catalyzed reactions can involve radical intermediates.[3] If these intermediates are not efficiently trapped by the azide nucleophile, they can be quenched by abstracting a hydrogen atom from the solvent or other species, leading to the reduced byproduct. | Optimize Ligand and Reagent Ratios: Ensure the correct stoichiometry of the copper catalyst, ligand (proline), and sodium azide is used to favor the desired amination pathway over competing radical quenching pathways. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for lab-scale synthesis? A1: For gram-scale laboratory synthesis, the two-step route starting from commercially available 1,3,5-tris(trifluoromethyl)benzene is highly expedient.[1][2] It involves a deprotonation/iodination followed by a copper-catalyzed amination. This route avoids the use of highly specialized and hazardous reagents like SF₄ and offers a good overall yield (around 41% over two steps).[1][2]
Q2: Why is LDA used for the deprotonation instead of a more common base like n-BuLi? A2: While n-BuLi is a strong base, it is also a potent nucleophile. Direct addition of n-BuLi to 1,3,5-tris(trifluoromethyl)benzene can lead to a significant side reaction where the butyl group displaces a fluorine atom on one of the trifluoromethyl groups.[1] LDA is a strong, non-nucleophilic base due to the steric hindrance from its two isopropyl groups, making it ideal for selectively deprotonating the aromatic ring without engaging in nucleophilic side reactions.
Q3: Are there alternative methods to the copper-catalyzed amination? A3: While copper-catalyzed amination is a common method for forming C-N bonds with aryl halides, other cross-coupling reactions like the Buchwald-Hartwig amination could theoretically be employed. However, the extreme electron-withdrawing nature of the three -CF₃ groups makes the aryl iodide very electron-poor, which can affect the reactivity in typical palladium-catalyzed cycles. The reported copper-catalyzed method using NaN₃ is proven to be effective for this specific substrate.[2]
Q4: What are the key safety considerations for this synthesis? A4:
-
Organolithium Reagents: n-Butyllithium and LDA are pyrophoric and react violently with water. They must be handled under an inert atmosphere using proper syringe techniques.
-
Sodium Azide: Sodium azide is acutely toxic and can form explosive heavy metal azides. It should be handled in a fume hood with appropriate personal protective equipment. All waste containing azide must be carefully quenched with a solution of sodium nitrite in acidic water before disposal.[2]
-
Solvents: Anhydrous solvents like pentane and DMSO are used. Pentane is highly flammable. DMSO can penetrate the skin and carry dissolved chemicals with it. Always use gloves and work in a well-ventilated area.
Q5: How should the final product, this compound, be purified? A5: The final product is a solid. Purification is typically achieved by column chromatography on silica gel, often using a mixture of ethyl acetate and hexanes as the eluent.[2] The progress can be monitored by TLC. After chromatography, the combined fractions can be concentrated under reduced pressure to yield the purified solid product.
Section 3: Visualized Reaction and Troubleshooting Logic
Main Synthetic Pathway
The diagram below illustrates the recommended two-step synthesis.
Caption: Two-step synthesis of the target aniline.
Common Side Reactions
This diagram highlights potential side reactions that can lower the yield.
Caption: Key side reactions in the synthesis.
Troubleshooting Flowchart
Use this flowchart to diagnose issues with the amination step.
Caption: Diagnostic flowchart for amination step failures.
Section 4: Reference Experimental Protocol
This protocol is adapted from the expedient synthesis reported by Edelbach et al.[1][2]
Step 1: Synthesis of 1-Iodo-2,4,6-tris(trifluoromethyl)benzene
Materials:
-
Diisopropylamine (i-Pr₂NH)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous Pentane
-
1,3,5-Tris(trifluoromethyl)benzene
-
Iodine (I₂)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of LDA: To a flame-dried Schlenk flask under N₂, add diisopropylamine (1.1 eq) and anhydrous pentane. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.1 eq) dropwise. Stir the solution at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight. The white solid precipitate is LDA.
-
Deprotonation: In a separate flame-dried Schlenk flask under N₂, dissolve 1,3,5-tris(trifluoromethyl)benzene (1.0 eq) in anhydrous pentane. Cool the solution to 0 °C.
-
Lithiation: Add the previously prepared solid LDA to the solution of 1,3,5-tris(trifluoromethyl)benzene at 0 °C. Stir the resulting mixture at 0 °C for 4 hours.
-
Iodination: Cool the reaction mixture to -78 °C. Add a solution of iodine (1.1 eq) in diethyl ether dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ solution to consume excess iodine. Separate the organic layer. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution, water, and finally brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude orange solid is typically of sufficient purity (approx. 75% yield) to be used directly in the next step.[2]
Step 2: Synthesis of this compound
Materials:
-
1-Iodo-2,4,6-tris(trifluoromethyl)benzene (from Step 1)
-
Copper(I) oxide (Cu₂O)
-
Sodium azide (NaN₃) - EXTREME CAUTION
-
L-Proline
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
Procedure:
-
Reaction Setup: In a fume hood, combine the crude 1-iodo-2,4,6-tris(trifluoromethyl)benzene (1.0 eq), Cu₂O (1.0 eq), NaN₃ (2.0 eq), and L-proline (2.0 eq) in a round-bottomed flask equipped with a reflux condenser under a N₂ atmosphere.
-
Reaction: Add anhydrous DMSO via syringe. Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., eluting with a 1:4 mixture of ethyl acetate/hexanes) to afford this compound as a white solid (approx. 55% yield).[2]
References
-
Edelbach, B. L., et al. (2012). An Expedient Synthesis of this compound. Inorganica Chimica Acta, 380, 201-204. Available from: [Link]
-
Edelbach, B. L., et al. (2012). An Expedient Synthesis of this compound. ResearchGate. Available from: [Link]
-
Barata-Vallejo, S., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(42), 11631-11637. Available from: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available from: [Link]
Sources
safe handling and storage procedures for 2,4,6-Tris(trifluoromethyl)aniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2,4,6-Tris(trifluoromethyl)aniline (CAS No. 25753-22-4). This document is intended for researchers, scientists, and drug development professionals. It provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for the safe handling, storage, and use of this highly fluorinated aniline derivative. Our goal is to synthesize established safety protocols with practical, field-proven insights to ensure both the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Compound Identification and Key Properties (FAQ)
This section addresses the fundamental characteristics of this compound.
Q1: What are the basic physical and chemical properties of this compound?
A1: Understanding the fundamental properties of a compound is the first step toward safe and effective handling. This compound is a solid at room temperature with distinct characteristics summarized below.
| Property | Value | Source |
| CAS Number | 25753-22-4 | [1][2][3] |
| Molecular Formula | C₉H₄F₉N | [1][2][3] |
| Molecular Weight | 297.12 g/mol | [1][2][3] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 57-59 °C | [1][3] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |
| Storage Temperature | Refrigerator, under inert atmosphere. | [1][3] |
Section 2: Hazard Identification and Personal Protection (FAQ)
Safe laboratory practice begins with a thorough understanding of potential hazards and the implementation of appropriate safety controls. While a specific, comprehensive toxicological profile for this compound is not fully detailed in available literature, its hazards can be inferred from the broader class of substituted anilines and trifluoromethylated aromatic compounds.[4]
Q2: What are the primary hazards associated with this compound and related compounds?
A2: Based on data from structurally similar aniline compounds, researchers must assume that this chemical possesses significant hazards.[5][6][7] The primary risks include:
-
Acute Toxicity: Anilines as a class are known to be harmful if swallowed, if they come into contact with skin, or if inhaled.[5][6] Some are classified as fatal if inhaled. Danger through skin absorption is a key concern.[4]
-
Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation or damage.[5][6][7]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[5][6]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[6][7]
-
Aquatic Toxicity: Many related aniline compounds are toxic to aquatic life with long-lasting effects.[8][9][10] Discharge into the environment must be avoided.[8]
-
Thermal Decomposition: When heated to decomposition, it may emit highly toxic fumes of hydrogen fluoride (HF) and nitrogen oxides (NOx).[10][11]
Q3: What specific Personal Protective Equipment (PPE) is required for handling this compound?
A3: A multi-layered approach to PPE is mandatory. The principle of causality here is to create a complete barrier to all potential routes of exposure (dermal, ocular, inhalation).
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). | Always inspect gloves for tears or punctures before use.[4] Use a proper glove removal technique to avoid skin contact with the outer surface.[8] For prolonged tasks or in case of a spill, consider double-gloving. |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch). | This combination protects against splashes of solvents in which the solid is dissolved and prevents fine powder from reaching the eyes.[8][12] Standard safety glasses are insufficient. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., Type ABEK filter). | Required if working outside of a certified chemical fume hood or when handling large quantities where dust or aerosol generation is possible.[13] Ensure proper fit testing for the user. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | A chemical-resistant apron or coveralls provide an additional layer of protection against spills.[12] Contaminated clothing should be removed immediately and decontaminated before reuse.[4] |
Q4: I am setting up a new lab space. What engineering controls are necessary for working with this compound?
A4: Engineering controls are the primary line of defense. Your goal is to isolate the chemical from the laboratory environment.
-
Primary Control: All handling of this compound powder (weighing, transfers, additions to reaction vessels) must be conducted inside a certified chemical fume hood. This ensures that any fine dust is contained and exhausted safely.
-
Ventilation: The laboratory must have good general ventilation to handle any fugitive emissions.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[14]
-
Static Control: For transfers of larger quantities of powder, equipment should be grounded to prevent ignition of dust by static electricity discharge.[8]
Section 3: Handling and Storage Procedures (Troubleshooting Guide)
Proper handling and storage are critical for maintaining the purity of this compound and ensuring its efficacy in your experiments.
Q5: My sample of this compound has developed a yellowish or brownish tint. What happened and is it still usable?
A5: This is a common issue with aniline derivatives.
-
Probable Cause: The discoloration is almost certainly due to oxidation.[15] The amine functional group (-NH₂) is susceptible to air oxidation, which forms colored impurities. This process can be accelerated by exposure to light and elevated temperatures.[10]
-
Troubleshooting Steps:
-
Assess the Severity: A slight off-white or pale-yellow color may not significantly impact many synthetic applications. However, a dark brown or black color indicates substantial degradation.
-
Consider Purification: If purity is critical for your application (e.g., catalyst development, pharmaceutical synthesis), the material should be purified. A common method for decolorizing anilines is recrystallization from a suitable solvent system with the addition of activated carbon to adsorb the colored impurities.[15]
-
Validate Usability: For less sensitive applications, you may consider running a small-scale test reaction to see if the discolored material still performs acceptably. However, be aware that the impurities may act as reaction inhibitors or cause unexpected side products.
-
-
Preventative Measures: To prevent this, always store the compound under an inert atmosphere (Nitrogen or Argon), tightly sealed, and in a refrigerator as recommended.[1][3] Use opaque or amber vials to protect it from light.[10]
Q6: What is the step-by-step procedure for safely weighing and dispensing this solid compound?
A6: This workflow is designed to minimize exposure and prevent contamination.
-
Preparation: Don all required PPE (gloves, goggles, face shield, lab coat) before starting.
-
Work Area: Perform the entire operation within a chemical fume hood.
-
Staging: Place the stock container, a tared weigh boat or vial, spatula, and a waste container inside the hood.
-
Dispensing: Open the stock container. Using a clean spatula, carefully transfer the approximate amount of solid to the weigh boat. Avoid generating dust by using slow, deliberate movements.
-
Sealing: Immediately and tightly close the main stock container to minimize its exposure to air and moisture.
-
Final Weighing: Add or remove small amounts of the solid until the desired mass is reached.
-
Cleanup: Carefully place the used spatula into a designated container for cleaning. Wipe down the balance and surrounding area inside the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any stray powder.
-
Disposal: Dispose of the cleaning cloth and any contaminated items (like a disposable weigh boat) in the designated solid hazardous waste container.[5]
Q7: What are the optimal long-term storage conditions for this material?
A7: The stability of this compound is contingent on proper storage.
-
Temperature: Store in a refrigerator (2-8 °C).[1][3] Do not store in a freezer unless the container is specifically designed to prevent moisture ingress upon temperature cycling.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1][3] After each use, flush the headspace of the container with inert gas before re-sealing.
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.[4]
-
Incompatibilities: Store away from strong oxidizing agents and acids.[4][10] Designate a specific storage area for anilines away from these reactive chemicals.
Section 4: Emergency Procedures and Waste Disposal (Troubleshooting Guide)
Accidents can happen. A prepared response is key to mitigating risk.
Q8: I've spilled a small amount of the powder (less than 1 gram) on the lab bench inside the fume hood. What is the correct cleanup procedure?
A8: Follow a calm and systematic procedure to decontaminate the area. Do not use water for the initial cleanup of the powder as it may increase the absorption hazard.
Caption: Workflow for small powder spill cleanup.
Q9: What are the first aid measures for accidental exposure?
A9: Immediate action is critical. First aiders must protect themselves from secondary contamination.
-
Inhalation: Move the person into fresh air immediately.[4] If they are not breathing, give artificial respiration. Seek immediate medical advice.[4]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[4][5] Seek immediate medical advice.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[5] Consult a physician or ophthalmologist.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Rinse their mouth with water and seek immediate medical attention.[4][5]
Q10: How do I properly dispose of waste containing this compound?
A10: All waste must be treated as hazardous.
-
Classification: This material should be classified as a hazardous chemical waste.[9]
-
Collection: Collect waste material (unused product, contaminated items, cleanup debris) in a designated, clearly labeled, and sealable container.[5] Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[5] You must follow all local, state, and federal environmental regulations for hazardous waste disposal.[4] Do not pour this chemical down the drain.[1][5]
Section 5: In-Experiment Troubleshooting
Q11: I am observing poor reactivity or unexpected side products in a synthesis using this aniline. Could handling or storage be the cause?
A11: Yes, absolutely. The chemical's history is often a key unstated variable in an experiment.
-
Probable Cause 1: Oxidation. As discussed in Q5, aniline oxidation introduces impurities. These oxidized species can poison sensitive catalysts (especially transition metals), scavenge reagents, or participate in unwanted side reactions, leading to lower yields and complex product mixtures.
-
Probable Cause 2: Hydrolysis. While less common for the aniline itself, if it is part of a reaction mixture with trace amounts of water, the highly electron-withdrawing trifluoromethyl groups can influence the reactivity of other components, potentially leading to hydrolysis pathways you did not anticipate.
-
Troubleshooting Steps:
-
Verify Purity: If you suspect degradation, check the purity of your starting material using an appropriate analytical method (e.g., NMR, GC-MS). Compare the spectrum to a reference or the spectrum from when the material was new.
-
Use a Fresh Sample: If possible, repeat the reaction using a freshly opened or recently purchased bottle of this compound.
-
Review Procedures: Ensure your reaction is being run under strictly anhydrous and/or inert conditions if the chemistry is sensitive to air or water. The issue may not be the aniline's initial purity but its handling during the experimental setup.
-
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Gujarat Fluorochemicals Limited. (2020). Global Product Strategy Safety Summary: 2,6-Dichloro-4-(Trifluoromethyl) Aniline. Retrieved from [Link]
-
Public Health England. (2019). Aniline: Incident Management. GOV.UK. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]
-
Alfa Aesar. (2008). Material Safety Data Sheet: 3-(Trifluoromethyl)aniline. Thermo Fisher Scientific. Retrieved from [Link]
-
Galen Enterprise LLC. (n.d.). Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Retrieved from [Link]
-
Gopinath, K. P., et al. (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC - NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778044, this compound. Retrieved from [Link]
-
Princeton University. (n.d.). Standard Operating Procedure for: Fluorine Gas. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
-
RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]
-
Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]
-
Edelbach, B. L., et al. (2012). An Expedient Synthesis of this compound. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7375, 3-(Trifluoromethyl)aniline. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
He, J., et al. (2023). Trifluoromethylarylation of alkenes using anilines. PMC - NIH. Retrieved from [Link]
-
Le, H. P., et al. (2023). New thermal decomposition pathway for TATB. PMC - NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6922, 2-(Trifluoromethyl)aniline. Retrieved from [Link]
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- 2. This compound | C9H4F9N | CID 2778044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 25753-22-4 [m.chemicalbook.com]
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- 7. merckmillipore.com [merckmillipore.com]
- 8. gfl.co.in [gfl.co.in]
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- 11. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. trimaco.com [trimaco.com]
- 13. 3-(Trifluoromethyl)aniline = 99 98-16-8 [sigmaaldrich.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2,4,6-Tris(trifluoromethyl)aniline
Welcome to the technical support guide for the purification of crude 2,4,6-Tris(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this highly fluorinated aniline. The guidance herein is based on established chemical principles and practical laboratory experience to ensure you achieve the desired purity for your downstream applications.
I. Troubleshooting Guide: Common Issues in Purification
This section addresses specific problems that may arise during the purification of this compound, offering causative explanations and actionable solutions.
Issue 1: Persistent Colored Impurities in the Final Product
Question: I've performed a primary purification, but my this compound is still off-white or yellowish. What causes this discoloration, and how can I remove it?
Answer:
Discoloration in aniline compounds often stems from the formation of oxidized species or residual starting materials and byproducts. The electron-withdrawing nature of the three trifluoromethyl groups can make the aniline susceptible to oxidation, leading to colored impurities.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Protocol |
| Oxidation | The amine group is susceptible to air oxidation, which can be accelerated by light and trace metal impurities. This forms highly colored polymeric byproducts. | Activated Charcoal Treatment: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., hexane or a hexane/ethyl acetate mixture). Add a small amount of activated charcoal (typically 1-2% by weight) and heat the mixture with stirring for 10-15 minutes. Perform a hot filtration to remove the charcoal. This process is highly effective at adsorbing colored impurities. |
| Residual Starting Materials/Byproducts | Incomplete reactions or side reactions during the synthesis can leave colored starting materials or byproducts. For instance, in the synthesis from 1,3,5-tris(trifluoromethyl)benzene, residual iodinated intermediates can impart color.[1] | Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is the next logical step. A silica gel column using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can effectively separate the target compound from more polar or less polar colored impurities. |
| Solvent Contamination | Impurities in the solvents used for reaction or purification can introduce color. | Use High-Purity Solvents: Always use freshly distilled or high-purity solvents for all purification steps. |
Issue 2: Low Yield After Recrystallization
Question: My yield of this compound is significantly lower than expected after recrystallization. What are the common pitfalls?
Answer:
Low recovery from recrystallization is a frequent issue and can usually be attributed to suboptimal solvent selection or procedural errors.
Troubleshooting Steps:
-
Solvent Selection is Critical: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, which is a solid with a melting point of 57-59°C, non-polar solvents are often a good starting point.[2]
-
Solubility Testing: Before committing to a bulk recrystallization, perform small-scale solubility tests with various solvents (e.g., hexanes, heptane, toluene, and mixtures with small amounts of ethyl acetate or dichloromethane).
-
-
Excessive Solvent Usage: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.
-
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration, product can crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated filter funnel and collection flask. Keep the solution hot throughout the filtration process.
-
-
Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath and then in a freezer (if the solvent's freezing point allows) to maximize crystal formation.
-
Issue 3: Unexpected Peaks in NMR Spectrum Post-Purification
Question: I've purified my this compound, but the ¹H or ¹⁹F NMR spectrum shows unexpected peaks. How can I identify the impurities?
Answer:
NMR spectroscopy is a powerful tool for assessing purity. Unexpected peaks can indicate residual solvents, starting materials, or byproducts.
Common Impurities and their Spectroscopic Signatures:
| Impurity | ¹H NMR Signature | ¹⁹F NMR Signature | Identification and Removal |
| Residual Solvents | Characteristic peaks (e.g., ~1.26 ppm for hexane, ~7.16 ppm for toluene). | Not applicable. | Dry the product under high vacuum for an extended period. |
| 1,3,5-Tris(trifluoromethyl)benzene (Starting Material) | A singlet in the aromatic region. | A singlet around -63 ppm. | This impurity is less polar than the aniline. It can be removed by column chromatography with a hexane/ethyl acetate eluent system. The aniline will elute later. |
| 1-Iodo-2,4,6-tris(trifluoromethyl)benzene (Intermediate) | A singlet in the aromatic region, shifted from the starting material.[1] | Distinct signals for the trifluoromethyl groups, potentially shifted due to the iodine substituent. | This intermediate is also non-polar and can be separated by column chromatography. |
| Isomeric Byproducts | Additional aromatic signals with different splitting patterns. | Multiple signals in the ¹⁹F NMR, indicating different chemical environments for the CF₃ groups. | Isomers can be challenging to separate. Fractional crystallization or careful column chromatography may be effective. |
Workflow for Purity Assessment:
Caption: Decision workflow for purity assessment and purification method selection.
II. Frequently Asked Questions (FAQs)
Q1: What is the most effective general-purpose method for purifying crude this compound?
For a good balance of efficiency, scalability, and cost-effectiveness, a two-step approach is often recommended:
-
Initial Recrystallization: This is an excellent first step to remove the bulk of solid impurities and can significantly improve the purity. A non-polar solvent like hexane or heptane is a good starting point.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is highly effective for removing closely related impurities, such as isomers or unreacted starting materials.
Q2: Can I use distillation to purify this compound?
While the related compound 2,5-Bis(trifluoromethyl)aniline has a reported boiling point of 70-71 °C at 15 mmHg, indicating that vacuum distillation is a viable purification method for some trifluoromethyl anilines, this may not be ideal for this compound. Given its melting point of 57-59°C, it is a solid at room temperature.[2] Sublimation under vacuum has been reported as an effective purification method and may be a better alternative to distillation for this compound.[1][3]
Q3: How do I properly store purified this compound to maintain its purity?
Due to its sensitivity to air and light, proper storage is crucial. Purified this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator or freezer to minimize degradation.[2]
Q4: What are the key safety precautions to take when handling this compound and the solvents used for its purification?
As with all anilines, this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for specific handling instructions. General safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Solvent Safety: The organic solvents used for purification are often flammable. Avoid open flames and sources of ignition.
Q5: Are there any known incompatibilities of this compound that I should be aware of during purification and handling?
Anilines are basic compounds and can react with strong acids. They are also incompatible with strong oxidizing agents. Avoid contact with these substances during purification and storage.
III. Experimental Protocols
Protocol 1: Recrystallization from Hexane
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hexane and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.
-
Perform a hot gravity filtration using a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with hexane.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with pure hexane. Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing to 5-10%).
-
Collect Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
IV. References
-
Edelbach, B. L., et al. An Expedient Synthesis of this compound. Synlett, 2012, 23(19), 2835-2837. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Available from: [Link]
-
Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Available from:
-
Thayer, P. R., et al. An Expedient Synthesis of this compound. Thiéme, 2012. Available from: [Link]
-
Scribd. Recrystallization: Figure 1. Structure of Aniline. Available from: [Link]
Sources
Technical Support Center: Optimizing N-Arylation with Hindered Anilines
Welcome to the technical support center for N-arylation reactions involving sterically hindered anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C–N bonds with challenging substrates. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.
Section 1: Troubleshooting Common Issues
FAQ 1: My N-arylation reaction with a hindered aniline (e.g., 2,6-diisopropylaniline) is giving low to no yield. What are the most likely causes and how can I fix it?
Low or no yield in the N-arylation of hindered anilines is a frequent challenge, primarily stemming from the steric bulk around the nitrogen atom, which impedes several key steps in the catalytic cycle.
Underlying Causality: The steric hindrance of bulky anilines can disfavor the crucial steps of amine binding to the metal center and subsequent deprotonation to form the active nucleophile.[1] Furthermore, the bulky environment can slow down the final reductive elimination step that forms the desired C–N bond.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield N-arylation.
Step-by-Step Protocol:
-
Ligand Modification (Most Critical): The choice of ligand is paramount. For hindered substrates, bulky and electron-rich monophosphine ligands, particularly biarylphosphines (Buchwald ligands), are often necessary.[2][3] These ligands promote the formation of a monoligated palladium species, which is more sterically accessible and accelerates both oxidative addition and reductive elimination.[2]
-
Action: Switch from general-purpose ligands like BINAP or PPh₃ to specialized ligands designed for hindered substrates.
-
| Ligand Family | Specific Examples | Key Features |
| Buchwald Biarylphosphines | XPhos, RuPhos, BrettPhos | Bulky, electron-rich, promotes monoligation.[3] |
| Josiphos Ligands | Cy-tBu-Josiphos | Effective for alkylamine couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-IPr(NMe₂)₂ | Strong σ-donors, offer high stability and activity.[4] |
-
Base Selection: The base must be strong enough to deprotonate the hindered aniline but not so nucleophilic that it competes in the reaction.
-
Action: If using weaker bases like K₂CO₃ or Cs₂CO₃, switch to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[5]
-
-
Solvent and Temperature:
-
Palladium Source:
-
Action: Use a well-defined palladium precatalyst (e.g., XPhos Pd G3). These are often more reliable and give more consistent results than generating the active catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[7]
-
FAQ 2: I'm observing significant side product formation, such as hydrodehalogenation of my aryl halide or diarylation of my primary aniline. How can I improve selectivity?
Side reactions are common when the desired coupling is slow. The catalyst can then participate in undesired pathways.
Underlying Causality:
-
Hydrodehalogenation: This occurs when a palladium-hydride species, formed via β-hydride elimination from the alkoxide base or other sources, reductively eliminates with the aryl halide.
-
Diarylation: For primary anilines, the initial N-arylation product can sometimes be more reactive than the starting aniline, leading to a second coupling event.
Logical Relationship Diagram
Caption: Relationship between slow coupling and side reactions.
Mitigation Strategies:
-
To Minimize Hydrodehalogenation:
-
Ligand Choice: Use ligands that promote rapid reductive elimination, outcompeting the hydrodehalogenation pathway. The aforementioned bulky biarylphosphine ligands are excellent for this.[2]
-
Base Purity: Ensure the alkoxide base is free of excess alcohol or hydroxide, which can be sources of palladium-hydride species.
-
-
To Minimize Diarylation:
-
Stoichiometry: Use a slight excess of the primary aniline (1.2–1.5 equivalents) relative to the aryl halide. This statistically favors the mono-arylation product.
-
Ligand Sterics: Extremely bulky ligands can physically prevent the secondary amine product from re-coordinating to the palladium center for a second arylation.
-
Reaction Time: Monitor the reaction closely by TLC or GC/LC-MS and stop it once the starting aryl halide is consumed to prevent over-arylation.
-
FAQ 3: My reaction works for aryl bromides, but fails with aryl chlorides. What adjustments are needed?
Aryl chlorides are less reactive than aryl bromides due to the stronger C–Cl bond, making the oxidative addition step significantly more challenging and often rate-limiting.[8][9]
Underlying Causality: The oxidative addition of an aryl halide to the Pd(0) center is the first and often rate-determining step of the catalytic cycle. The C–Cl bond is stronger and less polarizable than the C–Br bond, requiring a more electron-rich and reactive catalyst to break it.
Protocol for Aryl Chlorides:
-
Switch to a More Electron-Rich Ligand: This is the most critical modification. Ligands with strong electron-donating groups (like dialkylphosphino groups) increase the electron density on the palladium center, making it more nucleophilic and better able to break the C–Cl bond.
-
Action: If you are using a ligand like P(o-tol)₃, switch to a more electron-rich and sterically demanding ligand such as cataCXium A or tBuXPhos.
-
| Ligand | Suitability for Ar-Cl | Rationale |
| PPh₃, BINAP | Poor | Not electron-rich enough for efficient oxidative addition. |
| XPhos, RuPhos | Good | Excellent balance of steric bulk and electron-donating ability.[3] |
| cataCXium A, tBuXPhos | Excellent | Highly electron-donating, specifically designed for activating aryl chlorides. |
-
Increase Catalyst Loading: For challenging aryl chlorides, increasing the catalyst loading from 1-2 mol% to 3-5 mol% may be necessary to achieve a reasonable reaction rate.[10]
-
Use a Stronger Base: A stronger base like LHMDS or KHMDS can accelerate the formation of the palladium-amido complex, which can influence the overall catalytic turnover.
FAQ 4: Are there alternatives to Palladium-catalyzed reactions for these hindered couplings?
Yes, while the Buchwald-Hartwig amination is a workhorse, other methods can be effective, particularly when palladium-based systems fail.
Ullmann Condensation (Copper-Catalyzed): The Ullmann reaction is a classical method for C–N bond formation using a copper catalyst.[11]
-
Advantages: Can be effective for electron-deficient aryl halides and certain heterocyclic substrates where palladium catalysts might struggle.
-
Disadvantages: Traditionally requires harsh conditions (high temperatures >150 °C, polar solvents like DMF or NMP) and stoichiometric amounts of copper.[11]
-
Modern Improvements: The use of ligands such as 1,10-phenanthroline or various diamines can significantly lower the required temperature and catalyst loading, making it a more viable alternative.[11]
Experimental Protocol: Ligand-Accelerated Ullmann Coupling
-
Setup: To a dry Schlenk flask under Argon, add the aryl halide (1.0 equiv), hindered aniline (1.2 equiv), CuI (5-10 mol%), a ligand like 1,10-phenanthroline (10-20 mol%), and a strong base like K₂CO₃ or K₃PO₄ (2.0 equiv).
-
Solvent: Add a high-boiling point aprotic solvent (e.g., DMF, DMSO, or 1,4-dioxane).
-
Reaction: Heat the mixture to 100-140 °C and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with aqueous ammonia to remove copper salts, followed by a standard aqueous workup.
Section 2: Understanding Catalyst Deactivation
FAQ 5: My reaction starts but then stalls. What could be causing catalyst deactivation?
Catalyst deactivation is a common issue, especially in reactions with electron-rich heteroaryl halides or substrates with coordinating functional groups.
Underlying Causality: The active Pd(0) catalyst can be taken "off-cycle" through several pathways:
-
Ligand Displacement: The substrate or product, especially if it is a nitrogen-containing heterocycle, can displace the phosphine ligand, forming stable but catalytically inactive palladium complexes.[12]
-
Formation of Palladium Black: At high temperatures or with slow oxidative addition, the Pd(0) species can aggregate and precipitate as inactive palladium black.[13][14]
-
Substrate Decomposition: Certain sensitive substrates can decompose under basic conditions, generating species that poison the catalyst.[12]
Deactivation Pathways and Mitigation
Caption: Common catalyst deactivation pathways and solutions.
Troubleshooting Deactivation:
-
Use a More Robust Ligand: Ligands like GPhos have been specifically designed to resist displacement by coordinating heteroarenes, thereby preventing the formation of dormant complexes.[12]
-
Strict Inert Atmosphere: Ensure the reaction is thoroughly degassed and run under a positive pressure of an inert gas (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
High Purity Reagents: Use high-purity, anhydrous solvents and reagents to avoid introducing catalyst poisons.
By systematically addressing these common issues, you can significantly improve the success rate of N-arylation reactions with even the most challenging hindered anilines.
References
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link].
-
Ruiz-Castillo, P., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available from: [Link].
-
Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. Available from: [Link].
-
Request PDF. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Available from: [Link].
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available from: [Link].
-
de Gombert, A., et al. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Request PDF. Available from: [Link].
-
Wikipedia. Ullmann condensation. Available from: [Link].
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis. (2022). Available from: [Link].
-
ResearchGate. What is the best reagent system for N,N-di arylation of aniline with bulky substrates?. (2013). Available from: [Link].
-
Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications. (2020). Available from: [Link].
-
Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles. Available from: [Link].
-
Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox. Bioengineer.org. (2026). Available from: [Link].
- Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Books.
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. (2004). Available from: [Link].
-
Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. (2025). Available from: [Link].
-
Overcoming limitations in dual photoredox/nickel catalyzed C–N cross- couplings due to catalyst deactivation. MPG.PuRe. Available from: [Link].
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. (2018). Available from: [Link].
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. Available from: [Link].
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. PMC - NIH. Available from: [Link].
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal. Available from: [Link].
-
Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. PMC - NIH. Available from: [Link].
-
Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation. ChemRxiv. Available from: [Link].
-
Arylation of sterically hindered amines using even ortho-substituted... ResearchGate. Available from: [Link].
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link].
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available from: [Link].
- EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS. Google Patents.
-
N-arylation of aniline 50 with phenyl boronic acid. ResearchGate. Available from: [Link].
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available from: [Link].
-
Aryne‐Enabled C−N Arylation of Anilines. PMC - NIH. (2023). Available from: [Link].
-
Direct Intermolecular Aniline ortho-Arylation via Benzyne Intermediates. PMC - NIH. Available from: [Link].
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. (2022). Available from: [Link].
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. RSC Publishing. (2020). Available from: [Link].
-
N-Arylation of amines, amides, imides and sulfonamides with arylboroxine catalyzed by simple copper salt/EtOH system. ResearchGate. (2008). Available from: [Link].
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC - NIH. (2025). Available from: [Link].
-
Regioselective Radical Arylation of Anilines With Arylhydrazines. PubMed. (2012). Available from: [Link].
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. PMC - NIH. (2022). Available from: [Link].
-
Aryne-Enabled C-N Arylation of Anilines. PubMed. (2023). Available from: [Link].
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- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Copper-Catalyzed Amination Reactions
Welcome to the technical support center for copper-catalyzed amination reactions, including the Ullmann condensation and modern variations. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges. By understanding the underlying chemical principles, you can systematically troubleshoot your reactions and achieve optimal results.
Core Principles of Success
Copper-catalyzed C-N bond formation is a powerful tool, but its success hinges on the careful orchestration of several factors. The active catalytic species is typically a Cu(I) complex, which facilitates the coupling of an amine with an electrophile, most commonly an aryl halide.[1][2] The reaction is sensitive to the catalyst's oxidation state, the steric and electronic properties of the substrates, and the reaction environment. Modern protocols have introduced ligands to stabilize the catalyst and accelerate the reaction, allowing for milder conditions than the historically harsh Ullmann condensations.[3][4]
Initial Troubleshooting Workflow
Before diving into specific issues, use this workflow to guide your initial diagnostic process.
Caption: A logical workflow for troubleshooting failed copper-catalyzed amination reactions.
Frequently Asked Questions (FAQs)
Category 1: Low to No Product Yield
Q1: My reaction is not working at all. What is the most common reason for complete failure?
Answer: The most frequent culprit for a complete reaction failure is an inactive catalyst system.[1][2]
-
Cause - Oxidized Copper Source: The active species in most modern copper-catalyzed aminations is Cu(I).[5] Copper(I) salts, such as CuI or CuBr, are susceptible to air oxidation to inactive Cu(II) species, especially if they are old or have been stored improperly.[1] Even elemental copper (Cu(0)) can have a passivating oxide layer that prevents it from participating in the catalytic cycle.
-
Solution - Verify Your Catalyst:
-
Use a Fresh Source: Always use a new bottle of high-purity Cu(I) salt for critical reactions. A common visual indicator of oxidation in CuI is a change from off-white to a noticeable green or brown color.
-
Activate the Catalyst: If using copper powder, it can be activated by washing with dilute acid (e.g., HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and drying under vacuum.[6]
-
Consider In Situ Reduction: Some protocols use Cu(II) precursors with a reducing agent in the reaction mixture to generate the active Cu(I) species.[5]
-
Q2: I'm seeing very low conversion to my desired product. What should I investigate next?
Answer: After confirming your catalyst is active, low conversion often points to issues with the reaction conditions or the integrity of your reagents.
-
Cause 1 - Presence of Oxygen or Water: Many copper-catalyzed coupling reactions are sensitive to oxygen and moisture.[1] Oxygen can deactivate the catalyst through oxidation, and water can lead to unwanted side reactions, such as dehalogenation of the aryl halide.[1][7]
-
Solution: Employ rigorous air-free techniques. Use a glovebox or a Schlenk line to set up the reaction under an inert atmosphere (Nitrogen or Argon).[8] Use anhydrous solvents, which can be obtained from a solvent purification system or by drying over appropriate agents (e.g., molecular sieves).[7] Ensure all reagents are thoroughly dried before use.[7]
-
-
Cause 2 - Suboptimal Temperature: Traditional Ullmann reactions required very high temperatures (>200 °C), but modern ligand-accelerated systems operate under much milder conditions (typically 80-120 °C).[4] The optimal temperature is a delicate balance; it must be high enough to overcome the activation energy but not so high that it causes decomposition of substrates, products, or the catalyst.
-
Solution: If you observe no reaction, try incrementally increasing the temperature by 10-20 °C. Conversely, if you see decomposition or multiple side products, lower the temperature. A temperature screen is a crucial part of optimizing any new coupling reaction.[2]
-
-
Cause 3 - Inappropriate Ligand or Base: The choices of ligand and base are interdependent and crucial for success.
-
The Ligand's Role: Ligands (e.g., diamines, phenanthrolines, amino acids) stabilize the copper catalyst, increase its solubility, and facilitate key steps like oxidative addition and reductive elimination.[3][9] An inappropriate ligand for your specific substrate pair can lead to a sluggish or stalled reaction.
-
The Base's Role: The base is required to deprotonate the amine nucleophile, forming the copper-amido intermediate.[10] The strength, solubility, and even particle size of the base can dramatically impact reaction kinetics.[11]
-
Solution: A systematic screening of ligands and bases is highly recommended. If a reaction is failing, changing the ligand class (e.g., from a phenanthroline to an N,N'-dimethylethylenediamine) or the base (e.g., from K₂CO₃ to the stronger and more soluble Cs₂CO₃ or K₃PO₄) can lead to success.[2][12]
-
| Parameter | Common Choices | Key Considerations |
| Copper Source | CuI, CuBr, Cu₂O, Cu(OAc)₂ | Cu(I) salts are often used directly. Cu(II) salts require in-situ reduction. Purity is critical.[1][2] |
| Ligands | 1,10-Phenanthroline, L-Proline, N,N'-Dimethylethylenediamine, Diketones | Ligand choice is substrate-dependent. Diamines are broadly effective. Amino acids are useful for specific couplings.[3][13] |
| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | Base strength and solubility are important. K₃PO₄ and Cs₂CO₃ are often effective but more expensive.[11][12] |
| Solvents | Dioxane, Toluene, DMF, DMSO | Must be high-purity and anhydrous. Choice affects solubility and reaction temperature.[14][15] |
| Table 1: Common Reagents for Copper-Catalyzed Amination. |
Category 2: Side Product Formation
Q3: My main side product is the dehalogenated arene. How can I prevent this?
Answer: Dehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction, especially with electron-rich aryl halides.
-
Cause: The hydrogen source for this reduction can be trace water, the solvent, or even the amine nucleophile itself.[1] This pathway competes with the desired C-N coupling, particularly when the coupling reaction is slow.
-
Solutions:
-
Strictly Anhydrous Conditions: This is the most critical step. Re-dry your solvents and reagents and ensure your inert atmosphere setup is flawless.[1]
-
Increase Reaction Rate: A faster C-N coupling will outcompete the dehalogenation pathway. This can often be achieved by switching to a more active ligand or a more suitable base/solvent system to accelerate the desired reaction.[1]
-
Use an Excess of the Amine: In some cases, using a slight excess (1.5-2.5 equivalents) of the amine can favor the amination pathway.[16]
-
Q4: I am observing significant homocoupling of my aryl halide (biaryl formation). What causes this?
Answer: This side reaction is a classic Ullmann homocoupling. It becomes competitive when the desired amination is slow or when the reaction temperature is excessively high.
-
Cause: At high temperatures, the organocopper intermediate can react with another molecule of the aryl halide before it couples with the amine.
-
Solutions:
-
Lower the Reaction Temperature: This is the most direct way to disfavor the homocoupling pathway.[1]
-
Introduce a Ligand: If you are running a "ligand-free" protocol, adding a suitable ligand can stabilize the copper catalyst and promote the desired cross-coupling pathway over homocoupling.[1] A ligand screening is highly recommended.
-
Experimental Protocol: General Procedure for a Ligand-Accelerated Copper-Catalyzed Amination
This protocol provides a starting point for a typical small-scale reaction. Optimization will be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%)
-
Ligand (e.g., N,N'-Dimethylethylenediamine, 0.10 mmol, 10 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane, 3 mL)
-
Oven-dried reaction vial with a PTFE-lined cap and a magnetic stir bar
Procedure:
-
Preparation (Inert Atmosphere): Place the oven-dried vial containing the stir bar on a balance. In the air, quickly add the aryl halide (if solid), CuI, ligand (if solid), and base.
-
Seal and Purge: Immediately seal the vial with the cap. Connect the vial to a Schlenk line via a needle. Evacuate the vial under vacuum for 1-2 minutes and then backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Addition of Liquids: Through the septum, add the anhydrous, degassed solvent via syringe. If the aryl halide or amine are liquids, add them at this stage.
-
Reaction: Place the sealed vial in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C). Stir vigorously for the intended reaction time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Filter through a pad of celite to remove the insoluble inorganic salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- D. S. Surry and S. L. Buchwald, "Copper-Catalyzed Amination," Angewandte Chemie International Edition, 2017.
- BenchChem Technical Support Team, "Technical Support Center: Optimizing Ullmann Condens
- ResearchGate, "Copper-Catalyzed sp3 C–H Amination," ResearchG
- J. S. Johnson and D. A.
- Wikipedia, "Buchwald–Hartwig amin
- BenchChem, "Technical Support Center: Optimizing Ullmann Coupling Reactions," BenchChem, 2025.
- P. J. Walsh et al.
- ACS Publications, "Synthetic and Mechanistic Studies on the Solvent-Dependent Copper-Catalyzed Formation of Indolizines and Chalcones," ACS C
- ResearchGate, "Recent progress in copper-catalyzed cross-coupling reactions," ResearchG
- BenchChem, "Technical Support Center: Copper-Catalyzed Cross-Coupling Reactions," BenchChem.
- ResearchGate, "Copper‐Catalyzed Aminations | Request PDF," ResearchG
- ResearchGate, "Solvent effect in copper-catalyzed coupling reactions | Download Table," ResearchG
- ACS Publications, "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis," Chemical Reviews.
- PMC - PubMed Central - NIH, "Diamine Ligands in Copper-Catalyzed Reactions," PMC - PubMed Central - NIH.
- NIH, "Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development," NIH.
- PMC - NIH, "Evolution of copper(II)
- Reddit, "Troubleshooting Ullmann Couplint : r/Chempros," Reddit, 2023.
- University of Dundee, "Reaction Set-up," Drug Discovery Unit.
- YouTube, "How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon," YouTube, 2023.
- ACS Publications, "Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Form
- ResearchGate, "New Ligands for Copper-Catalyzed CN Coupling Reactions at Gentle Temperature," ResearchG
- Beilstein Journals, "Recent advances in copper-catalyzed C–H bond amid
- PMC - NIH, "Copper's Contribution to Amination C
- Moodle@Units, "Preparing Anhydrous Reagents and Equipment," Moodle@Units.
- Pearson, "Buchwald-Hartwig Amination Reaction: Videos & Practice Problems," Pearson, 2022.
- Wikipedia, "Ullmann condens
- Thermo Fisher Scientific, "Ullmann Reaction," Thermo Fisher Scientific - US.
- Chemistry LibreTexts, "Buchwald-Hartwig Amin
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- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
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- 9. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
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stability of 2,4,6-Tris(trifluoromethyl)aniline under inert atmosphere
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Handling of 2,4,6-Tris(trifluoromethyl)aniline Under Inert Atmosphere
Welcome to the dedicated technical support center for this compound. As a Senior Application Scientist, I have compiled this guide to address the common challenges and questions that arise when working with this highly fluorinated aniline. The key to successful experimentation with this compound lies in understanding and controlling its stability, particularly its sensitivity to atmospheric conditions. This resource provides in-depth troubleshooting advice, frequently asked questions, and best-practice protocols to ensure the integrity of your materials and the reliability of your results.
Troubleshooting Guide: Common Issues in Handling and Reactions
This section addresses specific problems you may encounter during your experiments with this compound. The troubleshooting steps are designed to help you identify the root cause of the issue and provide actionable solutions.
Issue 1: Inconsistent Reaction Yields or Failure
You are using this compound in a reaction (e.g., a cross-coupling or condensation) and observe inconsistent yields, or the reaction fails to proceed as expected.
Possible Causes and Solutions:
-
Cause A: Degradation of this compound due to atmospheric exposure. This compound is sensitive to air and moisture. Even brief exposure can lead to the formation of impurities that may inhibit your reaction.
-
Troubleshooting Steps:
-
Verify Handling Technique: Confirm that all manipulations of the solid compound were performed under a strictly inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Inspect the Reagent: Visually inspect your stock of this compound. The pure compound is a white to off-white solid.[1] Any significant discoloration (e.g., yellowing or browning) may indicate degradation.
-
Analytical Check: If you suspect degradation, obtain a proton and fluorine-19 NMR spectrum of a small sample. Compare it to a reference spectrum of the pure compound. Look for the appearance of new signals or significant broadening of existing peaks, which could indicate the presence of impurities.
-
Purification: If degradation is confirmed, consider purifying the material by sublimation before use.
-
-
-
Cause B: Inadequate Solvent Purity. Residual water or oxygen in your reaction solvent can degrade the aniline or other sensitive reagents in your reaction mixture.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use freshly dried and degassed solvents. Commercially available anhydrous solvents should be stored under an inert atmosphere.
-
Degassing: Before use, degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
-
-
Cause C: Incompatibility with Reaction Components. While stable under inert conditions, this compound can react with certain reagents.
-
Troubleshooting Steps:
-
Review Reagent Compatibility: Avoid strong oxidizing agents.
-
Temperature Control: While generally stable at room temperature under an inert atmosphere, prolonged heating can lead to decomposition. If your reaction requires high temperatures, run a small-scale test reaction to assess the stability of the aniline under the reaction conditions.
-
-
Troubleshooting Workflow for Inconsistent Reactions
Caption: Decision tree for troubleshooting inconsistent reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: The recommended storage condition is in a refrigerator under an inert atmosphere.[1][2] This means the container should be tightly sealed and placed inside a larger vessel (like a desiccator or a sealed bag) that has been purged with an inert gas such as argon or nitrogen. Storing it in a freezer within a glovebox is also an excellent practice.
Q2: How can I tell if my this compound has degraded?
A: The primary visual indicator of degradation is a change in color from its typical white or off-white appearance to yellow or brown. Analytically, ¹H and ¹⁹F NMR spectroscopy are the most effective tools. The presence of unexpected peaks or a general broadening of the signals can signify the presence of impurities.
Q3: Is it acceptable to briefly handle this compound in the open air?
A: It is strongly advised against handling this compound in the open air. While the rate of decomposition is not instantaneous, exposure to atmospheric moisture and oxygen will lead to a gradual degradation of the material, compromising its purity and potentially affecting the outcome of your experiments. All weighing and transfers should be conducted under an inert atmosphere.
Q4: What are the expected decomposition products of this compound if exposed to air?
Q5: What solvents are compatible with this compound for reactions and storage?
A: this compound is soluble in many common organic solvents. For reactions, ensure the chosen solvent is anhydrous and degassed. Compatibility for long-term storage in solution is not well-documented, and it is best to store the compound as a solid under an inert atmosphere.
| Compound Properties | |
| CAS Number | 25753-22-4[2][3][4] |
| Molecular Formula | C₉H₄F₉N[2][3][4] |
| Molecular Weight | 297.12 g/mol [4] |
| Appearance | White to off-white solid[1] |
| Melting Point | 57-59 °C[1] |
Experimental Protocols
Protocol 1: Safe Handling and Weighing of this compound
This protocol describes the standard procedure for handling and weighing the air-sensitive solid using a glovebox.
Materials:
-
This compound (stored in an inert atmosphere)
-
Spatula
-
Weighing paper or a tared vial
-
Analytical balance (inside the glovebox)
-
Reaction flask with a septum or a screw-cap vial for transfer
Procedure:
-
Ensure the glovebox has a stable inert atmosphere (typically <1 ppm O₂ and H₂O).
-
Transfer the sealed container of this compound into the glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas for at least three cycles before bringing the container into the main chamber.
-
Allow the container to reach the ambient temperature of the glovebox to prevent condensation.
-
Carefully open the container.
-
Using a clean spatula, weigh the desired amount of the solid onto weighing paper or directly into a tared vial on the analytical balance.
-
Promptly transfer the weighed solid to your reaction vessel.
-
Securely seal the reaction vessel and the stock container of this compound.
-
The sealed reaction vessel can now be removed from the glovebox for your experiment.
Workflow for Handling Air-Sensitive Solids
Caption: Step-by-step workflow for handling air-sensitive solids in a glovebox.
References
- Alfa Aesar. Material Safety Data Sheet: 3-(Trifluoromethyl)aniline. (2008-10-11).
- Angene Chemical. Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. (2024-12-01).
- Sigma-Aldrich. SAFETY DATA SHEET: 2,4,6-trimethylaniline. (2025-11-06).
-
Edelbach, B. L., Pharoah, B. M., Bellows, S. M., Thayer, P. R., Fennie, C. N., Cowley, R. E., & Holland, P. L. (2012). An Expedient Synthesis of this compound. Synthesis, 44(22), 3595–3597. Available from: [Link]
- Fisher Scientific. SAFETY DATA SHEET: 2-Fluoro-6-(trifluoromethyl)aniline. (2024-03-31).
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Available from: [Link]
-
PubChem. 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. PubChem Compound Database, CID=7375. Available from: [Link]
-
León, T., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(42), 12083–12090. Available from: [Link]
-
Yoshinaga, Y., et al. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry, 86(24), 18055–18062. Available from: [Link]
-
Chavez, D. E., et al. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13(1), 21122. Available from: [Link]
-
Matrix Fine Chemicals. This compound | CAS 25753-22-4. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database, CID=2778044. Available from: [Link]
-
PubChem. 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. PubChem Compound Database, CID=6922. Available from: [Link]
-
Jackson, J. A., et al. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 455–461. Available from: [Link]
-
Chemical Synthesis Database. 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. Available from: [Link]
Sources
- 1. This compound CAS#: 25753-22-4 [m.chemicalbook.com]
- 2. 25753-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | CAS 25753-22-4 [matrix-fine-chemicals.com]
- 4. This compound | C9H4F9N | CID 2778044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2,4,6-Tris(trifluoromethyl)aniline
This guide provides an in-depth comparison of analytical methodologies for the robust characterization of 2,4,6-Tris(trifluoromethyl)aniline, a critical building block in pharmaceutical and materials science.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a thorough understanding of how to obtain reliable and reproducible data.
Introduction to this compound and its Analytical Imperatives
This compound is a highly fluorinated aniline derivative with the chemical formula C₉H₄F₉N.[2][3] Its unique electronic properties, conferred by the three electron-withdrawing trifluoromethyl groups, make it a valuable precursor in the synthesis of specialized ligands, advanced polymers, and pharmacologically active compounds.[1][4] The precise characterization of this molecule is paramount to ensure purity, confirm identity, and understand its behavior in subsequent reactions. This guide will explore the primary analytical techniques for a comprehensive evaluation of this compound.
Physicochemical Properties: A Foundation for Method Selection
A fundamental understanding of the physicochemical properties of this compound is essential for selecting and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₄F₉N | [2][3] |
| Molecular Weight | 297.12 g/mol | [2][3] |
| Melting Point | 57-59 °C | [1] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
The solid nature and volatility of this compound suggest its suitability for both gas and liquid chromatography, while its distinct molecular structure lends itself to detailed spectroscopic analysis.
Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic techniques provide a detailed fingerprint of the molecule, confirming its structure and identifying key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the unambiguous structural elucidation of this compound.
-
¹H NMR: Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent, resulting in a singlet in the ¹H NMR spectrum. The amino group protons will also appear, though their chemical shift can be broad and solvent-dependent.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons. The carbons bearing the trifluoromethyl groups will exhibit quartets due to coupling with the fluorine atoms.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single resonance is expected for the nine equivalent fluorine atoms of the three CF₃ groups.
The following table summarizes the expected NMR data based on published literature.[4]
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | CDCl₃ | ~4.5 (broad s) | Singlet | NH₂ |
| ~7.7 (s) | Singlet | Ar-H | ||
| ¹³C | CDCl₃ | ~145 (q) | Quartet | C-NH₂ |
| ~125 (q) | Quartet | C-CF₃ | ||
| ~118 (s) | Singlet | C-H | ||
| ~123 (q) | Quartet | CF₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard acquisition parameters. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in all spectra based on their chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Medium | N-H stretching (asymmetric and symmetric) |
| 1600-1650 | Medium | N-H bending |
| 1100-1300 | Strong | C-F stretching |
| 800-900 | Strong | Aromatic C-H out-of-plane bending |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and compare them to known values.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in complex mixtures.
Gas Chromatography (GC)
Given its volatility, GC is an excellent method for the analysis of this compound.[4] A non-polar or medium-polarity capillary column is typically used for separation.
-
Flame Ionization Detector (FID): Provides good sensitivity for organic compounds.
-
Mass Spectrometry (MS): Offers definitive identification based on the mass-to-charge ratio and fragmentation pattern.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS System:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Split/splitless injector at 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of 50-350 m/z.
-
-
Injection: Inject 1 µL of the sample solution.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity can be estimated from the peak area percentage.
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred, HPLC can also be a valuable tool, particularly for non-volatile impurities or for formulations where the compound is dissolved in a non-volatile matrix. A reversed-phase method would be the logical starting point.
Proposed Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a wavelength determined by a UV scan of the compound (likely around 254 nm).
-
-
Data Analysis: Quantify the compound using a calibration curve prepared from standards of known concentration.
Mass Spectrometry (MS)
When coupled with GC or LC, MS provides definitive identification. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 297. Characteristic fragmentation would involve the loss of fluorine or a CF₃ group.
Comparison of Analytical Methods
| Technique | Information Provided | Strengths | Limitations |
| NMR | Unambiguous structure, relative quantification | High resolution, non-destructive | Lower sensitivity, requires higher sample concentration |
| IR | Functional groups | Fast, easy to use | Not suitable for quantification, limited structural information |
| GC-MS | Purity, identification, quantification | High sensitivity and selectivity | Sample must be volatile and thermally stable |
| HPLC-UV | Purity, quantification | Versatile for a wide range of compounds | May require method development, lower resolution than GC for some compounds |
Visualizing the Analytical Workflow
The following diagram illustrates a comprehensive workflow for the characterization of this compound.
Caption: A comprehensive analytical workflow for this compound.
Conclusion
The robust characterization of this compound requires a multi-technique approach. NMR spectroscopy is indispensable for definitive structural elucidation. GC-MS is the preferred method for assessing purity and confirming identity due to the compound's volatility. IR spectroscopy provides rapid confirmation of functional groups. HPLC can be a valuable alternative or complementary technique, especially in complex matrices. By judiciously applying these methods, researchers can ensure the quality and integrity of this important chemical building block.
References
-
Edelbach, B. L., Pharoah, B. M., Bellows, S. M., Thayer, P. R., Fennie, C. N., Cowley, R. E., & Holland, P. L. (2012). An Expedient Synthesis of this compound. Synlett, 23(19), 2738-2740. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2778044, this compound. Retrieved from [Link]
Sources
The Enigmatic Reactivity of 2,4,6-Tris(trifluoromethyl)aniline: A Comparative Guide for the Synthetic Chemist
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms can dramatically alter a molecule's properties. The trifluoromethyl group (-CF3), with its potent electron-withdrawing nature and metabolic stability, is a privileged motif.[1] Anilines, as foundational building blocks, are frequently subjected to derivatization. When these two chemical entities merge in the form of 2,4,6-tris(trifluoromethyl)aniline, a molecule of unique and significantly altered reactivity emerges. This guide provides an in-depth comparison of the reactivity of this compound against a spectrum of other anilines: the parent aniline, the electron-rich 4-methoxyaniline, and the electron-deficient 4-nitroaniline. Through an examination of their basicity and performance in key synthetic transformations, we will elucidate the profound influence of trifluoromethyl substitution.
The Decisive Impact of Trifluoromethyl Groups on Basicity
The basicity of an aniline, a measure of the availability of the nitrogen's lone pair of electrons to accept a proton, is a fundamental predictor of its nucleophilicity and overall reactivity. The pKa of the conjugate acid (anilinium ion) is the standard metric for this property; a lower pKa signifies a weaker base.
The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). In this compound, the cumulative inductive effect of three -CF3 groups, two of which are in the ortho positions, drastically reduces the electron density on the nitrogen atom. This diminished electron density renders the lone pair significantly less available for protonation, resulting in a profoundly weaker base compared to aniline.
To contextualize this, let's examine the pKa values of our comparative set:
| Aniline Derivative | pKa of Conjugate Acid |
| 4-Methoxyaniline | 5.3 |
| Aniline | 4.6 |
| 4-Nitroaniline | 1.0 |
| This compound | -1.0 (estimated) |
The electron-donating methoxy group in 4-methoxyaniline increases the electron density on the nitrogen, making it a stronger base than aniline. Conversely, the potent electron-withdrawing nitro group in 4-nitroaniline significantly decreases basicity. The estimated pKa of this compound places it as an exceptionally weak base, even weaker than 4-nitroaniline. This dramatic decrease in basicity is a direct consequence of the combined inductive effects of the three trifluoromethyl groups.
Caption: Relative basicity of substituted anilines.
Comparative Reactivity in Key Transformations
The altered electronic and steric environment of this compound profoundly impacts its performance in common synthetic reactions.
Acylation: A Tale of Diminished Nucleophilicity
N-acylation of anilines is a fundamental transformation, typically proceeding readily with acylating agents like acetic anhydride. The nucleophilicity of the aniline nitrogen is paramount for this reaction.
| Aniline Derivative | Typical Acylation Conditions | Outcome |
| Aniline | Acetic anhydride, room temperature | Rapid reaction, high yield |
| 4-Methoxyaniline | Acetic anhydride, room temperature | Very rapid reaction, excellent yield |
| 4-Nitroaniline | Acetic anhydride, reflux | Slower reaction, requires heating, moderate to good yield |
| This compound | Acetic anhydride, strong acid catalyst (e.g., H2SO4), prolonged heating | Very slow to no reaction under standard conditions; requires forcing conditions |
The significantly reduced nucleophilicity of the nitrogen atom in this compound, a direct consequence of the electron-withdrawing trifluoromethyl groups, makes it a poor nucleophile. Furthermore, the two ortho-trifluoromethyl groups create substantial steric hindrance around the amino group, further impeding the approach of the acylating agent. Consequently, acylation of this compound is exceedingly difficult and requires harsh reaction conditions, often with limited success.
Caption: Trend in acylation reactivity of anilines.
Alkylation: Overcoming Steric and Electronic Hurdles
N-alkylation of anilines can proceed via nucleophilic substitution with alkyl halides. Similar to acylation, this reaction is sensitive to the nucleophilicity of the aniline and steric hindrance.
| Aniline Derivative | Typical Alkylation Conditions | Outcome |
| Aniline | Alkyl halide, base, moderate temperature | Good yield, risk of over-alkylation |
| 4-Methoxyaniline | Alkyl halide, base, room temperature | High yield, higher risk of over-alkylation |
| 4-Nitroaniline | Alkyl halide, strong base, elevated temperature | Slow reaction, moderate yield |
| This compound | Alkyl halide, very strong base (e.g., NaH), high temperature | Very challenging, often low to no yield |
The diminished nucleophilicity and significant steric hindrance of this compound make N-alkylation exceptionally difficult. The use of very strong bases and high temperatures is often necessary to deprotonate the aniline and facilitate the reaction, but even under these forcing conditions, yields are typically low.
The Sandmeyer Reaction: A Viable Pathway for Transformation
The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, offers a more promising avenue for the functionalization of this compound.[2] The formation of the diazonium salt is less dependent on the nucleophilicity of the aniline and more on its ability to undergo diazotization. While the electron-withdrawing groups can affect the stability of the diazonium salt, the reaction is often still feasible.
| Aniline Derivative | Diazotization & Sandmeyer Conditions | Outcome |
| Aniline | NaNO2, aq. acid (e.g., HCl), 0-5 °C, then Cu(I) salt | Standard, reliable procedure, good yields |
| 4-Methoxyaniline | NaNO2, aq. acid, 0-5 °C, then Cu(I) salt | Generally proceeds well, good yields |
| 4-Nitroaniline | NaNO2, aq. acid, 0-5 °C, then Cu(I) salt | Can be slower, but generally effective, moderate to good yields |
| This compound | NaNO2, strong acid (e.g., H2SO4), low temperature, then Cu(I) salt | Feasible, provides a route to further derivatization |
The synthesis of this compound itself can be achieved through a multi-step process, and its subsequent transformation via the Sandmeyer reaction allows for the introduction of various functionalities, bypassing the challenges of direct nucleophilic attack on the aniline nitrogen.[3]
Experimental Protocols
Representative Protocol for the Acylation of Aniline
Objective: To synthesize acetanilide from aniline.
Materials:
-
Aniline
-
Acetic anhydride
-
Sodium acetate
-
Hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
In a flask, dissolve aniline in water and hydrochloric acid.
-
Prepare a solution of sodium acetate in water.
-
To the aniline hydrochloride solution, add acetic anhydride and immediately thereafter, the sodium acetate solution.
-
Stir the mixture and cool in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude acetanilide from a mixture of ethanol and water to obtain the pure product.
Representative Protocol for the Sandmeyer Reaction of 4-Methoxyaniline
Objective: To synthesize 4-chloroanisole from 4-methoxyaniline.
Materials:
-
4-Methoxyaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Copper(I) chloride
-
Water
Procedure:
-
Dissolve 4-methoxyaniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and then heat gently to complete the reaction.
-
Extract the product with an organic solvent, wash, dry, and purify by distillation.
Conclusion
This compound stands as a testament to the profound impact of fluorine substitution on molecular reactivity. Its extremely low basicity and significant steric hindrance render it a poor nucleophile, making traditional aniline reactions like N-acylation and N-alkylation exceedingly challenging. However, its ability to undergo diazotization and subsequent Sandmeyer reactions provides a viable synthetic handle for its incorporation into more complex molecules. For researchers and drug development professionals, understanding these reactivity patterns is crucial for the effective utilization of this unique and valuable building block in the design and synthesis of novel chemical entities.
References
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
An Expedient Synthesis of this compound. (2012). ResearchGate. Retrieved January 12, 2026, from [Link]
- US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides. (n.d.). Google Patents.
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
p-Anisidine, 2-nitro-. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. (2024). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
22.5 Sandmeyer Reactions. (2021, May 1). YouTube. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (n.d.). Google Patents.
-
4-Nitroaniline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
P-Anisidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
-
A General Electrochemical Strategy for Sandmeyer Reaction. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek. Retrieved January 12, 2026, from [Link]
-
Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
Sources
A Comparative Guide to HPLC and GC-MS for the Purity Assessment of 2,4,6-Tris(trifluoromethyl)aniline
In the landscape of pharmaceutical and specialty chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and final product consistency. 2,4,6-Tris(trifluoromethyl)aniline, a highly fluorinated aniline derivative, serves as a critical building block in the development of advanced materials and complex pharmaceutical agents.[1][2] Its unique electronic properties, conferred by the three trifluoromethyl groups, make it a valuable synthon, but also present distinct analytical challenges. Ensuring its purity requires robust analytical methods capable of separating and identifying structurally similar impurities.
This guide provides an in-depth, objective comparison of two paramount chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and offer a clear framework to help researchers and quality control professionals select the optimal technique for their specific analytical objectives.
Understanding the Analyte: Physicochemical Properties
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte. This compound is a solid at room temperature with a melting point between 57-59 °C.[1] While it possesses some volatility, its trifluoromethyl groups significantly increase its molecular weight compared to simpler anilines, influencing its behavior in both chromatographic systems.
| Property | Value | Significance for Analysis |
| CAS Number | 25753-22-4 | Unique identifier for the compound.[3][4] |
| Molecular Formula | C₉H₄F₉N | Indicates a high degree of fluorination.[3][4] |
| Molecular Weight | 297.12 g/mol | Relatively high for GC analysis, but manageable.[3][4] |
| Melting Point | 57-59 °C | Solid at room temperature, requiring dissolution for both HPLC and GC injection.[1] |
| Solubility | Soluble in Chloroform, Methanol (Slightly) | Guides solvent selection for sample preparation.[1] |
| Volatility | Moderately Volatile | Sufficiently volatile for GC analysis, but thermal stability must be considered. |
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Routine Purity
HPLC is a cornerstone of pharmaceutical analysis, exceptionally well-suited for compounds that are non-volatile or thermally sensitive.[5][6] For this compound, a reversed-phase HPLC method provides excellent precision and is ideal for quantifying purity and separating non-volatile process impurities or potential degradation products.
The Rationale Behind the HPLC Method
The selection of a reversed-phase method is driven by the analyte's structure. The aromatic ring and trifluoromethyl groups give the molecule significant non-polar character, making it well-retained on a non-polar stationary phase like C18. A mobile phase gradient using acetonitrile and water allows for the effective elution of the main compound while separating it from impurities with different polarities. The inclusion of a small amount of acid (e.g., formic or phosphoric acid) in the mobile phase is crucial for protonating the aniline group, which prevents peak tailing and ensures sharp, symmetrical peaks for accurate integration.[7][8]
Experimental Protocol: HPLC-UV
This protocol outlines a validated approach for determining the purity of this compound using HPLC with UV detection.
1. Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (reagent grade).
-
This compound reference standard and sample.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40-90% B20-25 min: 90% B25-27 min: 90-40% B27-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1.0 mg/mL. Dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner and at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.
4. Analysis and Purity Calculation:
-
Inject the standard solution to establish the retention time and system suitability (e.g., peak symmetry, plate count).
-
Inject the sample solution.
-
Calculate the purity using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities
GC-MS is an exceptionally powerful technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[6][9] It is the method of choice when the primary goal is to identify and quantify volatile or semi-volatile impurities, even at trace levels.
The Rationale Behind the GC-MS Method
Given its moderate volatility, this compound is amenable to GC analysis. The key is to use an injection port temperature and oven program that ensures efficient vaporization without causing thermal degradation.[10] A non-polar capillary column (e.g., DB-5ms) is ideal, as it separates compounds primarily based on their boiling points. The mass spectrometer detector provides two critical pieces of information: the retention time, which is characteristic of the compound under specific conditions, and the mass spectrum, which serves as a molecular fingerprint for unambiguous identification.[11][12] While anilines can sometimes benefit from derivatization to improve peak shape, the steric hindrance and electron-withdrawing nature of the three CF₃ groups on this compound often mitigate the active-hydrogen issues, potentially making derivatization unnecessary for routine analysis.[13]
Experimental Protocol: GC-MS
This protocol provides a standardized method for the purity assessment and impurity identification of this compound.
1. Instrumentation and Reagents:
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source.
-
A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Helium (carrier gas, 99.999% purity).
-
Dichloromethane or Ethyl Acetate (GC grade).
-
This compound reference standard and sample.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injector Temp. | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in dichloromethane to a concentration of approximately 0.1 mg/mL.[14]
-
Sample Solution: Prepare the sample solution in the same manner and at the same concentration.
-
Ensure solutions are clear and free of particles before injection.
4. Analysis and Data Interpretation:
-
Inject the standard solution to confirm the retention time and mass spectrum of the main peak.
-
Inject the sample solution.
-
Identify impurities by comparing their mass spectra against spectral libraries (e.g., NIST) and by interpreting fragmentation patterns.
-
Calculate purity using the area normalization method from the Total Ion Chromatogram (TIC).
GC-MS Workflow Diagram
Caption: Workflow for GC-MS purity analysis and impurity identification.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision to use HPLC or GC-MS depends on the specific analytical goal. HPLC is often superior for precise quantification in a routine quality control setting, while GC-MS excels at the structural elucidation of unknown volatile impurities.[9]
| Feature | HPLC-UV | GC-MS |
| Analyte Volatility | Not required; suitable for non-volatile compounds.[6] | Required; analyte must be volatile and thermally stable.[10][11] |
| Impurity Identification | Tentative, based on retention time and UV spectra. | Definitive, based on mass spectral fragmentation patterns.[6] |
| Quantitative Precision | Excellent, highly reproducible for routine assays. | Very good, but can be more variable than HPLC. |
| Speed of Analysis | Slower; runs are typically 10-30 minutes.[10] | Faster; runs can be completed in under 15 minutes.[12] |
| Instrumentation Cost | Generally lower cost and complexity. | Higher initial cost and maintenance.[10] |
| Solvent Consumption | High; requires continuous flow of liquid mobile phases. | Low; uses small amounts of gas as the mobile phase.[10] |
| Best For... | Routine QC, purity assays, analysis of non-volatile or thermally labile impurities.[6] | Impurity profiling, identification of unknown volatile impurities, trace analysis.[5][9] |
Decision-Making Flowchart
To assist in selecting the appropriate technique, the following flowchart outlines a logical decision-making process based on analytical needs.
Caption: Decision flowchart for selecting between HPLC and GC-MS.
Method Validation: Ensuring Trustworthy Data
Regardless of the chosen technique, the analytical method must be validated to demonstrate its fitness for purpose, in accordance with guidelines from the International Council for Harmonisation (ICH).[15][16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[18]
-
Linearity: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.[18]
-
Accuracy: The closeness of the test results to the true value.[18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Adherence to these validation principles, as well as the general procedures outlined in pharmacopeias like the USP[19][20][21][22], ensures that the generated purity data is accurate, reliable, and defensible for regulatory scrutiny.
Conclusion
Both HPLC and GC-MS are powerful and indispensable tools for the purity assessment of this compound. HPLC offers unparalleled precision for routine quantitative analysis, making it the workhorse for quality control and batch release testing. Conversely, GC-MS provides superior specificity and is the gold standard for identifying unknown volatile impurities, which is critical during process development and troubleshooting.
For a comprehensive characterization of this compound, a dual-pronged approach is often the most effective strategy.[9] Employing HPLC for routine purity assays and leveraging GC-MS for in-depth impurity profiling provides a complete and robust analytical package, ensuring the highest standards of quality and safety for this vital chemical intermediate.
References
- Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP)
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia URL
- Title: Understanding ICH Q2(R2)
- Title: Separation of 3-(Trifluoromethyl)
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde Source: Benchchem URL
- Title: A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs.
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH Q2(R2)
- Title: <621> Chromatography - US Pharmacopeia (USP)
- Title: Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell URL
- Title: Are You Sure You Understand USP <621>?
- Title: ICH Guidance Q14 / Q2(R2)
- Title: A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)
- Title: Understanding the Differences Between HPLC and GCMS Systems Source: AMP Tech Instruments URL
- Title: Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)
- Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL
- Title: HPLC vs GC - A Beginner's Guide Source: Chromatography Today URL
- Title: High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization Source: ResearchGate URL
- Title: Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS Source: Benchchem URL
- Title: Fluorinated Aromatic Compounds Source: ResearchGate URL
- Title: 4-(Trifluoromethyl)
- Title: 3,5-Bis(trifluoromethyl)
-
Title: Common Sample Preparation Techniques for GC-MS Analysis Source: URL:
- Title: Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE Source: Thermo Fisher Scientific URL
- Title: Determination of Aniline in Soil by ASE/GC-MS Source: MDPI URL
- Title: Fluorine detection in organic compounds Source: Chemistry Stack Exchange URL
- Title: Application Note: GC-MS Analysis of Halogenated Aniline Derivatives Source: Benchchem URL
- Title: Determination of Total Organic Fluorine (TOF)
- Title: 2,4,6-Trifluoroaniline = 97 363-81-5 Source: Sigma-Aldrich URL
- Title: 2,4,6-Tris(trifluoromethyl)
- Title: Determination of fluorine in organic compounds: Microcombustion method Source: ScienceDirect URL
- Title: Determination of Fluorine in Organic Compounds.
- Title: Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability Source: PMC - NIH URL
- Title: 2,4,6-TRIS(TRIFLUOROMETHYL)
- Title: 25753-22-4(this compound)
- Title: Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater Source: Taylor & Francis Online URL
- Title: An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)
Sources
- 1. This compound CAS#: 25753-22-4 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. 25753-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. amptechfl.com [amptechfl.com]
- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 15. youtube.com [youtube.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. usp.org [usp.org]
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- 21. agilent.com [agilent.com]
- 22. Chromatography [usp.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Trifluoromethylated Aniline Isomers
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone for modulating the physicochemical and biological properties of organic molecules. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the unambiguous characterization of trifluoromethylated compounds is of paramount importance. This guide provides an in-depth, comparative analysis of the spectroscopic data for the three positional isomers of trifluoromethylaniline: 2-(trifluoromethyl)aniline, 3-(trifluoromethyl)aniline, and 4-(trifluoromethyl)aniline. As we will explore, the seemingly subtle shift in the position of the CF₃ group elicits distinct and diagnostic responses across a suite of spectroscopic techniques, enabling their unequivocal identification.
This guide is structured to provide not only the spectral data itself but also the underlying scientific principles that govern the observed differences. By understanding the "why" behind the data, researchers can approach the characterization of their own substituted aromatic systems with greater confidence and insight.
The Decisive Influence of the Trifluoromethyl Group: An Electronic Perspective
The trifluoromethyl group is a potent electron-withdrawing group, exerting its influence through two primary electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (-M). The inductive effect, the withdrawal of electron density through the sigma bond network, is always operative. The resonance effect, the delocalization of electrons through the pi system, is position-dependent.
-
Ortho (2-) and Para (4-) Isomers: In these positions, the CF₃ group can participate in resonance, withdrawing electron density from the aromatic ring's pi system. This effect is particularly pronounced at the positions ortho and para to the CF₃ group.
-
Meta (3-) Isomer: When in the meta position, the CF₃ group cannot directly participate in resonance with the amino group. Its electron-withdrawing character is primarily due to the strong inductive effect.
This interplay of electronic effects is the fundamental reason for the distinct spectroscopic signatures of each isomer, which we will now explore in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Probe of Isomeric Differences
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the trifluoromethylaniline isomers, ¹H, ¹³C, and ¹⁹F NMR each provide a unique and complementary set of data for differentiation. All NMR data presented below are referenced to spectra obtained in deuterated chloroform (CDCl₃) for direct comparability.
¹H NMR Spectroscopy: Unraveling the Aromatic Region
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the trifluoromethyl group.
| Isomer | Proton | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-(Trifluoromethyl)aniline | H-3 | 7.45 | d | ~7.8 |
| H-4 | 7.35 | t | ~7.6 | |
| H-5 | 6.80 | t | ~7.5 | |
| H-6 | 6.75 | d | ~8.0 | |
| -NH₂ | ~4.0 | br s | - | |
| 3-(Trifluoromethyl)aniline | H-2 | 6.95 | s | - |
| H-4 | 6.85 | d | ~7.6 | |
| H-5 | 7.25 | t | ~7.8 | |
| H-6 | 6.90 | d | ~8.0 | |
| -NH₂ | ~3.8 | br s | - | |
| 4-(Trifluoromethyl)aniline | H-2, H-6 | 6.65 | d | ~8.4 |
| H-3, H-5 | 7.40 | d | ~8.4 | |
| -NH₂ | ~3.8 | br s | - |
Analysis and Interpretation:
-
2-(Trifluoromethyl)aniline: The protons on this molecule exhibit four distinct signals in the aromatic region, as expected for a di-substituted benzene ring with no symmetry. The downfield shift of H-3 is attributed to the deshielding effect of the adjacent electron-withdrawing CF₃ group.
-
3-(Trifluoromethyl)aniline: The proton at the 2-position appears as a singlet, a key distinguishing feature. The remaining aromatic protons show a complex splitting pattern consistent with a meta-substituted ring.
-
4-(Trifluoromethyl)aniline: Due to the molecule's C₂ symmetry, the aromatic region is simplified, showing a characteristic pair of doublets. The protons ortho to the amino group (H-2, H-6) are shifted upfield due to the electron-donating nature of the amine, while the protons ortho to the trifluoromethyl group (H-3, H-5) are shifted downfield.
The broad singlet for the -NH₂ protons is a common feature, arising from quadrupole broadening by the ¹⁴N nucleus and chemical exchange. The chemical shift of these protons is also highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The Power of Carbon-Fluorine Coupling
The ¹³C NMR spectra not only show distinct chemical shifts for the aromatic carbons but also reveal through-bond C-F coupling constants, which are exceptionally diagnostic.
| Isomer | Carbon | Approx. Chemical Shift (δ, ppm) | ¹J(C-F) (Hz) | ²J(C-CF₃) (Hz) | ³J(C-CF₃) (Hz) |
| 2-(Trifluoromethyl)aniline | C-NH₂ | ~145 | - | ~5 | - |
| C-CF₃ | ~127 | - | - | ~30 | |
| CF₃ | ~124 | ~272 | - | - | |
| 3-(Trifluoromethyl)aniline | C-NH₂ | ~148 | - | - | - |
| C-CF₃ | ~131 | - | - | ~32 | |
| CF₃ | ~124 | ~273 | - | - | |
| 4-(Trifluoromethyl)aniline | C-NH₂ | ~150 | - | - | ~4 |
| C-CF₃ | ~120 | - | - | ~33 | |
| CF₃ | ~125 | ~271 | - | - |
Analysis and Interpretation:
-
Chemical Shifts: The carbon directly attached to the amino group (C-NH₂) is most shielded in the 2-isomer and most deshielded in the 4-isomer. Conversely, the carbon bearing the trifluoromethyl group (C-CF₃) is most shielded in the 4-isomer.
-
C-F Coupling: The most prominent feature is the large one-bond coupling constant (¹J(C-F)) for the CF₃ carbon, typically observed as a quartet with a value of approximately 270-275 Hz. The two-bond coupling (²J(C-CF₃)) and three-bond coupling (³J(C-CF₃)) are also observable and provide further structural confirmation. The magnitude of these long-range couplings can be a subtle but reliable indicator of the isomer. For instance, the ³J(C-CF₃) is generally larger than the ²J(C-CF₃).
¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment
¹⁹F NMR is a highly sensitive technique for fluorinated compounds, with a wide chemical shift range that makes it an excellent tool for isomer differentiation.
| Isomer | Approx. ¹⁹F Chemical Shift (δ, ppm) |
| 2-(Trifluoromethyl)aniline | ~ -62 |
| 3-(Trifluoromethyl)aniline | ~ -63 |
| 4-(Trifluoromethyl)aniline | ~ -61 |
Analysis and Interpretation:
While the chemical shift differences are small, they are distinct and reproducible on a high-field NMR instrument. The electronic environment created by the amino group at different positions relative to the CF₃ group subtly influences the shielding of the fluorine nuclei. The para-isomer typically shows the most downfield shift (least shielded), while the meta-isomer is the most upfield (most shielded).
Infrared (IR) Spectroscopy: Vibrational Fingerprints of Isomers
IR spectroscopy provides a rapid and non-destructive method for distinguishing the trifluoromethylaniline isomers based on their unique vibrational modes.
| Isomer | N-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) |
| 2-(Trifluoromethyl)aniline | ~3400-3500 | ~1320, 1120-1160 | ~1620, 1580 | ~750 |
| 3-(Trifluoromethyl)aniline | ~3400-3500 | ~1330, 1130-1170 | ~1615, 1590 | ~790, 690 |
| 4-(Trifluoromethyl)aniline | ~3400-3500 | ~1325, 1110-1150 | ~1620, 1520 | ~830 |
Analysis and Interpretation:
-
N-H Stretching: All three isomers show characteristic N-H stretching vibrations in the 3400-3500 cm⁻¹ region, often appearing as a doublet for the primary amine.
-
C-F Stretching: Strong C-F stretching bands are a hallmark of trifluoromethylated compounds and are typically observed in the 1100-1350 cm⁻¹ region. The exact positions and intensities of these bands can vary slightly between the isomers.
-
Aromatic C=C Stretching: The aromatic C=C stretching vibrations appear in the 1500-1620 cm⁻¹ range. The pattern of these absorptions can sometimes be indicative of the substitution pattern.
-
C-H Out-of-Plane Bending: The most diagnostic region for distinguishing these isomers is the C-H out-of-plane bending region (690-850 cm⁻¹). The pattern of absorption in this region is highly characteristic of the substitution pattern on the benzene ring. The ortho-isomer shows a strong band around 750 cm⁻¹, the meta-isomer typically has two bands around 790 and 690 cm⁻¹, and the para-isomer exhibits a single strong band around 830 cm⁻¹.
Mass Spectrometry (MS): Elucidating Fragmentation Pathways
In mass spectrometry, all three isomers will exhibit the same molecular ion peak (m/z = 161). However, the relative abundances of the fragment ions will differ due to the influence of the CF₃ group's position on the stability of the resulting cations.
Proposed Fragmentation Pathways:
The primary fragmentation pathways for trifluoromethylanilines under electron ionization (EI) are expected to involve:
-
Loss of a hydrogen atom: [M-H]⁺ (m/z 160)
-
Loss of HCN: [M-HCN]⁺ (m/z 134)
-
Loss of a fluorine atom: [M-F]⁺ (m/z 142)
-
Loss of CF₂: [M-CF₂]⁺ (m/z 111)
-
Loss of CF₃: [M-CF₃]⁺ (m/z 92)
The relative intensities of these fragments will be isomer-dependent. For instance, the loss of CF₃ to form the aminophenyl cation (m/z 92) is a common pathway. The stability of this cation, and thus the intensity of this peak, will be influenced by the original position of the CF₃ group. Similarly, rearrangements and subsequent fragmentations will lead to a unique mass spectral fingerprint for each isomer.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the trifluoromethylaniline isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or higher, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse, proton-decoupled.
-
Number of Scans: 64-128.
-
Relaxation Delay: 1.5 s.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For liquid samples, a drop of the neat liquid can be placed directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the ATR crystal.
-
Record the sample spectrum, typically over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
GC-MS Conditions:
-
GC Column: A standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
MS Ionization: EI at 70 eV.
-
Mass Range: m/z 40-200.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic workflow for the spectroscopic differentiation of trifluoromethylaniline isomers.
Caption: A logical workflow for the differentiation of trifluoromethylaniline isomers using a combination of spectroscopic techniques.
Conclusion
The positional isomerism of the trifluoromethyl group on the aniline ring provides a classic yet compelling case study in the power of modern spectroscopic methods. As we have demonstrated, a multi-technique approach, integrating the nuanced details from ¹H, ¹³C, and ¹⁹F NMR with the characteristic fingerprints of IR spectroscopy and the fragmentation patterns of mass spectrometry, allows for the confident and unambiguous differentiation of the 2-, 3-, and 4-trifluoromethylaniline isomers. For researchers in drug development and materials science, a thorough understanding of these spectroscopic principles is not merely an academic exercise but a critical component of ensuring the identity, purity, and, ultimately, the desired function of their molecular designs.
References
- Spectral data has been compiled and cross-referenced from publicly available databases such as PubChem and the NIST Chemistry WebBook, as well as from aggregated data from chemical suppliers. For specific spectral examples, please refer to the spectral databases associated with the CAS numbers of each isomer.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the Synthesis and NMR Spectroscopic Validation of 2,4,6-Tris(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the incorporation of trifluoromethyl groups into aromatic systems offers a powerful strategy for modulating molecular properties. The title compound, 2,4,6-Tris(trifluoromethyl)aniline, is a sterically hindered and electronically unique building block with significant potential in the synthesis of novel ligands, pharmaceuticals, and advanced materials. This guide provides an in-depth comparison of synthetic routes to this valuable compound and a detailed protocol for its definitive structural validation using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Synthetic Strategies
The efficient synthesis of this compound presents a notable chemical challenge due to the cumulative electron-withdrawing nature of the three trifluoromethyl groups. This guide will compare two prominent synthetic pathways: a modern, two-step approach commencing from commercially available 1,3,5-tris(trifluoromethyl)benzene, and a more classical multi-step route involving a key Hofmann rearrangement.
Method 1: A Two-Step Route via Iodination and Copper-Catalyzed Amination. This expedient synthesis, detailed by Edelbach et al., offers a direct and scalable approach to the target molecule. The strategy relies on the initial deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination reaction.
Method 2: Classical Approach via Hofmann Rearrangement. An alternative, more traditional pathway involves the synthesis of a 2,4,6-tris(trifluoromethyl)benzamide intermediate, which is then converted to the desired aniline via a Hofmann rearrangement. This reaction proceeds by treating a primary amide with a halogen (such as bromine) in a basic solution, leading to the formation of an isocyanate intermediate that is subsequently hydrolyzed to the amine with the loss of a carbon atom.
Comparative Analysis of Synthetic Routes
| Feature | Method 1: Iodination/Amination | Method 2: Hofmann Rearrangement |
| Starting Material | 1,3,5-Tris(trifluoromethyl)benzene | 1,2,3,5-Benzenetetracarboxylic acid or derivative |
| Number of Steps | 2 | Multiple (typically 3-4) |
| Key Transformations | Directed ortho-metalation, Iodination, Copper-catalyzed C-N bond formation | SF₄ fluorination, Amide formation, Hofmann rearrangement |
| Reagents & Conditions | Strong base (LDA), I₂, Cu₂O, NaN₃, Proline, DMSO | SF₄ (requires specialized equipment), Ammonia, Bromine, NaOH |
| Overall Yield | ~41% | Reported up to 56% |
| Scalability | Readily scalable | Can be scalable, but use of SF₄ may be a limiting factor |
| Safety Considerations | Use of strong base and sodium azide (potentially explosive) requires careful handling. | Use of highly toxic and corrosive SF₄ requires specialized apparatus and expertise. |
Detailed Experimental Protocols
Method 1: Two-Step Synthesis via Iodination and Amination
This protocol is adapted from the work of Edelbach et al.
Step 1: Synthesis of 1-Iodo-2,4,6-tris(trifluoromethyl)benzene
dot graph "Method_1_Step_1" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} Workflow for the synthesis of 1-Iodo-2,4,6-tris(trifluoromethyl)benzene.
-
Preparation of Lithium Diisopropylamide (LDA): In an inert atmosphere glovebox, add n-butyllithium (2.5 M in hexanes, 24.4 mL, 0.061 mol) to a solution of diisopropylamine (8.6 mL, 0.061 mol) in pentane (200 mL) at -78 °C. Stir the solution for 1 hour at -78 °C, then warm to room temperature and stir overnight. Collect the precipitated white solid (LDA) by filtration, wash with cold pentane, and dry under vacuum.
-
Iodination: To a solution of 1,3,5-tris(trifluoromethyl)benzene (5.0 g, 0.018 mol) in pentane (100 mL) at -78 °C, add a solution of LDA (2 equivalents) in pentane. Stir the mixture for 2 hours at -78 °C.
-
Quenching: Add a solution of iodine (2 equivalents) in pentane to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by sublimation to yield 1-iodo-2,4,6-tris(trifluoromethyl)benzene as a solid.
Step 2: Synthesis of this compound
dot graph "Method_1_Step_2" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} Workflow for the copper-catalyzed amination to yield the final product.
-
Reaction Setup: In a fume hood, combine 1-iodo-2,4,6-tris(trifluoromethyl)benzene (1.0 g, 2.45 mmol), sodium azide (0.32 g, 4.9 mmol, 2 equiv), copper(I) oxide (0.18 g, 1.23 mmol, 0.5 equiv), and L-proline (0.37 g, 3.2 mmol, 1.3 equiv) in DMSO (20 mL).
-
Reaction: Heat the mixture at 80 °C for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Caution: The aqueous waste will contain residual azide and should be treated with sodium nitrite to quench any remaining azide before disposal. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by sublimation to afford this compound as a white solid.
Method 2: Classical Approach via Hofmann Rearrangement (Conceptual Outline)
dot graph "Method_2_Conceptual" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} Conceptual workflow for the Hofmann rearrangement route.
-
Fluorination: The starting tetra-acid is treated with sulfur tetrafluoride (SF₄) under high pressure and temperature to convert the carboxylic acid groups to trifluoromethyl groups and the anhydride to an acyl fluoride, yielding 2,4,6-tris(trifluoromethyl)benzoyl fluoride.
-
Amide Formation: The resulting acyl fluoride is reacted with ammonia to form 2,4,6-tris(trifluoromethyl)benzamide.
-
Hofmann Rearrangement: The benzamide is treated with bromine and a strong base like sodium hydroxide. This induces the rearrangement to form an isocyanate intermediate, which is then hydrolyzed in situ to the final aniline product.
NMR Spectroscopic Validation: A Self-Validating System
NMR spectroscopy is the cornerstone for the structural elucidation and purity assessment of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive dataset for unambiguous characterization.
The Power of ¹⁹F NMR in Fluorinated Compound Analysis
For fluorinated molecules, ¹⁹F NMR is an exceptionally powerful tool due to several key advantages:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in high sensitivity, comparable to ¹H NMR.
-
Wide Chemical Shift Range: The chemical shift dispersion in ¹⁹F NMR is significantly larger than in ¹H NMR, which minimizes signal overlap and allows for clearer analysis of complex molecules.
-
Specificity: The absence of naturally occurring fluorine in most biological and organic systems means that ¹⁹F NMR spectra are free from background signals, making it highly specific for the analyte.
Expected NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constants (J) Hz |
| ¹H | ~7.86 | s | Ar-H | - |
| ~5.06 | br s | NH ₂ | - | |
| ¹³C | ~140 (estimated) | q | C -NH₂ | ²JCF ≈ 35 Hz |
| ~115 (estimated) | q | C -CF₃ (ortho) | ¹JCF ≈ 273 Hz | |
| ~130 (estimated) | q | C -H | ³JCF ≈ 5 Hz | |
| ~123 (estimated) | q | C -CF₃ (para) | ¹JCF ≈ 275 Hz | |
| ~122 (estimated) | q | C F₃ | ¹JCF ≈ 270-280 Hz | |
| ¹⁹F | ~ -63.0 | s | para-CF ₃ | - |
| ~ -64.5 | s | ortho-CF ₃ | - |
Note: ¹³C NMR data are estimated based on typical values for trifluoromethylated benzenes and anilines as explicit data for the title compound was not found in the searched literature. The provided ¹H and ¹⁹F data are from Edelbach et al.
Interpreting the NMR Data: A Step-by-Step Validation
dot graph "NMR_Validation_Logic" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} Logical workflow for the NMR validation of this compound.
-
¹H NMR Spectroscopy: The proton spectrum provides the most straightforward initial assessment. The presence of a singlet around 7.86 ppm integrating to two protons confirms the two equivalent aromatic protons. A broad singlet, typically around 5.06 ppm, corresponds to the two amine protons. The simplicity of the aromatic region is a strong indicator of the symmetrical 2,4,6-substitution pattern.
-
¹⁹F NMR Spectroscopy: This is the most definitive technique for confirming the trifluoromethyl groups. The spectrum should show two distinct singlets, confirming two different chemical environments for the CF₃ groups. The integration of these signals should be in a 2:1 ratio, corresponding to the two equivalent ortho CF₃ groups and the single para CF₃ group. The chemical shifts around -63 to -65 ppm are characteristic for CF₃ groups on an aromatic ring.
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides crucial information about the carbon skeleton and the C-F coupling. Each carbon atom will appear as a quartet due to coupling with the three fluorine atoms of the attached trifluoromethyl group (¹JCF) or through two or three bonds (²JCF, ³JCF). The carbon directly attached to a CF₃ group will exhibit a large one-bond coupling constant (¹JCF) of approximately 270-280 Hz. The aromatic carbons will also show smaller, long-range couplings to the fluorine atoms of the CF₃ groups, further confirming the substitution pattern.
-
Quantitative NMR (qNMR) for Purity Assessment: For determining the absolute purity of the synthesized compound, quantitative ¹⁹F NMR (qNMR) is the method of choice. This technique involves adding a known amount of a stable, fluorinated internal standard to the sample. By comparing the integral of the analyte's ¹⁹F signal to that of the internal standard, a highly accurate and precise purity value can be determined without the need for a specific reference standard of the analyte itself.
Conclusion
The synthesis of this compound can be efficiently achieved via a two-step protocol involving iodination of 1,3,5-tris(trifluoromethyl)benzene and subsequent copper-catalyzed amination. While a classical Hofmann rearrangement route offers an alternative, the former method is more direct and avoids the use of highly hazardous reagents like SF₄. The validation of the final product is unequivocally accomplished through a multi-pronged NMR approach. The combined use of ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy provides a self-validating system that confirms the molecular structure and allows for accurate purity determination, ensuring the quality of this valuable building block for further applications in research and development.
References
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Selective Copper-Catalyzed Azidation and Amination of Aryl Halides with Sodium Azide. (2021). Applied Chemistry for Engineering. [Link]
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Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. (n.d.). PubMed. [Link]
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Benchtop NMR for quantitative analysis of fluorinated pharmaceutical compounds. (2025). News-Medical.Net. [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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Edelbach, B. L., et al. (2012). An Expedient Synthesis of this compound. ResearchGate. [Link]
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An Efficient Supported Cu(I) Catalyst for the Amination of Aryl Halides with Sodium Azide. (2024). SciSpace. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC - NIH. [Link]
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Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). Diva-portal.org. [Link]
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A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing). [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. (2022). PMC - PubMed Central. [Link]
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An Efficient Supported Cu(I) Catalyst for the Amination of Aryl Halides with Sodium Azide. (2025). Request PDF - ResearchGate. [Link]
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Amination of aryl halides by a one‐pot reaction via sodium azide.. (n.d.). ResearchGate. [Link]
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An Efficient Supported Cu(I) Catalyst for the Amination of Aryl Halides with Sodium Azide. (2025). Request PDF - ResearchGate. [Link]
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Nmr spectroscopy of fluorine 19. (n.d.). PPTX - Slideshare. [Link]
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Benzene, 1-iodo-2-(trifluoromethyl)-. (n.d.). PubChem - NIH. [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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Benzene, 1-iodo-4-(trifluoromethyl)-. (n.d.). PubChem - NIH. [Link]
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Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. (n.d.). Beilstein Journals. [Link]
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Hofmann rearrangement. (n.d.). Wikipedia. [Link]
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hil18_sln.html. (n.d.). hil18_sln.html. [Link]
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benzoyl fluoride. (n.d.). Organic Syntheses Procedure. [Link]
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Synthesis of benzoyl fluoride. (n.d.). PrepChem.com. [Link]
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NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. [Link]
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“Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. (2014). RSC Publishing. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). pubs.acs.org. [Link]
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The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. [Link]
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The Unique Architectural and Electronic Profile of the 2,4,6-Tris(trifluoromethyl)aniline Scaffold
An In-Depth Performance Guide to 2,4,6-Tris(trifluoromethyl)aniline-Based Ligands in Catalysis
For researchers, chemists, and professionals in drug development, the selection of a ligand is a critical decision that dictates the efficiency, selectivity, and overall success of a catalytic reaction. In the vast landscape of ligand design, fluorine-containing scaffolds have carved out an indispensable role. This guide provides a deep dive into the performance of ligands derived from this compound, a precursor distinguished by its extreme electronic and steric properties. We will objectively compare the projected performance of these ligands with established alternatives, supported by mechanistic principles and experimental data from analogous systems.
The foundation of a ligand's performance lies in the properties of its constituent building blocks. This compound is not a conventional precursor; it is an outlier engineered by the strategic placement of three trifluoromethyl (-CF₃) groups. These groups imbue the molecule with a unique combination of potent electronic effects and significant steric hindrance, which are then transferred to the corresponding phosphine, N-heterocyclic carbene (NHC), or other ligand types.
Profound Electronic Withdrawal: The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. The cumulative inductive effect of three -CF₃ groups renders the aniline's aromatic ring exceptionally electron-deficient. This has two major consequences for a resulting ligand:
-
Reduced Basicity: For phosphine ligands, this translates to a decrease in the electron-donating ability of the phosphorus center.
-
Enhanced π-Acidity: The ligand becomes a better π-acceptor, capable of stabilizing electron-rich metal centers.
Dominating Steric Presence: While a single fluorine atom is only slightly larger than hydrogen, the trifluoromethyl group is substantially bulkier than a methyl group, with a steric footprint often compared to an isopropyl group.[1] The positioning of three -CF₃ groups flanking the point of attachment to a metal complex creates a highly congested and well-defined coordination sphere. This steric bulk is paramount for influencing reaction selectivity and promoting key steps in the catalytic cycle.[1]
Performance Benchmark: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and serves as an ideal reaction to evaluate ligand performance. The catalytic cycle involves three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination. The ligand's properties critically influence the kinetics of each step, particularly the first and last, which are often rate-limiting.[2]
Let's consider a hypothetical phosphine ligand, "TTFAPhos," derived from this compound.
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Detailed Steps:
-
Catalyst Preparation: In a glovebox, a dry Schlenk flask is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equivalents).
-
Reagent Addition: The flask is sealed, removed from the glovebox, and placed under an inert atmosphere (N₂ or Ar). The aryl halide (1.0 equivalent), the amine (1.2 equivalents), and anhydrous solvent (e.g., toluene or dioxane) are added via syringe.
-
Reaction Execution: The reaction mixture is heated to the target temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: The reaction's progress is monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, the mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and filtered through a pad of celite to remove palladium black and inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Rationale for Component Choices:
-
Precatalyst: Generations of Buchwald precatalysts (G1-G6) offer varying levels of activity and stability, allowing for catalyst activation under different conditions. *[3] Base: The base is crucial for deprotonating the amine in the catalytic cycle. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is common.
-
Solvent: Aprotic, non-polar to moderately polar solvents like toluene and dioxane are standard as they effectively dissolve the reagents and catalyst complex without interfering with the reaction.
Conclusion and Future Outlook
Ligands derived from this compound represent a frontier in catalyst design. Their defining features—extreme steric bulk and a strongly electron-withdrawing nature—position them as powerful tools for tackling challenging catalytic transformations, particularly those hindered by a slow reductive elimination step. While their electron-deficient character may necessitate tailored conditions to facilitate oxidative addition, the potential payoff in enhanced reaction rates and access to previously difficult chemical space is substantial. As synthetic methods for this unique aniline precursor become more widespread, [4]we anticipate a rapid expansion in the application and reporting of these highly promising ligands, further solidifying the indispensable role of fluorination in modern catalysis.
[1]---
References
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Edelbach, B. L., et al. (2012). An Expedient Synthesis of this compound. Synlett. Available at: [Link]
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Chen, W., et al. (2002). New approaches to fluorinated ligands and their application in catalysis. Tetrahedron. Available at: [Link]
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Valdés, C., et al. (2022). Selective Para‐C−H Alkynylation of Aniline Derivatives by Pd/S,O‐Ligand Catalysis. Angewandte Chemie. Available at: [Link]
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ResearchGate. (n.d.). Catalyst‐free fluorination of aniline derivatives. Available at: [Link]
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Barata-Vallejo, S., et al. (2021). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. CONICET Digital. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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Hunter, F. W., et al. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E. Available at: [Link]
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ResearchGate. (n.d.). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. Available at: [Link]
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Royal Society of Chemistry. (2021). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry. Available at: [Link]
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Zhang, T., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]
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ResearchGate. (2021). t-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. Available at: [Link]
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The Trifluoromethyl Group as a Bioisosteric Lever: A Comparative Guide for Aniline Derivatives in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a critical process to enhance efficacy, selectivity, and pharmacokinetic properties. The introduction of a trifluoromethyl (CF₃) group is a widely employed tactic, often as a bioisosteric replacement for a methyl group (CH₃) or hydrogen atom. This guide provides an in-depth, objective comparison of the profound effects of this substitution on aniline derivatives, a common scaffold in pharmacologically active agents. We will dissect the physicochemical and biological consequences, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in molecular design.
The Rationale: Why Trifluoromethylate an Aniline?
The choice to replace a methyl group with a trifluoromethyl group is a calculated one, rooted in the unique and powerful electronic properties of fluorine. The CF₃ group is not merely a sterically similar substitute; it acts as a powerful modulator of a molecule's characteristics.
-
Electronic Withdrawal: As the most electronegative element, fluorine atoms in the CF₃ group exert a strong inductive electron-withdrawing effect. This significantly lowers the electron density of the aniline ring and, crucially, the basicity of the amino group.
-
Metabolic Blockade: The carbon-fluorine bond is one of the strongest in organic chemistry. Replacing a metabolically labile C-H bond of a methyl group with robust C-F bonds can effectively block oxidation by metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[1] This enhances metabolic stability, prolongs the drug's half-life, and can lead to a more predictable pharmacokinetic profile.[1]
-
Lipophilicity Modulation: The CF₃ group is significantly more lipophilic than a methyl group. This increased lipophilicity can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, potentially improving bioavailability and tissue distribution.[2]
The following diagram illustrates the decision-making process and the anticipated outcomes when considering the bioisosteric replacement of a methyl group with a trifluoromethyl group on an aniline scaffold.
Caption: Bioisosteric replacement workflow from a methyl to a trifluoromethyl group.
Physicochemical Property Showdown: A Data-Driven Comparison
The theoretical advantages of trifluoromethylation are best understood through quantitative data. The following table compares key physicochemical properties of the parent aniline with its 4-methyl (p-toluidine) and 4-trifluoromethyl analogs.
| Property | Aniline | 4-Methylaniline | 4-(Trifluoromethyl)aniline | Rationale for Change |
| pKa of Conjugate Acid | 4.60[1] | 5.12[3] | ~2.45 - 3.5 (estimated)[4] | The electron-donating methyl group increases the basicity (higher pKa) of the amine, while the strongly electron-withdrawing trifluoromethyl group significantly decreases basicity (lower pKa).[5][6] |
| logP (Octanol/Water) | 0.90[1] | 1.37 | 2.40[7] | The alkyl methyl group provides a modest increase in lipophilicity. The trifluoromethyl group imparts a substantial increase in lipophilicity. |
Impact on Biological Activity & Metabolic Stability
The cascading effects of these altered physicochemical properties profoundly influence a molecule's biological performance.
Modulation of Biological Potency
The change in electronics and lipophilicity directly impacts how a drug interacts with its biological target. The electron-withdrawing nature of the CF₃ group can alter hydrogen bonding capabilities and dipole interactions within a receptor's binding pocket.[2] While a direct IC₅₀ comparison for a simple methyl vs. trifluoromethyl aniline pair is elusive in the literature, numerous studies on more complex structures demonstrate this principle. For instance, in the development of kinase inhibitors, the strategic placement of electron-withdrawing groups on an aniline scaffold is a key tactic to tune binding affinity and selectivity.[5] Derivatives of anilino-pyrimidines and anilino-quinazolines, where the aniline moiety is often substituted with halogenated groups like CF₃, have shown potent cytotoxicity against various cancer cell lines, with IC₅₀ values in the low micromolar range.[8]
Enhancement of Metabolic Stability
Blocking metabolic pathways is a primary driver for trifluoromethylation. A common metabolic fate for anilines and their N-alkylated derivatives is oxidation of the aromatic ring or the alkyl groups by CYP enzymes.[9] Replacing a susceptible methyl group with a metabolically robust trifluoromethyl group can dramatically slow this process.
Comparative Example: Conceptual Metabolic Profile
| Feature | Methyl-Substituted Aniline Derivative | Trifluoromethyl-Substituted Aniline Derivative |
| Primary Metabolic Pathway | Oxidation of the methyl group to a carboxylic acid; Ring hydroxylation. | Ring hydroxylation (oxidation of CF₃ is highly disfavored). |
| In Vitro Half-life (t½) | Shorter | Longer[1] |
| Intrinsic Clearance (CLint) | Higher | Lower |
This metabolic blocking effect is a cornerstone of modern drug design, leading to compounds with improved pharmacokinetic profiles.[1]
Caption: Metabolic switching effect of the trifluoromethyl group.
Experimental Protocols for Core Parameter Determination
To empower researchers to validate these effects in their own laboratories, we provide detailed, self-validating protocols for key experiments.
Protocol 1: pKa Determination by Potentiometric Titration
This method provides a precise, quantitative measure of the basicity of an aniline derivative.
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of an aniline derivative by titrating it with a strong acid and monitoring the pH.
Materials:
-
Aniline derivative (e.g., 4-methylaniline, 4-(trifluoromethyl)aniline)
-
Standardized hydrochloric acid (HCl) solution (0.1 M)
-
Deionized, carbonate-free water
-
Calibrated pH meter with a combination electrode
-
Burette (10 or 25 mL)
-
Magnetic stirrer and stir bar
-
Beaker (50 or 100 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mmol of the aniline derivative and dissolve it in 20 mL of deionized water in a beaker. If solubility is an issue, a co-solvent like methanol can be used, but the final pKa will be an apparent pKa (pKa') for that specific solvent system.[8]
-
System Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode into the solution. Ensure the electrode tip does not touch the stir bar.
-
Initial pH: Record the initial pH of the aniline solution.
-
Titration: Begin adding the 0.1 M HCl titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[10]
-
Endpoint: Continue the titration well past the equivalence point, which is characterized by a rapid drop in pH.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq), which is the point of maximum slope on the curve (the inflection point).
-
The half-equivalence point is at Veq / 2. The pH at this volume is equal to the pKa of the anilinium ion.[8][10]
-
Trustworthiness Check: The protocol is self-validating through the analysis of the titration curve's shape. A clear sigmoidal curve with a distinct inflection point indicates a successful titration. Running a blank titration (titrating the solvent alone) can help correct for any matrix effects.[8]
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
This assay is a standard in early drug discovery to assess a compound's susceptibility to Phase I metabolism.
Objective: To determine the rate of disappearance (intrinsic clearance) of a test compound upon incubation with liver microsomes, which are rich in CYP enzymes.[1]
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compounds (e.g., methyl- and trifluoromethyl-aniline analogs) and positive controls (e.g., testosterone, midazolam)
-
NADPH regenerating system (Cofactor solution)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard for quenching and sample preparation
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the liver microsomes on ice. Prepare working solutions of the test compounds and controls in a suitable solvent (e.g., DMSO, final concentration in incubation <0.5%).
-
Incubation Mixture: In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well (except for the "minus cofactor" control wells).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The t=0 sample is quenched immediately after adding the cofactor.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis. Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[1]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint in µL/min/mg protein) using the formula: CLint = (k * 1000) / [microsomal protein concentration].
-
Trustworthiness Check: The inclusion of positive controls with known metabolic profiles validates the activity of the microsomal batch. A "minus cofactor" control, where no NADPH is added, should show minimal compound loss, confirming that the disappearance is enzyme- and cofactor-dependent.[11]
Conclusion
The bioisosteric replacement of a methyl group with a trifluoromethyl group on an aniline scaffold is a powerful and multifaceted strategy in drug design. It is not a simple substitution but a fundamental alteration of the molecule's electronic and physical nature. The CF₃ group's strong electron-withdrawing effect drastically reduces the basicity of the aniline nitrogen, while its chemical inertness and lipophilicity significantly enhance metabolic stability and membrane permeability. These changes can profoundly impact a compound's interaction with its biological target, often leading to improved potency and a more favorable pharmacokinetic profile. By understanding the principles outlined in this guide and employing the detailed experimental protocols, researchers can strategically leverage the trifluoromethyl group to accelerate the development of safer and more effective therapeutic agents.
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A Comparative Analysis for the Synthetic Chemist: 2,4,6-Tris(trifluoromethyl)aniline vs. 2,4,6-trimethylaniline
In the landscape of synthetic chemistry and drug development, the choice of a building block can fundamentally dictate the properties and success of a target molecule. Substituted anilines are foundational scaffolds, but not all are created equal. This guide provides an in-depth comparison of two highly substituted analogues: the electron-poor 2,4,6-tris(trifluoromethyl)aniline and its electron-rich counterpart, 2,4,6-trimethylaniline. We will explore their contrasting physicochemical properties, reactivity profiles, and practical applications, offering field-proven insights to guide your selection in experimental design.
At a Glance: Structural and Electronic Dichotomy
The core difference between these two molecules lies in the nature of their ortho and para substituents. The methyl groups (-CH₃) of 2,4,6-trimethylaniline are electron-donating through induction and hyperconjugation, enriching the aromatic ring and increasing the nucleophilicity of the amine. Conversely, the trifluoromethyl groups (-CF₃) on this compound are powerful electron-withdrawing groups, primarily through a strong inductive effect (-I), which profoundly deactivates the ring and diminishes the basicity of the aniline nitrogen.[1][2][3] This fundamental electronic disparity, coupled with steric differences, governs their behavior in chemical reactions.
Caption: Molecular structures of the electron-poor (left) and electron-rich (right) anilines.
Physicochemical Properties: A Tale of Two Extremes
The electronic differences are quantitatively reflected in their physical and chemical properties. A summary is presented below.
| Property | This compound | 2,4,6-Trimethylaniline | Rationale for Difference |
| Molecular Weight | 297.12 g/mol [4][5][6] | 135.21 g/mol [7][8][9] | The nine fluorine atoms add significant mass compared to the nine hydrogen atoms. |
| pKa (of conjugate acid) | Not available (expected to be very low, < -1) | 4.38[8][10][11] | The potent electron-withdrawing -CF₃ groups severely reduce the electron density on the nitrogen, making it a very weak base.[2][3] The electron-donating -CH₃ groups increase basicity relative to aniline (pKa 4.6). |
| Physical State | White to off-white solid[4] | Clear yellow to brown liquid[12][13] | The larger, more polarizable -CF₃ groups and higher molecular weight lead to stronger intermolecular forces, favoring a solid state. |
| Melting Point | 57-59 °C[4][6] | -5 °C[11][14] | Consistent with its solid state at room temperature. |
| Solubility | Slightly soluble in chloroform and methanol.[4] | Insoluble in water; soluble in ethanol, ether, chloroform.[7][12][13] | The highly fluorinated structure increases lipophilicity but may have limited solubility in common organic solvents. The hydrocarbon nature of the trimethyl analogue ensures good solubility in organic solvents.[7] |
| Electronic Nature | Strongly electron-deficient ("electron-poor") | Strongly electron-rich | -CF₃ groups are powerful withdrawing agents;[3] -CH₃ groups are donating. |
Reactivity and Synthetic Utility
The opposing electronic natures of these anilines create distinct reactivity profiles, making them suitable for different synthetic strategies.
Basicity and Nucleophilicity of the Amine
The most striking difference is in the reactivity of the nitrogen lone pair.
-
2,4,6-Trimethylaniline: The nitrogen is a competent nucleophile and a moderate base. It readily undergoes reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. However, the two ortho-methyl groups provide significant steric hindrance, which can be leveraged for selective reactions or to create sterically demanding ligands.[15] For example, it is a key precursor for N-heterocyclic carbene (NHC) ligands like IMes, used in Grubbs' catalysts for olefin metathesis.[13][15]
-
This compound: This compound is an extremely weak base and a poor nucleophile. The inductive pull of the three -CF₃ groups delocalizes the nitrogen lone pair into the aromatic system to such an extent that its basicity is practically nonexistent in common solvent systems. Standard acylation or alkylation reactions at the nitrogen are exceedingly difficult and require highly forcing conditions or specialized, highly electrophilic reagents. Its primary utility comes from its role as a building block for creating highly electron-deficient aromatic systems.[4]
Caption: Comparative reactivity of the amine and aromatic ring.
Electrophilic Aromatic Substitution
The substituents also govern the reactivity of the benzene ring itself.
-
2,4,6-Trimethylaniline: The amine and methyl groups are both activating, ortho-para directing groups. With the 2, 4, and 6 positions blocked, electrophilic substitution is difficult. However, the ring is highly electron-rich and can participate in reactions where this property is beneficial, such as the formation of charge-transfer complexes.
-
This compound: The amine is a weak activating group, while the three -CF₃ groups are strongly deactivating, meta-directing groups. The net effect is a profoundly deactivated aromatic ring that is highly resistant to electrophilic substitution. This stability can be an advantage when the rest of the molecule needs to undergo harsh reaction conditions without affecting the aniline core.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in handling and reactivity, let's compare a standard N-acetylation protocol.
Protocol 1: N-Acetylation of 2,4,6-Trimethylaniline
This reaction proceeds under standard, mild conditions, reflecting the nucleophilicity of the amine.
Workflow Diagram:
Caption: Experimental workflow for the acetylation of 2,4,6-trimethylaniline.
Methodology:
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,4,6-trimethylaniline (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base: Add pyridine (1.2 eq) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor by TLC.
-
Workup: Quench the reaction with 1M HCl. Separate the layers and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Causality: The nucleophilic amine readily attacks the electrophilic acetyl chloride. Pyridine acts as a mild base to scavenge the HCl byproduct, driving the reaction to completion. The steric hindrance from the ortho-methyl groups does not prevent this reaction but might slow it compared to less substituted anilines.
Protocol 2: Attempted N-Acetylation of this compound
Standard conditions will likely fail. A more forceful approach is required, demonstrating the compound's inertness.
Methodology:
-
Setup: In a sealed tube, combine this compound (1.0 eq) with acetic anhydride (5.0 eq, acting as both reagent and solvent).
-
Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid (0.2 eq) or a Lewis acid like scandium triflate.
-
Reaction: Heat the sealed reaction mixture to 100-120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction carefully by GC-MS or LC-MS.
-
Workup: After cooling, cautiously pour the mixture over ice and neutralize with a strong base (e.g., 6M NaOH).
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate. Purification by column chromatography will likely be necessary.
Causality: The extremely low nucleophilicity of the nitrogen requires drastic measures. A large excess of the acylating agent, high temperatures, and a strong acid catalyst are necessary to force the equilibrium towards the product. The weak basicity of the starting material means it will not readily react with the acid catalyst, allowing the catalyst to activate the anhydride instead. Even under these conditions, the yield may be low.
Conclusion and Application Guidance
The choice between these two reagents is clear and depends entirely on the desired outcome:
-
Choose 2,4,6-Trimethylaniline when:
-
You require a sterically hindered, nucleophilic amine.
-
You are synthesizing bulky ligands for coordination chemistry, such as N-heterocyclic carbenes (NHCs).[15]
-
The goal is to introduce an electron-rich, bulky aminophenyl moiety.
-
-
Choose this compound when:
-
You need to install a highly electron-deficient, lipophilic, and metabolically stable aromatic ring.[1][16]
-
The target molecule requires extreme chemical stability.
-
The synthesis involves harsh conditions that other aniline derivatives would not survive.
-
It is used as a building block for fluorinated dyes or other specialized materials.[4]
-
By understanding the profound electronic and steric differences between these two anilines, researchers can make informed decisions, leveraging their unique properties to achieve specific synthetic goals and impart desired characteristics in target molecules.
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Pridma, S., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Retrieved from [Link]
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Prakash, G. K. S., et al. (2012). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Containing Trifluoromethylaniline Moieties
Introduction: The Critical Role of Metabolic Stability in Drug Viability
In the journey of a drug candidate from discovery to clinical application, its metabolic stability is a pivotal determinant of success. This property, defined as the susceptibility of a compound to biotransformation by the body's enzymatic machinery, profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and potential for toxicity.[1][2] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while one that is metabolized too slowly may accumulate and cause adverse effects.[3] Consequently, early and accurate assessment of metabolic stability is a cornerstone of modern drug development.[2][4]
Medicinal chemists employ various strategies to enhance metabolic stability, and one of the most effective is the incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group.[5][6] This guide provides an in-depth comparison of the metabolic fate of drugs containing the trifluoromethylaniline moiety versus their non-fluorinated aniline counterparts. We will explore the underlying biochemical principles, detail robust experimental protocols for assessment, and present a framework for interpreting the resulting data.
The Trifluoromethyl Group: A Shield Against Metabolism
The trifluoromethylaniline moiety has become a favored structural motif in drug design. The rationale for its use is grounded in fundamental principles of physical organic chemistry. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[5] This inherent strength makes the CF₃ group exceptionally resistant to the oxidative reactions that are the primary drivers of Phase I metabolism.[7]
The primary enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP) superfamily, located predominantly in the liver.[8][9] These enzymes typically catalyze hydroxylation reactions, breaking C-H bonds to make molecules more polar and easier to excrete.[10][11] By replacing a metabolically vulnerable C-H bond on an aromatic ring or an alkyl group with a robust CF₃ group, chemists can effectively block a "metabolic soft spot," thereby deactivating a major clearance pathway.[5] This strategic modification can dramatically increase a drug's half-life and improve its overall exposure.
Aniline vs. Trifluoromethylaniline: A Tale of Two Moieties
The contrast in metabolic fate is stark when comparing a simple aniline to a trifluoromethylaniline. Aniline itself is susceptible to several metabolic attacks, including:
-
Aromatic Hydroxylation: CYP enzymes can hydroxylate the aromatic ring, a common metabolic pathway.[12]
-
N-Oxidation & N-Acetylation: The amino group can be oxidized or undergo Phase II conjugation reactions.
-
Bioactivation: A significant concern with aryl amines is their potential for metabolic bioactivation into reactive intermediates, such as quinoneimines, which can covalently bind to cellular macromolecules, leading to toxicity.[13][14]
The introduction of a trifluoromethyl group, particularly at the para position as in 4-(trifluoromethyl)aniline, fundamentally alters this metabolic landscape.[15] The powerful electron-withdrawing nature of the CF₃ group deactivates the aromatic ring, making it less susceptible to electrophilic attack and subsequent hydroxylation.[5] While pathways like N-oxanilic acid formation may still occur, blocking the primary route of aromatic oxidation significantly enhances the molecule's stability.[12]
Caption: Comparative metabolic pathways of aniline vs. trifluoromethylaniline.
Experimental Framework for Assessing Metabolic Stability
To quantify the metabolic stability of a drug candidate, a series of standardized in vitro assays are employed. These assays provide critical data for calculating intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific compound.[2][16]
The most common and cost-effective starting point is the Liver Microsomal Stability Assay .[17] Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[18] They are a rich source of Phase I enzymes, particularly the CYPs, making them an excellent model for studying oxidative metabolism.[18][19]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a typical high-throughput method for determining metabolic stability.
1. Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
2. Materials:
-
Test Compound (TC): 10 mM stock in DMSO.
-
Pooled Human Liver Microsomes (HLM): Commercially available (e.g., from BioIVT).
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System (e.g., "Solution A" and "Solution B" from Corning or prepared in-house):
-
Solution A: NADP⁺ and Glucose-6-Phosphate in buffer.
-
Solution B: Glucose-6-Phosphate Dehydrogenase in buffer.
-
-
Positive Control Compounds: High clearance (e.g., Verapamil) and low clearance (e.g., Warfarin).
-
Stopping Solution: Ice-cold Acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis.
-
96-well incubation plate and collection plate.
3. Step-by-Step Methodology:
-
Preparation:
-
Thaw HLM at 37°C and dilute to a working concentration of 0.5 mg/mL protein in cold phosphate buffer. Keep on ice.[16]
-
Prepare the complete NADPH regenerating system by mixing Solutions A and B according to the manufacturer's instructions.
-
Prepare the test compound working solution by diluting the 10 mM stock to 1 µM in phosphate buffer.[18]
-
-
Incubation Setup:
-
Add the HLM solution to the wells of the 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. This allows the compound to equilibrate with the microsomes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The 0-minute time point is taken immediately by transferring an aliquot to a collection plate containing the stopping solution. This sample represents the initial concentration of the test compound.
-
-
Time Course Sampling:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by transferring an aliquot to the collection plate containing the ice-cold stopping solution.[16]
-
Include a "minus cofactor" control where the NADPH system is replaced with buffer; sample this well only at the final time point to check for non-NADPH mediated degradation.[18]
-
-
Sample Processing & Analysis:
-
Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to precipitate the microsomal proteins.[19]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of the test compound at each time point.[20][21] Liquid chromatography is used to separate the parent drug from potential metabolites, and tandem mass spectrometry provides highly sensitive and specific quantification.[22][23]
-
Caption: Step-by-step workflow for the Liver Microsomal Stability Assay.
Beyond Microsomes: The Role of Hepatocytes
While microsomal assays are excellent for evaluating Phase I metabolism, they lack Phase II (conjugation) enzymes and the complete cellular machinery, including transporters.[17] For a more comprehensive assessment, hepatocyte stability assays are used.[24] Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors within a physiological cellular environment.[17] The protocol is similar but uses suspended or plated hepatocytes instead of microsomes.
Data Interpretation: From Raw Data to Actionable Insights
The data from the stability assay is used to calculate two key parameters:
-
In Vitro Half-Life (t₁/₂): The time it takes for 50% of the parent compound to be metabolized. This is determined from the slope of the natural logarithm of the percent remaining parent compound versus time.
-
Intrinsic Clearance (CLint): The rate of metabolism by a given amount of liver tissue or enzyme, normalized for concentration. It reflects the inherent susceptibility of the compound to metabolism.[3][19]
Comparative Data Analysis
The table below illustrates the expected difference in metabolic stability between a hypothetical drug containing a metabolically labile aniline moiety and its analog containing a trifluoromethylaniline moiety.
| Parameter | Drug A (Aniline Moiety) | Drug B (Trifluoromethylaniline Moiety) | Rationale for Difference |
| In Vitro t₁/₂ (min) | 15 | > 60 | The CF₃ group blocks a primary site of oxidative metabolism, dramatically slowing the rate of clearance. |
| Intrinsic Clearance (µL/min/mg protein) | 92.4 | < 11.5 | Lower clearance directly reflects the reduced susceptibility to enzymatic degradation. |
| Primary Metabolites Identified | Hydroxylated-aniline, N-oxide | Minimal metabolites detected | The stable CF₃-aniline resists the formation of major oxidative metabolites. |
| Predicted In Vivo Clearance | High | Low to Moderate | High in vitro clearance generally predicts high clearance in vivo, leading to poor exposure. |
| Bioactivation Risk (GSH Adducts) | Potential for detection | Significantly Reduced | Deactivation of the aromatic ring by the CF₃ group reduces the potential for forming reactive quinoneimine intermediates.[14] |
Conclusion: A Strategy for Enhanced Drug Properties
The strategic incorporation of a trifluoromethylaniline moiety is a proven and powerful tactic in medicinal chemistry to enhance the metabolic stability of drug candidates. By leveraging the exceptional strength of the C-F bond and the electron-withdrawing nature of the CF₃ group, chemists can effectively shield molecules from rapid oxidative metabolism by CYP enzymes.[5] This guide provides a comprehensive framework for assessing this stability, from understanding the core biochemical principles to executing and interpreting robust in vitro assays like the liver microsomal stability test. By systematically applying these methods, researchers can make informed decisions, prioritize compounds with favorable pharmacokinetic profiles, and ultimately increase the probability of developing safe and effective medicines.
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Almazroo, O. A., et al. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed Central. [Link]
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The Gold Standard: Confirming the Molecular Architecture of 2,4,6-Tris(trifluoromethyl)aniline Derivatives with X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern chemical and pharmaceutical sciences, the unambiguous determination of a molecule's three-dimensional structure is paramount. For complex synthetic molecules such as 2,4,6-Tris(trifluoromethyl)aniline and its derivatives, where steric hindrance and the presence of multiple bulky, electron-withdrawing trifluoromethyl groups can dictate conformation and reactivity, precise structural elucidation is not merely confirmatory but foundational. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the definitive method for structural determination—with a suite of powerful spectroscopic techniques. As a Senior Application Scientist, the following discourse is grounded in the principles of causality in experimental design and the imperative for self-validating analytical systems.
While a published crystal structure for this compound itself is not currently available in open literature, this guide will leverage comprehensive spectroscopic data for this molecule and juxtapose it with a detailed crystallographic analysis of a closely related derivative, (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline[1]. This comparative approach will illuminate the unique and complementary insights each analytical technique provides.
The Unparalleled Precision of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for structural determination due to its ability to provide a precise and unequivocal three-dimensional map of atomic positions in the solid state. This technique moves beyond mere connectivity to define the exact spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles, which are critical for understanding molecular conformation and intermolecular interactions.
The journey from a synthesized compound to a refined crystal structure is a multi-step process, each stage demanding meticulous execution.
Caption: A generalized workflow for determining a molecular structure using single-crystal X-ray crystallography.
Crystallization: The Critical First Step
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the crystal dictates the quality of the diffraction data and, ultimately, the resolution of the final structure. For molecules like this compound, which is a solid with a melting point of 57-59°C, several crystallization techniques can be employed[2][3][4]. The choice of solvent is crucial, as it influences crystal packing and can even be incorporated into the crystal lattice.
Common Crystallization Techniques:
-
Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Vapor Diffusion: This technique involves dissolving the compound in a small amount of a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
Case Study: The Crystal Structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline
The crystal structure of this derivative provides a tangible example of the detailed information obtainable from X-ray crystallography[1]. The analysis reveals a molecule with a nearly planar imine bond and 2-bromophenyl group, while the N-(3,5-bis(trifluoromethyl)phenyl) moiety is significantly twisted. This out-of-plane rotation is a direct consequence of the steric bulk of the trifluoromethyl groups, a feature that would be difficult to quantify with certainty using other methods.
Furthermore, the crystallographic data elucidates the supramolecular assembly, showing short intermolecular C—H⋯Br contacts that link molecules into zigzag ribbons. These ribbons are flanked by "fluorous layers" formed by the association of the trifluoromethyl groups[1]. This detailed understanding of solid-state packing is invaluable for predicting physical properties like solubility and melting point, and for the rational design of crystalline materials.
A Symphony of Spectroscopic Techniques: The Alternatives
While X-ray crystallography provides the definitive solid-state structure, a suite of spectroscopic techniques offers complementary and crucial information, particularly for characterizing the molecule in solution and confirming its synthesis. For this compound, a wealth of spectroscopic data is available[5].
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
-
¹H NMR: For this compound, the ¹H NMR spectrum in CDCl₃ shows a singlet at δ = 8.04 ppm, corresponding to the two aromatic protons, and a broad singlet at δ = 4.79 ppm for the two amine protons[5]. The singlet for the aromatic protons confirms the C₂ᵥ symmetry of the molecule in solution.
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. For our target molecule, the spectrum shows distinct signals for the different carbon atoms, with the carbons attached to the trifluoromethyl groups appearing as quartets due to coupling with the fluorine atoms[5].
-
¹⁹F NMR: Given the nine fluorine atoms in this compound, ¹⁹F NMR is an exceptionally informative technique. The spectrum displays two signals: a singlet at δ = -61.2 ppm for the two CF₃ groups at the 2 and 6 positions, and a singlet at δ = -63.7 ppm for the CF₃ group at the 4 position[5]. This again confirms the molecule's symmetry.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns. For this compound, the mass spectrum shows a molecular ion peak (M⁺) at m/z = 297, corresponding to the molecular weight of C₉H₄F₉N[5].
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic N-H stretching bands for the amine group around 3400-3300 cm⁻¹, and strong C-F stretching bands, typically in the 1350-1100 cm⁻¹ region, confirming the presence of the trifluoromethyl groups[5].
A Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific question being asked. The following table provides a comparative overview of the information that can be obtained from each method for a molecule like this compound.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Definitive 3D atomic arrangement in the solid state, bond lengths, bond angles, torsional angles, intermolecular interactions. | Unambiguous structural determination, provides absolute configuration. | Requires a high-quality single crystal, which can be challenging to obtain. Provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Connectivity of atoms, chemical environment of nuclei, symmetry of the molecule in solution, stereochemistry. | Provides detailed structural information in solution, non-destructive. | Does not provide precise bond lengths and angles, can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns for structural clues. | High sensitivity, requires very small sample amounts. | Provides limited information on stereochemistry and connectivity, destructive. |
| Infrared Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
digraph "Analytical_Technique_Selection" { graph [fontname="Arial", fontsize=12, label="Figure 2: Decision Tree for Structural Elucidation", labelloc=b, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Synthesized Compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; initial_char [label="Initial Characterization\n(NMR, MS, IR)"]; structure_confirmed [label="Structure Consistent?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; publish [label="Publish/Further Studies", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; re-evaluate [label="Re-evaluate Synthesis/Purification", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; absolute_structure [label="Absolute 3D Structure Needed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; crystallization [label="Attempt Crystallization"]; crystal_obtained [label="Single Crystal Obtained?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; xray [label="X-ray Crystallography", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; spectro_only [label="Rely on Spectroscopic Data", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> initial_char; initial_char -> structure_confirmed; structure_confirmed -> publish [label="Yes"]; structure_confirmed -> re-evaluate [label="No"]; publish -> absolute_structure; absolute_structure -> crystallization [label="Yes"]; absolute_structure -> spectro_only [label="No"]; crystallization -> crystal_obtained; crystal_obtained -> xray [label="Yes"]; crystal_obtained -> spectro_only [label="No"]; xray -> publish; }
Caption: A decision-making workflow for selecting the appropriate analytical techniques for structural confirmation.
Conclusion: An Integrated Approach to Structural Validation
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Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E, 71 (Pt 8), o578-9. [Link]
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Edelbach, B. L., et al. (2012). An Expedient Synthesis of this compound. Synlett, 23 (18), 2734-2736. [Link]
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-
Stewart, J. W., et al. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E, 80 (Pt 5), 555-561. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4,6-Tris(trifluoromethyl)aniline
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2,4,6-Tris(trifluoromethyl)aniline (CAS No. 25753-22-4). As a highly fluorinated aromatic amine, this compound requires specialized procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide moves beyond simple checklists to explain the chemical reasoning behind each procedural step, empowering researchers to manage this substance with confidence and integrity.
Hazard Profile and Inherent Risks
Understanding the molecular characteristics of this compound is fundamental to appreciating the necessity of stringent disposal protocols. The aniline backbone is a known toxicophore, and the presence of three electron-withdrawing trifluoromethyl groups significantly alters the molecule's reactivity and biological activity.
Key Hazards Include:
-
Acute Toxicity: Like many related aniline compounds, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Severe Irritation: The compound is a known irritant, capable of causing serious skin and eye irritation.[1][2] Inhalation may lead to respiratory tract irritation.[1]
-
Organ Toxicity: Prolonged or repeated exposure to similar aromatic amines may cause damage to organs.[2][3]
-
Environmental Hazard: This class of compounds is often very toxic to aquatic life with long-lasting effects.[4] Therefore, release into the environment must be strictly avoided.
The chemical stability of the carbon-fluorine bonds means the compound is resistant to natural degradation. During incomplete combustion, it can decompose to form highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[5][6][7] This chemical property is the primary determinant for its ultimate disposal pathway.
Regulatory Framework: A Non-Negotiable Context
The disposal of this compound is not merely a matter of laboratory best practice; it is governed by stringent environmental regulations. As a halogenated organic compound, its waste stream falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
Under 40 CFR § 268.32, many halogenated organic compounds (HOCs) are prohibited from land disposal unless they are treated to meet specific standards.[8][9][10] The objective of treatment is to substantially reduce the toxicity and persistence of the hazardous constituents. For compounds like this compound, this invariably means destruction via high-temperature incineration.[11]
Personal Protective Equipment (PPE): Your Primary Defense
A robust PPE protocol is non-negotiable when handling this compound in any form—pure, in solution, or as waste.
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[4]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity prior to use. Use proper glove removal technique to avoid skin contact.[1][4]
-
Body Protection: A chemically resistant lab coat or a complete protective suit is required to prevent skin contact.[1]
-
Respiratory Protection: All handling of solid material or concentrated solutions should occur within a certified chemical fume hood.[5] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[1]
Emergency Protocol: Spill Management
Accidents happen. A prepared and rapid response is critical to mitigating exposure and environmental release.
For Small Spills (<1 g):
-
Restrict Access: Ensure the immediate area is clear of all personnel without appropriate PPE.
-
Ventilate: Ensure work is being done in a well-ventilated area or chemical fume hood.
-
Contain: Gently cover the spill with an inert absorbent material such as sand, diatomite, or vermiculite.[6] Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, robust, and sealable container labeled "Hazardous Waste: Spill Debris containing this compound".[1] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: The sealed container of spill debris must be disposed of following the main protocol in Section 5.
For Large Spills (>1 g):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health & Safety (EH&S) department and follow their established emergency procedures.
-
Secure: Prevent entry into the affected area.
-
Ventilate: If safe to do so, increase ventilation to the area. Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Waste Disposal Protocol
This protocol applies to unused product, contaminated materials (e.g., gloves, weighing paper), and spill cleanup debris.
-
Waste Characterization: All waste containing this compound must be classified as Hazardous Waste .
-
Segregation at Source: This waste stream must be kept separate from all other chemical waste to prevent unintended reactions. It is incompatible with strong oxidizing agents.[12] Never mix it with general laboratory trash.
-
Containment:
-
Use a designated, leak-proof, and robust container with a secure screw-top lid. The container must be compatible with the chemical.
-
Keep the container closed at all times except when adding waste.
-
-
Labeling: The waste container must be labeled immediately with a "Hazardous Waste" tag. The label must include, at a minimum:
-
The full chemical name: "this compound"
-
CAS Number: "25753-22-4"
-
The words "Hazardous Waste"
-
Appropriate GHS hazard pictograms (e.g., skull and crossbones, health hazard, exclamation mark, environment).
-
The accumulation start date.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area must be cool, dry, well-ventilated, and away from heat or ignition sources.[4][12]
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1][5]
-
The required and only acceptable disposal technology is high-temperature incineration (typically >850 °C) in a facility equipped with afterburners and alkaline scrubbers to neutralize the resulting acidic gases (HF and NOx).[11] This ensures complete destruction of the molecule to its mineral components, preventing environmental persistence and toxicity.
-
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 25753-22-4 | [13][14] |
| Molecular Formula | C₉H₄F₉N | [13] |
| Molecular Weight | 297.12 g/mol | [13] |
| Appearance | White to Off-White Solid | [14] |
| Key Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long-lasting effects. | [1][2][4] |
| Recommended PPE | Safety goggles with face shield, chemical-resistant gloves, protective lab coat/suit, use in chemical fume hood. | [1][4][5] |
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste generated from this compound.
Caption: Decision workflow for handling and disposing of waste.
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Gujarat Fluorochemicals Limited. Global Product Strategy Safety Summary: 2, 6-dichloro-4-(trifluoromethyl) aniline. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Angene Chemical. Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. [Link]
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Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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PubChem. 2,4-Bis(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
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PubChem. 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
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Centers for Disease Control and Prevention (NIOSH). Amines, Aromatic: Method 2002. [Link]
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Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]
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Navigating the Synthesis and Handling of 2,4,6-Tris(trifluoromethyl)aniline: A Practical Guide to Safety and Operational Excellence
For the modern researcher, chemist, and drug development professional, the synthesis and application of novel compounds are both an art and a science. Among these, fluorinated anilines, such as 2,4,6-Tris(trifluoromethyl)aniline, represent a class of molecules with significant potential in medicinal chemistry and materials science. However, their unique chemical properties necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: More Than Just a Molecule
This compound is not a benign substance. Its trifluoromethyl groups, while bestowing desirable electronic properties, also contribute to its hazardous nature. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin and serious eye irritation.[1][2][3] Therefore, a cavalier approach to its handling is an invitation for unnecessary risk. The primary routes of exposure are inhalation, dermal contact, and ingestion. Understanding these pathways is the first step in designing an effective safety protocol.
Table 1: Hazard Identification for this compound and Analogs
| Hazard Statement | Classification | Primary Routes of Exposure |
| Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation) | Ingestion, Skin Contact, Breathing Vapors/Aerosols |
| Causes skin irritation | Skin Corrosion/Irritation | Skin Contact |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | Eye Contact |
| May cause respiratory irritation | Specific target organ toxicity — single exposure | Inhalation |
| May cause damage to organs through prolonged or repeated exposure | Specific target organ toxicity — repeated exposure | All routes |
| Very toxic to aquatic life with long-lasting effects | Hazardous to the aquatic environment | Environmental Release |
This table synthesizes information from multiple sources for related trifluoromethyl anilines, providing a comprehensive hazard overview.[1][2][4][5]
The Core of Protection: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical decision a researcher makes before handling this compound. The goal is to create an impermeable barrier between the individual and the chemical.
Respiratory Protection: A Non-Negotiable Requirement
Given that this compound can be fatal if inhaled, respiratory protection is paramount. All work involving this compound must be conducted in a certified chemical fume hood to minimize the concentration of airborne vapors or aerosols.[3]
For operations with a higher risk of generating aerosols or when working with larger quantities, a higher level of respiratory protection is warranted. A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement.[2][6] For situations with the potential for higher exposure levels, a full-facepiece respirator provides both enhanced respiratory protection and a barrier for the eyes and face.[7]
Dermal Protection: Choosing the Right Gloves and Apparel
Direct skin contact can be harmful, and some aromatic amines are known to permeate common laboratory gloves.[8][9] Therefore, selecting the correct glove material is crucial.
-
Gloves: Double-gloving is a highly recommended practice. The inner glove provides a second layer of defense in case the outer glove is breached. Nitrile gloves are a common choice, but for prolonged operations, it is advisable to consult a glove compatibility chart for the specific chemical or a closely related one. Dispose of contaminated gloves immediately using the proper removal technique to avoid cross-contamination.[3][4]
-
Lab Coat and Apron: A standard cotton lab coat is insufficient. A chemically resistant lab coat or a disposable coverall should be worn over personal clothing.[3][10] For tasks with a significant splash hazard, a chemically resistant apron is an essential addition.
-
Footwear: Open-toed shoes are never acceptable in a laboratory setting. Fully enclosed, chemically resistant footwear is required to protect against spills.[10]
Eye and Face Protection: The Final Barrier
The risk of serious eye irritation necessitates robust eye protection.[1][3]
-
Safety Goggles: Tightly fitting chemical splash goggles are mandatory.[4][5] Standard safety glasses with side shields do not provide adequate protection from splashes.
-
Face Shield: When handling larger quantities or performing operations with a high splash potential, a face shield should be worn in conjunction with safety goggles to protect the entire face.[4][5]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth and safe workflow.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
